molecular formula C13H23NO4 B1520924 tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 691876-16-1

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1520924
CAS No.: 691876-16-1
M. Wt: 257.33 g/mol
InChI Key: BTYQWISIPUWRJR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 691876-16-1 ) is a high-purity chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. This compound features a piperidine scaffold that is doubly protected: the amine group is safeguarded by a tert-butoxycarbonyl (Boc) group, while the side chain contains a methyl ester . This specific functionalization makes it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its role as a precursor in the synthesis of potential pharmaceutical agents, where the protected amine and carboxylic acid groups can be selectively deprotected and further functionalized . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Handling should adhere to safe laboratory practices. The available safety information indicates that this compound may be harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment (PPE) such as gloves and eye/face protection is recommended, and the compound should be used only in a well-ventilated area . For detailed handling and storage information, please consult the relevant Safety Data Sheet (SDS). It is recommended to store the product sealed in a dry environment .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYQWISIPUWRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662850
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691876-16-1
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. While direct peer-reviewed literature on this specific methyl ester is not extensively available, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers. This guide will delve into its chemical identity, plausible synthetic routes, detailed analytical characterization, and its applications in the broader context of drug discovery. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.

Compound Identification and Properties

This compound, also known as methyl 1-Boc-3-piperidineacetate, is a disubstituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable and versatile intermediate for further chemical modifications. The methyl ester functionality at the terminus of the 3-position side chain provides a reactive handle for various chemical transformations.

Chemical Abstracts Service (CAS) Number: 691876-16-1[1][][3][4]

Molecular Formula: C₁₃H₂₃NO₄[1]

Molecular Weight: 257.33 g/mol [1]

PropertyValueSource
CAS Number 691876-16-1[1][][3][4]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Physical Form Colorless to Yellow Liquid
Purity Typically ≥95%[1]
Storage Refrigerator
InChI Key BTYQWISIPUWRJR-UHFFFAOYSA-N

Synthesis Methodologies

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on the synthesis of its ethyl ester analog, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 384830-13-1), and general organic chemistry principles. The synthesis can be envisioned as a two-step process starting from 1-Boc-piperidine-3-acetic acid.

Proposed Synthesis Workflow

Synthesis_Workflow Start 1-Boc-piperidine-3-acetic acid Step1 Esterification Start->Step1 Methanol, Acid Catalyst (e.g., H₂SO₄) or Esterification Agent (e.g., SOCl₂, DCC) Product This compound Step1->Product

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 1-Boc-piperidine-3-acetic acid

This protocol is based on standard esterification procedures.

  • Reaction Setup: To a solution of 1-Boc-piperidine-3-acetic acid (1 equivalent) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Alternative Synthesis: Transesterification

An alternative approach involves the transesterification of the corresponding ethyl ester, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 384830-13-1).[5] Transesterification can be catalyzed by either an acid or a base.[6][7]

Protocol for Acid-Catalyzed Transesterification:

  • Reaction Setup: Dissolve the ethyl ester in a large excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid).

  • Reaction Conditions: Heat the mixture to reflux to drive the equilibrium towards the formation of the methyl ester.[7] The removal of ethanol as it is formed can also shift the equilibrium.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the esterification reaction.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methoxy group (a singlet at ~3.7 ppm), and the protons of the piperidine ring and the adjacent methylene group, which will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the Boc group and the methyl ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the urethane (Boc group) and the ester, typically in the range of 1700-1750 cm⁻¹.[8] C-O stretching bands for the ester and urethane will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): In positive ion mode, the spectrum is expected to show the protonated molecular ion [M+H]⁺ and potentially an adduct with sodium [M+Na]⁺.

  • Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.[9][10]

Applications in Drug Discovery and Development

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12][13] this compound serves as a key intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Role as a Versatile Building Block

The Boc-protected nitrogen allows for selective modifications at other positions of the molecule. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol for further derivatization.

Therapeutic Areas of Interest

Derivatives of 3-substituted piperidine acetic acids have been explored in various therapeutic areas, including:

  • Thrombotic Disorders: Piperidine acetic acid derivatives have been investigated as inhibitors of fibrinogen-dependent platelet aggregation.[14]

  • Neurological Disorders: The piperidine moiety is a common feature in centrally active agents.

  • Oncology: The piperidine ring is a core component of many anticancer agents.[11]

The synthetic versatility of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Applications Core This compound Hydrolysis Hydrolysis Core->Hydrolysis Reduction Reduction Core->Reduction Acid 1-Boc-piperidine-3-acetic acid Hydrolysis->Acid Alcohol 1-Boc-3-(2-hydroxyethyl)piperidine Reduction->Alcohol Amidation Amide Coupling Amide N-Substituted 1-Boc-piperidine-3-acetamides Amidation->Amide Acid->Amidation Derivatives Diverse Bioactive Molecules Acid->Derivatives Alcohol->Derivatives Amide->Derivatives

Sources

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its molecular characteristics, outlines robust synthetic and analytical protocols, and explores its applications in drug discovery and development. By integrating expert insights with established scientific principles, this guide serves as an essential resource for researchers leveraging substituted piperidine scaffolds in the design of novel therapeutics.

Core Molecular Identity and Properties

This compound is a disubstituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl acetate substituent at the 3-position. The Boc group provides a stable yet readily cleavable means of protecting the piperidine nitrogen, enabling selective reactions at other positions, while the ester moiety serves as a versatile handle for further chemical modification.

It is critical to distinguish this compound from its more commonly cited constitutional isomer, tert-butyl 4 -(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, which has seen extensive use as an intermediate in the synthesis of various pharmaceuticals[1]. While they share the same molecular formula and weight, the difference in substituent position imparts distinct conformational properties and dictates their respective roles as synthons in complex molecule synthesis.

Key Identifiers and Physicochemical Data

The fundamental properties of the molecule are summarized below. The molecular weight is identical to that of the 4-substituted isomer due to their shared molecular formula[2].

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₂₃NO₄[2]
Molecular Weight 257.33 g/mol [2]
CAS Number 1217737-76-2 (for (S)-enantiomer)[3]
Canonical SMILES COC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C-

(Note: Image is a representative 2D structure. The actual molecule exists in various chair conformations.)

Synthesis and Quality Control: A Self-Validating Workflow

The synthesis of this compound requires a strategic approach to ensure high purity and yield, which are critical for its use in pharmaceutical development. The following sections detail a robust synthetic pathway and the necessary analytical controls.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach involves the alkylation of an appropriate N-Boc piperidine precursor. The workflow is designed to be self-validating, with in-process controls to ensure the reaction proceeds as expected.

Synthetic_Workflow cluster_0 Step 1: Boc Protection cluster_1 Alternative Step 1: Alkylation cluster_2 Step 2: Esterification (Preferred Route) A Methyl 3-piperidineacetate C N-Boc-methyl 3-piperidineacetate A->C Base (e.g., Et₃N) Solvent (e.g., THF) B Di-tert-butyl dicarbonate (Boc)₂O B->C K Target Compound C->K Direct use if starting material available D tert-Butyl piperidine-1-carboxylate F Target Compound (Likely mixture of N- and C-alkylation) D->F Base (e.g., LDA) -78 °C to RT E Methyl 2-bromoacetate E->F G (S)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate H Oxidation (e.g., Dess-Martin) I Intermediate Aldehyde G->I Oxidation H->I J Wittig Reaction (Ph₃P=CHCO₂Me) I->K Wittig Olefination & Hydrogenation J->K Scaffold_Modification cluster_0 Nitrogen Deprotection & Derivatization cluster_1 Ester Modification A This compound Boc-Protected Nitrogen Methyl Ester B 1. Acidic Deprotection (TFA) 2. Amide Coupling / Reductive Amination A:n->B D 1. Saponification (LiOH) 2. Amide Coupling A:e->D C Diverse Amides, Sulfonamides, Alkyl Groups B->C Introduces R¹ Group E Diverse Amide Library D->E Introduces R² Group

Sources

An In-Depth Technical Guide to tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its applications as a versatile intermediate in drug discovery. Emphasis is placed on the strategic role of the tert-butoxycarbonyl (Boc) protecting group, which is central to the molecule's utility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Structural Elucidation and Physicochemical Properties

This compound is a disubstituted piperidine derivative. Its structure is characterized by a piperidine ring N-protected with a Boc group and bearing a methyl acetate substituent at the 3-position. This unique combination of a bulky, acid-labile protecting group and a modifiable ester functional group makes it a highly valuable synthetic intermediate.

Chemical Structure

The molecular structure is depicted below, illustrating the N-Boc protecting group and the methyl acetate side chain at the C3 position of the piperidine core.

Caption: Synthetic workflow from N-Boc-piperidine-3-carboxylic acid.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry. [1]Its function is to temporarily convert the nucleophilic and basic piperidine nitrogen into a non-reactive carbamate. [2]This strategic deactivation is critical for two reasons:

  • Preventing Self-Reaction: It prevents the piperidine nitrogen from interfering with the activation of the carboxylic acid, which would otherwise lead to polymerization or side reactions.

  • Enabling Selective Deprotection: The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not affect the methyl ester. [3]This orthogonality is fundamental in multi-step synthesis. [3]

Detailed Experimental Protocol

This protocol is adapted from established methods for converting carboxylic acids to β-keto esters. [1][4] Reaction: N-Boc-piperidine-3-carboxylic acid → this compound

Materials:

  • (Rac)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add Meldrum's acid (1.1 eq) followed by DMAP (1.5 eq). [4]4. Activation: Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality Insight: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which rapidly acylates the Meldrum's acid.

  • Reaction to Intermediate: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

  • Methanolysis: Cool the flask back to 0 °C and add anhydrous methanol (5-10 eq). Stir at room temperature overnight (12-16 hours).

    • Causality Insight: The highly acidic protons of the acyl Meldrum's acid adduct facilitate its reaction with methanol. The six-membered ring opens, and subsequent loss of acetone and carbon dioxide drives the formation of the desired methyl β-keto ester, which in this case simplifies to the methyl acetate derivative.

  • Aqueous Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M KHSO₄ solution (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Trustworthiness Check: The acidic wash removes residual DMAP and any unreacted EDC. The basic wash removes unreacted Meldrum's acid and the acidic byproducts. This ensures a clean crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

  • Final Product: Combine the pure fractions and concentrate in vacuo to afford this compound as a clear oil. Confirm identity and purity via NMR spectroscopy.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the piperidine core, a privileged scaffold found in numerous FDA-approved drugs, and the two orthogonal functional handles it possesses.

Role as a Versatile Chemical Scaffold

The molecule allows for sequential and selective chemical modifications:

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Boc Deprotection: The Boc group can be removed with acid (e.g., TFA in DCM) to liberate the piperidine nitrogen. This free secondary amine can then undergo a wide array of reactions, including reductive amination, acylation, sulfonylation, or arylation.

This dual functionality allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Example Application in PROTAC Development

A key application area is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperidine scaffold is a common component of linkers used to connect the target-binding ligand and the E3 ligase ligand.

Caption: Use as a linker precursor in PROTAC synthesis.

In this workflow, the compound's carboxylic acid (generated after hydrolysis) is coupled to one ligand. Subsequently, the piperidine nitrogen is deprotected and coupled to the second ligand, demonstrating the scaffold's value in modular synthesis.

Handling, Storage, and Safety

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

  • Safety Hazards: Based on analogous structures, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [5]Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to the scientific research community, particularly in the field of medicinal chemistry. The presence of two orthogonal, readily modifiable functional groups—the acid-labile N-Boc protector and the versatile methyl ester—provides chemists with a robust platform for constructing complex molecular architectures. Its role as a scaffold for generating libraries of drug-like molecules and as a linker precursor in advanced modalities like PROTACs underscores its importance and ensures its continued use in the pursuit of novel therapeutics.

References

Sources

1H NMR spectrum of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Introduction

This compound is a substituted piperidine derivative commonly utilized as a versatile building block in medicinal chemistry and organic synthesis. The structural complexity, arising from the N-Boc protecting group, a chiral center at the C3 position, and a flexible ester-containing side chain, necessitates robust analytical techniques for unambiguous characterization. Among these, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool, providing detailed information about the molecular framework, proton environments, and stereochemistry.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and drug development professionals, offering a theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation framework grounded in fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environments

The structural integrity of a synthetic compound is fundamentally confirmed by analyzing its unique proton environments. In this compound, the presence of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen introduces conformational constraints and characteristic signals. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the C3 position creates a stereocenter, rendering the adjacent methylene protons (at C2, C4, and the side chain) diastereotopic.

Below is the molecular structure with protons systematically labeled to facilitate spectral assignment.

Caption: Labeled structure of the target molecule.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum is crucial for targeted interpretation. The chemical shift, integration, and multiplicity of each signal are dictated by the specific electronic and spatial environment of the protons.

Chemical Shift (δ)

The chemical shift of a proton is primarily influenced by the electron density around it. Electronegative atoms and anisotropic effects from π-systems cause deshielding, shifting signals downfield (to higher ppm values).

  • tert-Butyl Protons (Boc group, 9H): These nine equivalent protons are attached to carbons bonded to an oxygen atom, but are sterically shielded. They are expected to appear as a sharp, intense singlet far upfield, typically in the range of δ 1.40-1.50 ppm .[1][2] This signal is a hallmark of the Boc-protecting group.

  • Methyl Ester Protons (-OCH₃, 3H): The three equivalent protons of the methyl group are directly attached to an electronegative oxygen atom, resulting in a deshielded signal. They will appear as a distinct singlet around δ 3.65-3.75 ppm .[3][4][5]

  • Piperidine Protons α to Nitrogen (H2, H6): These protons are adjacent to the nitrogen atom of the carbamate. Due to restricted rotation around the N-C(O) bond, the axial and equatorial protons are non-equivalent and often exhibit broad or complex signals. They are significantly deshielded and typically resonate in the range of δ 2.70-4.20 ppm . The equatorial protons generally appear further downfield than their axial counterparts.

  • Side-Chain Methylene Protons (H7): These protons are alpha to the ester carbonyl group, which exerts a moderate deshielding effect. They are expected to resonate around δ 2.30-2.60 ppm . Due to the adjacent chiral center (C3), these two protons are diastereotopic and should appear as a doublet of doublets.

  • Piperidine Ring Protons (H3, H4, H5): This group of protons resides in a complex and crowded region of the spectrum, typically between δ 1.10-2.40 ppm . Their signals will be multiplets due to extensive geminal and vicinal coupling. The methine proton (H3) is coupled to protons on C2, C4, and the C7 side chain, resulting in a highly complex multiplet.

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[6] The expected integration ratios provide a quantitative validation of the structure.

  • Boc Signal: 9H

  • -OCH₃ Signal: 3H

  • Piperidine Ring & Side Chain: 11H (distributed across multiple signals)

Spin-Spin Splitting and Coupling Constants (J)

Spin-spin splitting arises from the magnetic influence of non-equivalent neighboring protons, causing signals to split into multiple lines (multiplets) according to the n+1 rule. The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides critical information about molecular geometry.[7][8]

  • Singlets: The Boc and -OCH₃ protons have no adjacent, non-equivalent protons, and thus appear as sharp singlets.

  • Piperidine Ring System: The protons on the piperidine ring will exhibit complex splitting patterns. Vicinal coupling constants are highly dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship.[9]

    • Axial-Axial (³Jₐₐ): Large coupling (θ ≈ 180°), typically 7-12 Hz.[10]

    • Axial-Equatorial (³Jₐₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.[10]

    • Equatorial-Equatorial (³Jₑₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.[10]

    • Geminal (²J): Coupling between non-equivalent protons on the same carbon, typically 10-15 Hz.

  • Side-Chain (H7): The H7 protons will be split by the H3 proton, appearing as a doublet. Further splitting into a doublet of doublets may occur if the two H7 protons are significantly non-equivalent.

Tabulated Spectral Data Summary

The predicted ¹H NMR data are summarized below for a spectrum acquired in a standard solvent like CDCl₃.

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Expected Coupling Constants (J, Hz)
tert-ButylH-Boc1.40 - 1.509Hs (singlet)N/A
Methyl Ester-OCH₃3.65 - 3.753Hs (singlet)N/A
Piperidine (α-N, eq/ax)H2, H62.70 - 4.204Hm (multiplet), broad-
Side-Chain MethyleneH72.30 - 2.602Hdd (doublet of doublets)²J ≈ 15-17, ³J ≈ 6-8
Piperidine MethineH32.00 - 2.401Hm (multiplet)-
Piperidine MethyleneH4, H51.10 - 1.904Hm (multiplet)-

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for this type of molecule.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm). High-purity NMR solvents often contain TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Spectrometer Setup & Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

  • Tuning & Shimming: Tune the probe to the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (D1): Set to 1-2 seconds.

    • Acquisition Time (AQ): Set to 2-4 seconds to ensure good resolution.

    • Spectral Width (SW): A range of 12-16 ppm is appropriate to cover all expected proton signals.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

  • Integration: Integrate all signals and normalize the values relative to a known signal (e.g., set the -OCH₃ singlet to 3H).

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert setup Set Acquisition Parameters insert->setup acquire Acquire FID (NS=16) setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0 ppm) phase->ref integrate Integrate & Analyze ref->integrate final final integrate->final Final Spectrum

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct singlet signals for the Boc and methyl ester groups serve as immediate confirmation of their presence. The complex, overlapping multiplets in both the upfield and downfield regions correspond to the conformationally constrained piperidine ring and its side chain. A thorough analysis of chemical shifts, integration, and coupling constants allows for the complete and unambiguous assignment of all proton signals, thereby verifying the identity and purity of this important synthetic intermediate. This guide provides the theoretical foundation and practical methodology required to confidently perform and interpret this critical analytical measurement.

References

  • Vertex AI Search, Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". Accessed Jan 5, 2026.
  • Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Wikipedia contributors. Piperidine. Wikipedia. Accessed Jan 5, 2026. [Link]

  • Orton, H., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Accessed Jan 5, 2026. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts observed from fatty acid methyl esters... ResearchGate. Accessed Jan 5, 2026. [Link]

  • (S)-(+)-2-methylhydracrylic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Accessed Jan 5, 2026.
  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. [Link]

  • ResearchGate. ¹H NMR spectroscopic data depicting chemical composition of various methyl esters in biodiesel (FAMES) samples. ResearchGate. Accessed Jan 5, 2026. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate. PubChem. Accessed Jan 5, 2026. [Link]

  • The Royal Society of Chemistry. Syntheses and NMR spectra. The Royal Society of Chemistry. Accessed Jan 5, 2026.
  • Mindt, T. L., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Accessed Jan 5, 2026.
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  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
  • ResearchGate. (2017). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

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  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Accessed Jan 5, 2026.
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for mapping the carbon framework of organic molecules. This guide provides a detailed exploration of the ¹³C NMR data for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a substituted piperidine derivative. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive natural products, making a thorough understanding of their spectroscopic characteristics essential for researchers in the field[1]. This document will delve into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound, offering insights into chemical shift assignments, the influence of various functional groups, and a standard protocol for data acquisition.

Molecular Structure and Carbon Environment Analysis

The structure of this compound incorporates several key functional groups that dictate its ¹³C NMR spectrum: an N-Boc-protected piperidine ring, a methoxycarbonyl group, and a tert-butyl group. Each carbon atom within this molecule resides in a unique electronic environment, which gives rise to a distinct resonance in the ¹³C NMR spectrum. For the purpose of this guide, the carbon atoms are systematically numbered as depicted in the following diagram:

Figure 1: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Interpretation

The following table summarizes the predicted chemical shift ranges for each carbon atom in this compound, based on established principles of ¹³C NMR spectroscopy and data from analogous structures.[2][3][4] The interpretation explains the electronic factors influencing each chemical shift.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C11 (Ester C=O)170 - 185Carbonyl carbons in esters are highly deshielded due to the electronegativity of the two attached oxygen atoms and the sp² hybridization.[3][4]
C7 (Boc C=O)154 - 156The carbamate carbonyl carbon is also deshielded, though typically resonates slightly upfield compared to ester carbonyls.
C8 (t-Bu quat.)79 - 82The quaternary carbon of the tert-butyl group is bonded to an electronegative oxygen, causing a downfield shift.[5]
C12 (OCH₃)50 - 55The methoxy carbon is attached to an electronegative oxygen, placing its resonance in this characteristic range.[6][7]
C2, C645 - 50These carbons are adjacent to the nitrogen atom of the piperidine ring. The presence of the electron-withdrawing Boc group on the nitrogen deshields these carbons.[8][9]
C335 - 40This is a methine carbon in the piperidine ring, substituted with an alkyl chain, leading to a moderate chemical shift.
C10 (CH₂)30 - 35This methylene carbon is adjacent to the piperidine ring and the ester carbonyl group.
C4, C525 - 30These are unsubstituted methylene carbons in the piperidine ring.
C9 (t-Bu CH₃)28 - 29The three equivalent methyl carbons of the tert-butyl group typically appear in this region.[10]

Causality Behind Experimental Choices in ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent on a set of well-considered experimental parameters. The choices made are not arbitrary but are grounded in the fundamental principles of NMR and the specific properties of the ¹³C nucleus.

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This is crucial for two reasons:

  • Signal Simplification: It collapses the complex multiplets that would arise from ¹H-¹³C coupling into single lines for each unique carbon, greatly simplifying the spectrum.[11]

  • Sensitivity Enhancement: The Nuclear Overhauser Effect (NOE) enhances the signal intensity of carbons that are in close proximity to protons.[12]

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Its single carbon resonance at approximately 77 ppm serves as a convenient internal reference.[2][13] The choice of solvent can subtly influence chemical shifts due to solvent-solute interactions.[14]

Relaxation and Acquisition Time: Quaternary carbons, such as C7 and C8 in our molecule, lack directly attached protons and often exhibit longer relaxation times. To ensure their reliable detection, a sufficient relaxation delay between pulses is necessary.

Experimental Protocol: A Self-Validating System

This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the compound.
  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of all carbons, including quaternary ones.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
  • Spectral Width (SW): A range of 0-220 ppm is generally sufficient for most organic molecules.[12]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Perform a baseline correction.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl₃ signal to ~77.16 ppm.
  • Integrate the peaks (note: in proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons).

    Figure 2: A generalized workflow for ¹³C NMR data acquisition and analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. By understanding the influence of the N-Boc protecting group, the ester functionality, and the piperidine ring conformation, a confident assignment of each carbon resonance can be achieved. This guide serves as a comprehensive resource for researchers, providing not only the interpreted data but also the underlying scientific principles and practical considerations for acquiring high-quality ¹³C NMR spectra. The methodologies and interpretations presented herein are foundational for the structural characterization of complex organic molecules in the pursuit of new therapeutic agents.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

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Mass spectrometry analysis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, rationale-driven approach to the mass spectrometry (MS) analysis of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to elucidate the causality behind methodological choices. We detail a complete workflow from sample preparation and ionization technique selection to an in-depth analysis of the compound's characteristic fragmentation pathways using tandem mass spectrometry (MS/MS). The guide includes a validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol and a visual representation of the fragmentation cascade, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ) is a substituted piperidine derivative frequently utilized as a versatile building block in the synthesis of complex pharmaceutical agents.[1] The structural integrity, purity, and metabolic fate of such intermediates are critical parameters in the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for confirming molecular identity, quantifying impurities, and characterizing metabolites due to its unparalleled sensitivity and specificity.

This guide provides an expert framework for developing and interpreting mass spectrometry data for this specific molecule, emphasizing the foundational principles that govern its behavior in the mass spectrometer.

Molecular Structure and its Analytical Implications

A thorough understanding of the analyte's structure is paramount for predicting its mass spectrometric behavior. The molecule comprises three key functional regions that dictate its ionization and fragmentation characteristics:

  • Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom, which is a prime site for protonation, making it highly suitable for positive mode electrospray ionization.

  • N-Boc Protecting Group (tert-butoxycarbonyl): A bulky, thermally labile group. Its presence is a major driver of the molecule's most characteristic fragmentation pathways.[2][3]

  • Methyl Ester Side Chain: This group also contributes to the fragmentation pattern through predictable cleavage points around the carbonyl function.[4][5]

Accurate mass determination is crucial. The monoisotopic mass of the neutral molecule is 257.1627 Da.[1] High-resolution mass spectrometry (HRMS) should be employed to confirm this with high precision, enabling unambiguous elemental composition assignment.

Rationale-Driven Method Development

The development of a robust MS method is not a matter of arbitrary parameter selection but a series of logical decisions grounded in the analyte's physicochemical properties.

Ionization Technique: Electrospray Ionization (ESI)

For this compound, Electrospray Ionization (ESI) in positive ion mode is the unequivocally superior choice.

  • Expertise-Driven Justification: The basic nitrogen within the piperidine ring is readily protonated in solution. ESI is a soft ionization technique that transfers pre-existing ions from the liquid phase to the gas phase with minimal fragmentation in the source. This ensures the generation of an abundant protonated molecular ion, [M+H]⁺, at m/z 258.17, which is essential for precursor ion selection in subsequent MS/MS experiments.[6] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase further promotes this protonation, maximizing signal intensity.[6][7]

Liquid Chromatography (LC) Separation

A well-developed chromatographic method is critical for resolving the analyte from impurities, isomers, or matrix components.

  • Column Selection: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) provides a good starting point, offering excellent retention and peak shape for moderately polar compounds like this one.[6]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The gradient allows for efficient elution of the analyte while ensuring it remains protonated for optimal MS detection.[6][8]

Elucidating Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to generate structurally significant fragment ions from the isolated precursor ion ([M+H]⁺, m/z 258.17). The collision-induced dissociation (CID) process primarily targets the most labile bonds, which in this case are associated with the N-Boc group.

Primary Fragmentation Cascade

The fragmentation of the N-Boc group is a well-characterized process that proceeds through several dominant pathways.[3][9]

  • Loss of Isobutene (C₄H₈): The most prominent fragmentation pathway involves the neutral loss of isobutene (56.06 Da), resulting in a carbamic acid intermediate. This produces a major fragment ion at m/z 202.11 .

  • Subsequent Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (43.99 Da) to yield the fully deprotected, protonated piperidine derivative. This results in a highly stable and often abundant fragment ion at m/z 158.12 .

  • Direct Loss of the tert-Butyl Group (C₄H₉•): A radical loss of the tert-butyl group (57.07 Da) can also occur, though it is often less favored than the neutral loss of isobutene. This would produce an ion at m/z 201.10 .

  • Cleavage of the Entire Boc Group: A fragment corresponding to the loss of the entire Boc group (C₅H₉O₂) as a neutral species (101.06 Da) can lead to the same ion at m/z 158.12 .

Side-Chain and Ring Fragmentation

Further fragmentation can occur from the deprotected intermediate (m/z 158.12) or directly from the precursor, involving the methyl ester side chain and the piperidine ring itself.

  • Loss of Methanol (CH₃OH): Neutral loss of methanol (32.03 Da) from the m/z 158.12 fragment can occur, yielding an ion at m/z 126.09 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring is a common pathway for such heterocycles, leading to various ring-opened fragments.[6]

Visualization of Fragmentation

The logical relationship between the precursor and its primary product ions is best represented visually.

G cluster_main Fragmentation Pathway parent [M+H]⁺ tert-Butyl 3-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate m/z = 258.17 frag1 Fragment Ion m/z = 202.11 parent->frag1  - C₄H₈ (Isobutene)  - 56.06 Da frag2 Fragment Ion m/z = 158.12 frag1->frag2  - CO₂  - 43.99 Da frag3 Fragment Ion m/z = 126.09 frag2->frag3  - CH₃OH (Methanol)  - 32.03 Da

Sources

Physical and chemical properties of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold with a protected amine and an ester functional group at the 3-position, makes it a versatile intermediate for the synthesis of a variety of complex molecules, including potential therapeutic agents. The N-Boc (tert-butoxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The methoxycarbonylmethyl side chain offers a reactive handle for various chemical modifications, such as hydrolysis, amidation, or reduction.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed plausible synthetic route, its potential applications in research and development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this compound in their synthetic endeavors.

Physicochemical Properties

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
CAS Number 865157-02-4 ((R)-enantiomer)
1217737-76-2 ((S)-enantiomer)

Table 2: Computed Physical and Chemical Properties

PropertyValue (Computed)Data Source
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 257.16270821 g/mol PubChem[1]
Monoisotopic Mass 257.16270821 g/mol PubChem[1]
Topological Polar Surface Area 55.8 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]
Complexity 301PubChem[1]

Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is highly recommended.

Synthesis and Mechanism

The proposed synthetic pathway involves a multi-step sequence, as illustrated in the workflow diagram below. The key transformations include the protection of the amino group, reduction of the carboxylic acids, conversion of the resulting diol to a di-tosylate, and a final cyclization with a suitable amine to form the piperidine ring.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A L-Glutamic Acid B 1. Boc Protection 2. Diesterification A->B Protection & Esterification C Reduction (e.g., NaBH4) B->C Reduction to Diol D Ditosylation (TsCl, Pyridine) C->D Formation of Ditosylate E Cyclization with Methyl Aminoacetate D->E Ring Formation F tert-Butyl 3-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate E->F Final Product Applications_Workflow cluster_starting_material Core Scaffold cluster_modifications Synthetic Modifications cluster_derivatives Derivative Synthesis cluster_applications Potential Applications A tert-Butyl 3-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate B Deprotection of Boc Group A->B C Modification of Ester A->C D N-Alkylation/ N-Arylation B->D E Amide Formation C->E F Reduction to Alcohol C->F G Novel CNS Agents D->G H Enzyme Inhibitors E->H I GPCR Ligands F->I

Potential synthetic applications of the target compound.
Key Application Areas:
  • Lead Optimization in Medicinal Chemistry: The compound can be used as a scaffold to generate libraries of related molecules for structure-activity relationship (SAR) studies. By modifying the N-position after Boc deprotection and the ester side chain, chemists can fine-tune the pharmacological properties of a lead compound.

  • Synthesis of Novel Heterocyclic Systems: The piperidine ring can serve as a starting point for the construction of more complex fused or spirocyclic heterocyclic systems with potential biological activity.

  • Development of CNS-active Agents: The piperidine moiety is prevalent in many drugs targeting the central nervous system. This building block can be utilized in the synthesis of novel compounds for neurological disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information for the closely related (R)-enantiomer and other N-Boc protected piperidine derivatives provides guidance on safe handling practices.

GHS Hazard Statements for the (R)-enantiomer:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • In Case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a promising and versatile building block for synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties is currently limited, its structural features and the availability of plausible synthetic routes make it an attractive starting material for the development of novel compounds. Researchers and scientists are encouraged to perform their own analytical characterization and to follow stringent safety protocols when handling this compound. The information provided in this guide serves as a valuable resource to support and facilitate its use in pioneering research and development endeavors.

References

  • AK Scientific, Inc. (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

  • Arctom Scientific. (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

  • BLDpharm. (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

  • ChemBK. N-BOC-4-piperidine forMic acid ethyl ester.

  • Echemi. This compound.

  • G, S. et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, 2014.

  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

  • RSC Medicinal Chemistry. RESEARCH ARTICLE. UCL Discovery, 2024.

  • Shashank, D. et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central, 2022.

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An In-Depth Technical Guide to the Solubility of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a heterocyclic building block frequently utilized in medicinal chemistry. We will delve into the molecular factors governing its solubility, offer predictive insights based on solvent properties, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions regarding solvent selection for various applications.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of success. The dissolution of a compound in a solvent is the first step in many crucial processes, including chemical reactions, purification by crystallization, and formulation of a final drug product. Poor solubility can lead to significant challenges, such as low yields in synthesis, difficulties in purification, and inadequate bioavailability of the final API.

This compound is a key intermediate, and its solubility profile dictates the choice of solvents for its synthesis, purification, and subsequent reactions. This guide will provide a detailed analysis of its expected solubility in common organic solvents and equip the researcher with the tools to experimentally verify these predictions.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₃H₂₃NO₄

  • Molecular Weight: 257.33 g/mol [1]

  • Structure:

    • Piperidine Ring: A six-membered heterocyclic amine.

    • tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group on the piperidine nitrogen.

    • Methoxy-oxoethyl Side Chain: An ester functional group, which contains a polar carbonyl group and can act as a hydrogen bond acceptor.

The interplay of these structural features governs the compound's overall polarity and its ability to interact with different solvent molecules. The Boc group contributes to its nonpolar character, while the ester and the potential for hydrogen bonding at the carbonyl oxygen introduce a degree of polarity. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[2][3]

Predicted Solubility in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Protic Polar Methanol, EthanolHighThe ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the ester group.
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to ModerateThese solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar regions of the molecule.
Nonpolar Hexanes, TolueneLow to ModerateThe bulky, nonpolar Boc group and the hydrocarbon backbone of the piperidine ring will have favorable interactions with nonpolar solvents. However, the polar ester group may limit solubility.
Aqueous WaterVery LowThe presence of the large, nonpolar Boc group and the overall hydrocarbon structure is expected to make the compound largely insoluble in water.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development. The following section outlines a robust protocol for determining the solubility of this compound.

The Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Workflow Diagram:

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 24-72 hours) B->C Incubate D Allow undissolved solid to settle C->D Settle E Filter the supernatant through a 0.45 µm filter D->E Clarify F Dilute an aliquot of the filtrate E->F Prepare for analysis G Quantify concentration using a suitable analytical method (e.g., HPLC, UV-Vis) F->G Analyze

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Detailed Protocol:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen organic solvent.

  • Equilibration: Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Trustworthiness of the Protocol: This protocol is self-validating by ensuring that an excess of solid is present throughout the equilibration period, confirming that the solution is indeed saturated. The use of a validated analytical method for quantification ensures the accuracy of the final solubility value.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care in a well-ventilated area, such as a fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound:

  • Temperature: The solubility of most solids in liquids increases with temperature.[5] It is crucial to control and report the temperature at which solubility is determined.

  • Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.[3][5]

  • Crystallinity: The crystal form (polymorph) of the solid can affect its solubility. More stable crystal forms generally have lower solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its molecular structure and the principles of solubility, researchers can make informed predictions about its behavior in various organic solvents. The detailed experimental protocol provided offers a reliable method for the quantitative determination of its solubility, a critical parameter for the successful development of synthetic and purification processes. It is our hope that this guide will serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • Safety D
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Solubility of organic compounds (video). Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • tert-butyl 3-(2-methoxy-2-oxoethyl)
  • 865157-02-4|(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)
  • 183742-33-8|tert-Butyl 3-(2-methoxy-2-oxoethyl)
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem.
  • Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem.
  • tert-butyl 3-aMino-3-(2-ethoxy-2-oxoethyl)
  • Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)
  • SAFETY D
  • tert-Butyl 4-(2-Oxoethyl)
  • tert-Butyl 4-(2-methoxy-2-oxoethyl)
  • tert-Butyl 4-((methylsulfonyl)oxy)
  • (S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate-SHANGHAI XIYU CHEMICAL TECHNOLOGY CO.,LTD.
  • Tert-butyl 4-(methoxymethyl)

Sources

A Comprehensive Technical Guide to the Key Intermediates in Vandetanib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Vandetanib for Synthesis

Vandetanib (marketed as Caprelsa™) is a potent once-daily oral anticancer agent that functions as a multi-kinase inhibitor.[1] Its therapeutic efficacy stems from its ability to simultaneously target key signaling pathways involved in tumor growth and angiogenesis, primarily inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1][] The chemical structure of Vandetanib, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, presents a fascinating challenge in synthetic chemistry, requiring a convergent approach where distinct molecular fragments are synthesized independently before their final assembly.[]

This guide provides an in-depth exploration of the synthesis of Vandetanib's three core building blocks—the essential intermediates. We will dissect the synthetic logic, explain the causality behind methodological choices, and provide detailed, field-proven protocols. The focus is not merely on the reaction steps but on understanding the strategic decisions that lead to an efficient and scalable synthesis suitable for drug development.

A retrosynthetic analysis of Vandetanib reveals three primary intermediates:

  • Intermediate A: 4-Bromo-2-fluoroaniline. This substituted aniline forms the crucial "warhead" that binds to the kinase domain.

  • Intermediate B: The 6-Methoxy-7-hydroxyquinazolin-4-one Core. This heterocyclic scaffold serves as the central anchor for the other two fragments.

  • Intermediate C: The Activated (1-Methylpiperidin-4-yl)methanol Side Chain. This group enhances solubility and contributes to the molecule's pharmacokinetic profile.

This document will guide you through the synthesis of each, culminating in their strategic assembly.

cluster_retro Retrosynthetic Disconnections Vandetanib Vandetanib C_N_bond C4-N Bond (SNAr) Vandetanib->C_N_bond C_O_bond C7-O Ether Bond (Williamson) Vandetanib->C_O_bond Intermediate_A Intermediate A 4-Bromo-2-fluoroaniline C_N_bond->Intermediate_A Anilino Moiety Intermediate_B Intermediate B Substituted Quinazoline Core C_N_bond->Intermediate_B C_O_bond->Intermediate_B Intermediate_C Intermediate C Activated Piperidine Side-Chain C_O_bond->Intermediate_C Side-Chain Moiety

Caption: Retrosynthetic analysis of Vandetanib.

Part 1: The Anilino Moiety - Synthesis of Intermediate A: 4-Bromo-2-fluoroaniline

Strategic Importance: The 4-bromo-2-fluorophenyl group is fundamental to Vandetanib's biological activity. The bromine atom occupies a key pocket in the ATP-binding site of the target kinases, while the fluorine atom enhances binding affinity and modulates electronic properties. Ensuring a high-purity supply of this intermediate is paramount. Two common and reliable synthetic routes are presented below.

Synthetic Protocol 1: Electrophilic Bromination of 2-Fluoroaniline

This approach is direct and relies on the regioselective bromination of commercially available 2-fluoroaniline. The fluorine and amino groups direct electrophilic attack to the para position relative to the amine. N-Bromosuccinimide (NBS) is the reagent of choice as it is a solid, making it safer and easier to handle than liquid bromine.

Experimental Protocol:

  • Charge a reaction vessel with 2-fluoroaniline (100 parts by weight) and methylene chloride (400 parts by weight).

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add solid N-bromosuccinimide (160 parts by weight) portion-wise over a period of 2 hours, maintaining the temperature at 0°C.[3]

  • After the addition is complete, continue stirring the dark red mixture for an additional 20 minutes.[3]

  • Quench the reaction by washing the mixture four times with cold water (200 parts by weight for each wash).

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline as a brown oil.[3]

Synthetic Protocol 2: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

This method builds the aniline from a nitrated precursor. It is particularly useful when the starting nitrobenzene is readily available or when the direct bromination (Protocol 1) yields isomeric impurities that are difficult to separate. The reduction is a classic Bechamp reduction using iron powder in the presence of an electrolyte like ammonium chloride.

Experimental Protocol:

  • To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).[4][5]

  • Heat the reaction mixture to 90°C and maintain vigorous stirring for 2 hours.[4][5]

  • Monitor the reaction by TLC. Upon completion, filter the hot mixture over a pad of Celite.

  • Wash the filter cake thoroughly with ethanol (300 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford pure 4-bromo-2-fluoroaniline.[4]

Comparative Analysis
FeatureProtocol 1: Electrophilic BrominationProtocol 2: Nitro Reduction
Starting Material 2-Fluoroaniline4-Bromo-2-fluoro-1-nitrobenzene
Key Reagent N-Bromosuccinimide (NBS)Iron Powder / NH₄Cl
Key Advantage More direct, fewer steps.High regioselectivity, avoids isomeric byproducts.
Key Challenge Potential for over-bromination.Requires filtration of iron sludge; chromatography needed.
Typical Yield ~85% (crude)[3]~85% (purified)[4]

Part 2: The Quinazoline Core - Synthesis of Intermediate B

Strategic Importance: The quinazolin-4-one ring system is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. The synthesis of the Vandetanib core begins with an inexpensive, readily available starting material: vanillin. The strategy involves sequential modification of the benzene ring followed by the crucial cyclization step to form the fused pyrimidinone ring.

cluster_main Synthesis of the Quinazoline Core Vanillin Vanillin Protected 1. Protection (BnBr) 7-Benzyloxy-6-methoxybenzaldehyde Vanillin->Protected Nitrile 2. Oximation & Dehydration ...-benzonitrile Protected->Nitrile Nitro 3. Nitration (HNO3) ...-2-nitrobenzonitrile Nitrile->Nitro Amino 4. Reduction (Fe/AcOH) ...-2-aminobenzonitrile Nitro->Amino Quinazolinone 5. Cyclization (Formamide) 7-Benzyloxy-6-methoxy quinazolin-4(3H)-one Amino->Quinazolinone

Caption: Workflow for synthesizing the quinazoline core.

Synthetic Pathway and Experimental Protocol

This multi-step synthesis requires careful control at each stage. The following is a representative, consolidated protocol based on established literature.[6]

Step 1: Protection of Phenolic Hydroxyl

  • Rationale: The free hydroxyl group on vanillin would interfere with subsequent reactions, particularly nitration. It is protected as a stable benzyl ether.

  • Protocol: Dissolve vanillin in a suitable solvent like DMF. Add potassium carbonate as a base, followed by benzyl bromide. Heat the mixture (e.g., to 80°C) until TLC confirms the complete consumption of the starting material. Work up by pouring into water and extracting with an organic solvent.

Step 2: Conversion of Aldehyde to Nitrile

  • Rationale: The nitrile group is a precursor to the amine required for the quinazoline ring formation. This transformation is often achieved via an oxime intermediate.

  • Protocol: React the protected benzaldehyde from Step 1 with hydroxylamine hydrochloride to form the oxime. Subsequently, dehydrate the oxime to the nitrile, often by heating with acetic anhydride.

Step 3: Aromatic Nitration

  • Rationale: A nitro group is introduced ortho to the future amino group. This is a critical step for the eventual cyclization.

  • Protocol: Dissolve the benzonitrile from Step 2 in acetic acid. Cool the solution in an ice bath and slowly add fuming nitric acid dropwise, keeping the temperature below 10°C. Stir until the reaction is complete, then pour onto ice to precipitate the product.

Step 4: Reduction of Nitro Group

  • Rationale: The nitro group is reduced to the primary amine, which is now positioned to form the heterocyclic ring.

  • Protocol: Suspend the nitrobenzonitrile from Step 3 in acetic acid. Heat the suspension and add iron powder portion-wise. The exotherm should be controlled. After the reaction is complete, filter the mixture to remove iron salts and concentrate the filtrate.[6][7]

Step 5: Cyclization to form the Quinazolinone

  • Rationale: This is the key ring-forming step. The ortho-aminobenzonitrile is cyclized with a one-carbon source, typically formamide, which serves as both reactant and solvent.

  • Protocol: Heat the aminobenzonitrile from Step 4 in an excess of formamide at high temperature (e.g., 180-200°C) for several hours. Cool the reaction mixture to induce precipitation of the product, 7-benzyloxy-6-methoxyquinazolin-4(3H)-one. Filter and wash the solid.[6]

The benzyl protecting group is typically removed later in the synthesis (after coupling with Intermediate A) via catalytic hydrogenation to reveal the 7-hydroxy group, which is then coupled with Intermediate C.

Part 3: The Piperidine Side-Chain - Synthesis of Intermediate C

Strategic Importance: The (1-methylpiperidin-4-yl)methoxy group is crucial for the pharmacokinetic profile of Vandetanib, particularly its solubility and absorption. The synthesis begins with a commercially available piperidine derivative and concludes with the activation of the primary alcohol to facilitate the final etherification.

Synthetic Pathway and Protocol

The synthesis involves three key transformations: N-methylation, ester reduction, and hydroxyl activation.[6]

Step 1: N-Methylation

  • Rationale: The secondary amine of the piperidine ring is methylated. The Leuckart-Wallach reaction is a classic and effective method using formic acid and formaldehyde.

  • Protocol: React ethyl piperidine-4-carboxylate with a mixture of formic acid and aqueous formaldehyde. Heat the mixture to reflux. The reaction proceeds via an iminium intermediate which is then reduced in situ by formate. After basic workup, the N-methylated ester is obtained.[6]

Step 2: Ester Reduction

  • Rationale: The ester functional group is reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required.

  • Protocol: In an anhydrous solvent like THF under an inert atmosphere, slowly add a solution of the N-methylated ester from Step 1 to a stirred suspension of LiAlH₄ at 0°C. After the addition, allow the reaction to warm to room temperature. Quench carefully with water and sodium hydroxide solution (Fieser workup), filter the aluminum salts, and extract the product, (1-methylpiperidin-4-yl)methanol.[6]

Step 3: Activation of the Primary Alcohol

  • Rationale: To facilitate the final Williamson ether synthesis, the primary alcohol must be converted into a good leaving group. Tosylation is a common and effective strategy.

  • Protocol: Dissolve the alcohol from Step 2 in a solvent like dichloromethane or pyridine. Cool to 0°C and add p-toluenesulfonyl chloride (TsCl). If not using pyridine as the solvent, add a base like triethylamine. Stir until the reaction is complete. Wash the reaction mixture to remove excess reagents and isolate the product, (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (tosylate).[6]

Part 4: The Endgame - Final Assembly of Vandetanib

The final stage of the synthesis involves the convergent assembly of the three key intermediates. The sequence of events is critical to avoid side reactions and maximize yield.

Quin_Bn Intermediate B (7-Benzyloxy-..quinazolin-4-one) Quin_Cl 1. Chlorination (SOCl₂) 4-Chloro-7-benzyloxy-..quinazoline Quin_Bn->Quin_Cl Coupled_Bn 2. SNAr Coupling (with Int. A) 4-(Anilino)-7-benzyloxy-..quinazoline Quin_Cl->Coupled_Bn Coupled_OH 3. Deprotection (H₂/Pd-C) 4-(Anilino)-7-hydroxy-..quinazoline Coupled_Bn->Coupled_OH Vandetanib 4. Etherification (with Int. C) Vandetanib Coupled_OH->Vandetanib

Caption: Final assembly sequence for Vandetanib.

Assembly Protocol

Step 1: Chlorination of the Quinazolinone Core

  • Rationale: The C4 position of the quinazolinone exists in tautomeric equilibrium with the 4-hydroxyquinazoline. To make this position sufficiently electrophilic for reaction with the aniline (Intermediate A), the hydroxyl group is converted to a chloro group, an excellent leaving group for nucleophilic aromatic substitution (SNAr).

  • Protocol: Suspend the protected quinazolinone (from Part 2, Step 5) in thionyl chloride (SOCl₂) with a catalytic amount of DMF. Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the solid starting material. After completion, remove the excess SOCl₂ under vacuum to yield the 4-chloroquinazoline intermediate.[6][8]

Step 2: Nucleophilic Aromatic Substitution (SNAr Coupling)

  • Rationale: This is the key C-N bond-forming reaction. The electron-deficient 4-chloroquinazoline reacts with the nucleophilic amino group of 4-bromo-2-fluoroaniline (Intermediate A).

  • Protocol: Dissolve the 4-chloroquinazoline intermediate and Intermediate A in a polar aprotic solvent like isopropanol or DMF. Heat the mixture to promote the substitution reaction. The product often precipitates upon cooling or can be isolated after an aqueous workup.[6]

Step 3: Deprotection of the 7-Hydroxy Group

  • Rationale: The benzyl protecting group must be removed to unmask the 7-hydroxy functionality for the final etherification step.

  • Protocol: Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol/THF). Add a palladium on carbon (Pd/C) catalyst and subject the mixture to an atmosphere of hydrogen gas (catalytic hydrogenation). Monitor by TLC until the starting material is consumed. Filter off the catalyst to obtain the 7-hydroxyquinazoline intermediate.[6]

Step 4: Williamson Ether Synthesis

  • Rationale: This final C-O bond formation attaches the piperidine side chain. The phenoxide, formed by deprotonating the 7-hydroxy group, acts as a nucleophile, displacing the tosylate leaving group from Intermediate C.

  • Protocol: Dissolve the 7-hydroxyquinazoline from Step 3 in DMF. Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol. Add the activated side chain, (1-methylpiperidin-4-yl)methyl tosylate (Intermediate C). Heat the mixture (e.g., to 85°C) to drive the reaction to completion.[9] The final product, Vandetanib, is isolated after workup and purification.

Conclusion

The synthesis of Vandetanib is a testament to modern synthetic strategy, relying on a convergent approach that maximizes efficiency by building complex fragments in parallel. Understanding the rationale behind the creation of the three key intermediates—4-bromo-2-fluoroaniline, the functionalized quinazolinone core, and the activated piperidine side chain—is crucial for any researcher or drug development professional in this field. The protocols and strategies outlined in this guide represent a robust and logical pathway to this important therapeutic agent, highlighting the interplay of protecting group chemistry, heterocyclic synthesis, and strategic bond formation.

References

  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme Connect. Retrieved from [Link]

  • Preparation of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link][3]

  • Brocklesby, K. L., Waby, J. S., Cawthorne, C., & Smith, G. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. Available from [Link][8]

  • Synthesis of anticancer drug vandetanib. (2012). ResearchGate. Retrieved from [Link]

  • Li, Y., Guan, L., Wang, Y., Hua, S., Fan, S., & Li, Y. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1693. Available from [Link][9][10]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5797. Available from [Link][11]

  • Study on Synthetic Process of Vandetanib. (2015). ResearchGate. Retrieved from [Link][6]

  • Vandetanib. (2023, December 26). In Wikipedia. Retrieved from [Link][1]

  • Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. (2025). MDPI. Retrieved from [Link][7]

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Methodological & Application

Application Note: A Robust, Scalable Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals and natural products.[1][2][3] Its saturated, three-dimensional structure offers conformational flexibility, enabling effective interactions with a wide range of biological targets.[3] Consequently, the development of efficient and reliable methods for synthesizing functionalized piperidine derivatives is a critical task for drug discovery and development professionals.[1][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a versatile building block used in the construction of more complex molecular architectures.[5] The synthetic strategy detailed herein is a robust two-step process commencing with the catalytic hydrogenation of a commercially available pyridine precursor, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. This approach is designed for scalability, high yield, and purity, making it suitable for both academic research and industrial applications.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves two key transformations: the reduction of an aromatic heterocycle and the protection of a secondary amine. This strategy is predicated on efficiency, atom economy, and the use of well-established, reliable chemical reactions.

  • Step 1: Catalytic Hydrogenation of Methyl 2-(pyridin-3-yl)acetate. The most direct method for converting pyridines to piperidines is through catalytic hydrogenation.[2] This reaction, however, can be challenging due to the high resonance stability of the pyridine ring (30–31 kcal mol⁻¹) and the tendency of the nitrogen lone pair to poison the catalyst surface.[2][6] To overcome these hurdles, our protocol employs Platinum(IV) oxide (PtO₂, Adams' catalyst) in a glacial acetic acid solvent system. The acidic medium plays a crucial role by protonating the pyridine nitrogen. This protonation disrupts the aromaticity, making the ring more susceptible to reduction, and simultaneously prevents the nitrogen's lone pair from deactivating the platinum catalyst.[7]

  • Step 2: N-Boc Protection. The product of the hydrogenation is a secondary amine, which is highly nucleophilic and prone to undesired side reactions in subsequent synthetic steps. Therefore, the introduction of a protecting group is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic) and its facile removal under mild acidic conditions.[5] The protection is achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as sodium bicarbonate, to neutralize the acidic byproduct.

Experimental Workflow Diagram

Synthesis_Workflow Start Methyl 2-(pyridin-3-yl)acetate Intermediate Methyl 2-(piperidin-3-yl)acetate (as acetate salt) Start->Intermediate Step 1: Catalytic Hydrogenation Reagents: H₂ (50-70 bar), PtO₂ Solvent: Glacial Acetic Acid Conditions: Room Temp, 16h Final tert-Butyl 3-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Intermediate->Final Step 2: Boc Protection Reagents: Boc₂O, NaHCO₃ Solvent: THF / Water Conditions: Room Temp, 48h

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 2-(piperidin-3-yl)acetate

Materials and Reagents:

ReagentCAS NumberMolecular Formula
Methyl 2-(pyridin-3-yl)acetate39931-77-6C₈H₉NO₂
Platinum(IV) oxide (PtO₂)1314-15-4PtO₂
Glacial Acetic Acid64-19-7C₂H₄O₂
Diethyl Ether60-29-7C₄H₁₀O
Sodium Hydroxide (NaOH)1310-73-2NaOH

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add Methyl 2-(pyridin-3-yl)acetate (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid to dissolve the starting material. Carefully add Platinum(IV) oxide (0.02 eq). Safety Note: PtO₂ can be pyrophoric. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times before pressurizing to 50-70 bar.[7]

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Reaction progress can be monitored by TLC or LC-MS by analyzing a small, carefully depressurized aliquot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of methanol or ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product, methyl 2-(piperidin-3-yl)acetate, will be an acetate salt and is often carried forward to the next step without further purification.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Formula
Methyl 2-(piperidin-3-yl)acetate(Crude from Part 1)C₈H₁₅NO₂
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃
Tetrahydrofuran (THF)109-99-9C₄H₈O
Ethyl Acetate141-78-6C₄H₈O₂
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve the crude methyl 2-(piperidin-3-yl)acetate from Part 1 in a mixture of Tetrahydrofuran (THF) and water.

  • Base Addition: Add saturated aqueous sodium bicarbonate solution (approx. 3.0 eq) to the mixture.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours.[8] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure oil or solid.

Quantitative Data Summary

StepTransformationKey ReagentsTypical YieldPurity (¹H NMR)
1Pyridine ReductionH₂, PtO₂, AcOH>95%(Crude Salt)
2N-Boc ProtectionBoc₂O, NaHCO₃85-95%>98%

Conclusion and Further Applications

This application note details a reliable and scalable two-step synthesis for this compound. The protocol leverages a classic catalytic hydrogenation under conditions optimized to overcome common challenges, followed by a standard and efficient N-Boc protection. The final product is a valuable intermediate for pharmaceutical research, where the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in various coupling reactions, while the Boc group allows for selective N-functionalization at a later stage.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2967. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

  • Zhou, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 910–920. Available at: [Link]

  • BIOENGINEER.ORG (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Available at: [Link]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3471. Available at: [Link]

  • Pharmaffiliates (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16028–16035. Available at: [Link]

  • Semantic Scholar (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Journal of the American Chemical Society (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • ResearchGate (2021). Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • Csobor, D., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6422. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

Sources

The Pyrazole Scaffold: A Privileged Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Moiety

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of approved therapeutic agents.[1][2] Its remarkable versatility allows it to serve as a foundational structure for drugs targeting a wide array of diseases, including cancer, inflammation, cardiovascular conditions, and infectious agents.[3][4][5] The success of the pyrazole core lies in its unique physicochemical properties: it can act as both a hydrogen bond donor and acceptor, it often enhances metabolic stability, and it can serve as a bioisosteric replacement for other aromatic systems like phenyl or imidazole rings, thereby improving a drug candidate's pharmacokinetic profile.[6][7]

This technical guide provides a comprehensive overview of the pyrazole scaffold's role in medicinal chemistry. We will delve into the causality behind its widespread use, present detailed protocols for its synthesis and functionalization, and explore its application through the lens of prominent drugs, offering field-proven insights for professionals in drug discovery and development.

The Pyrazole Core: A Master Key for Drug Design

The utility of the pyrazole ring stems from its inherent chemical and physical properties that are highly advantageous for drug-receptor interactions.

  • Aromatic Stability and Metabolic Resistance: The aromatic nature of the pyrazole ring confers significant stability.[3] It is generally resistant to oxidation and reduction, which contributes to the metabolic stability and favorable half-life of many pyrazole-containing drugs.[3][7]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), enabling it to form crucial interactions within the binding pockets of biological targets like enzymes and receptors.[6]

  • Tunable Lipophilicity and Solubility: The pyrazole scaffold itself can improve properties like lipophilicity and solubility.[6] Furthermore, the various positions on the ring (N-1, C-3, C-4, C-5) are amenable to substitution, allowing chemists to fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Bioisosterism: Pyrazole can act as a bioisostere for other cyclic structures. This strategic replacement can lead to enhanced potency, improved selectivity, or a more favorable safety profile by altering the molecule's interaction with its target or off-targets.[6]

The following diagram illustrates the key pharmacophoric features of the pyrazole ring that make it a versatile tool for establishing interactions with biological targets.

PyrazoleSynthesisWorkflow start Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) reaction Cyclocondensation Reaction (e.g., Knorr Synthesis) start->reaction Solvent, Catalyst monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring In-process check monitoring->reaction Incomplete workup Work-up & Precipitation monitoring->workup Complete purification Purification (Filtration, Recrystallization) workup->purification char Structural Characterization (NMR, MS, HRMS) purification->char final Pure Pyrazole Derivative char->final SAR_Logic node_core node_core node_sub node_sub node_outcome node_outcome core Pyrazole Core sub1 N1: p-Sulfonamidophenyl core->sub1 sub3 C3: Trifluoromethyl (CF3) core->sub3 sub5 C5: p-Tolyl core->sub5 outcome High Potency & Selective COX-2 Inhibition sub1->outcome Binds to hydrophilic pocket of COX-2 sub3->outcome Enhances selectivity and potency sub5->outcome Optimizes potency

Sources

Application Notes and Protocols: tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The piperidine moiety is a privileged scaffold in medicinal chemistry, and this particular intermediate offers strategically placed functional groups for elaboration into complex drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates controlled manipulation of the piperidine nitrogen, while the methyl ester serves as a versatile handle for transformations such as hydrolysis, reduction, and amidation.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind key experimental choices to ensure reproducibility and success.

Physicochemical Properties and Specifications

This intermediate is a key building block in the synthesis of diverse nitrogen-containing heterocycles.[2] Its proper identification and purity are paramount before its use in subsequent synthetic steps.

PropertyValueSource
IUPAC Name This compound-
CAS Number 109019-27-0-
Molecular Formula C₁₃H₂₃NO₄-
Molecular Weight 257.33 g/mol -
Appearance Colorless to pale yellow oil or solidGeneral chemical properties
Purity (Typical) ≥97% (HPLC)Commercial supplier specifications
Storage Conditions Store in a cool, dry place[3]

Recommended Synthesis Protocol

The following protocol describes a reliable method for the synthesis of the title compound, starting from commercially available methyl piperidine-3-acetate. The core of this strategy is the protection of the secondary amine of the piperidine ring with a Boc group, a fundamental transformation in pharmaceutical synthesis.[1]

Synthesis Workflow

The overall process from starting materials to the purified, characterized intermediate is outlined below. Each step is critical for achieving high yield and purity.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Methyl piperidine-3-acetate Di-tert-butyl dicarbonate Triethylamine (Base) Solvent (e.g., DCM) reaction Boc Protection Reaction (0°C to RT, overnight) start->reaction Combine & Stir quench Aqueous Wash (e.g., H₂O, Brine) reaction->quench extract Organic Extraction (e.g., with DCM) quench->extract dry Drying (Na₂SO₄ or MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Flash Chromatography concentrate->purify Crude Product analyze QC Analysis (NMR, MS, HPLC) purify->analyze product Purified Product analyze->product Verified

Caption: Workflow for the synthesis and purification of the title intermediate.

Materials and Reagents
ReagentGradeExample Supplier
Methyl piperidine-3-acetate≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeSigma-Aldrich
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Silica Gel230-400 MeshSilicycle
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methyl piperidine-3-acetate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Place the flask in an ice bath to cool the solution to 0 °C.

    • Causality: Starting at 0 °C helps to control the exothermicity of the reaction between Boc-anhydride and the amine, preventing potential side reactions.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.

    • Causality: Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) under an inert atmosphere (e.g., Nitrogen).

    • Causality: Allowing the reaction to proceed overnight ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt, excess base, and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc).[4]

    • Causality: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts, yielding the pure intermediate.

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step in any pharmaceutical development workflow.[5]

Protocol: NMR Spectroscopy

NMR provides unambiguous structural confirmation. Spectra should be recorded on a 400 MHz or higher instrument using CDCl₃ as the solvent.[6]

  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Expected ¹H NMR Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.67Singlet (s)3HMethoxy protons (-OCH₃)
~ 3.90 - 4.10Broad multiplet (m)2HPiperidine protons adjacent to N (axial)
~ 2.70 - 2.90Multiplet (m)2HPiperidine protons adjacent to N (equatorial)
~ 2.20 - 2.40Multiplet (m)3H-CH₂-COOCH₃ and one piperidine proton
~ 1.50 - 1.90Multiplet (m)4HRemaining piperidine ring protons
1.45Singlet (s)9Htert-Butyl protons (-C(CH₃)₃)
  • Expected ¹³C NMR Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~ 172.5Ester carbonyl carbon (C=O)
~ 154.8Carbamate carbonyl carbon (N-C=O)
~ 79.5Quaternary carbon of t-butyl group
~ 51.6Methoxy carbon (-OCH₃)
~ 40-45Piperidine carbons adjacent to N
~ 35-40Piperidine and side-chain CH/CH₂ carbons
28.4t-Butyl methyl carbons
Protocol: Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

  • Technique: Positive Ion Mode ESI-MS.

  • Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

  • Expected m/z: [M+H]⁺ = 258.17, [M+Na]⁺ = 280.15.

Application in Pharmaceutical Synthesis: A Case Study

This intermediate is an excellent precursor for synthesizing more complex molecules, such as enzyme inhibitors.[2] A common downstream transformation involves the hydrolysis of the methyl ester to a carboxylic acid, which can then be coupled with an amine to form an amide bond. This is a cornerstone reaction in drug discovery.

Application Workflow: Amide Bond Formation

ApplicationWorkflow start tert-Butyl 3-(2-methoxy- 2-oxoethyl)piperidine- 1-carboxylate hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling final_product Advanced API Intermediate coupling->final_product

Caption: A typical downstream synthetic route utilizing the title intermediate.

Protocol: Ester Hydrolysis and Amide Coupling
  • Ester Hydrolysis: Dissolve the starting intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Causality: LiOH is a strong base that saponifies the methyl ester to the corresponding carboxylate salt.

  • Acidification & Extraction: Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1N HCl). Extract the resulting carboxylic acid product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the acid intermediate, which is often used directly in the next step.

  • Amide Coupling: Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous solvent like DMF. Add the desired primary or secondary amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).[4] Stir at room temperature until the reaction is complete.

    • Causality: HATU is a peptide coupling agent that activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form the stable amide bond. DIPEA is the organic base required to facilitate this process.

  • Purification: The final product is typically purified via aqueous workup followed by flash chromatography or preparative HPLC.

Safety and Handling Precautions

As a matter of good laboratory practice, this chemical should be handled with care.

  • General Hazards: While specific data for this compound is limited, related piperidine derivatives and organic esters may cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[7][8] May be harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local, state, and federal regulations. Prevent product from entering drains.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Synthesis Incomplete reaction; impure reagents; moisture.Ensure anhydrous conditions.[6] Check the purity of starting materials. Allow the reaction to run for a longer duration.
Incomplete Ester Hydrolysis Insufficient base; short reaction time.Add additional LiOH. Monitor the reaction by LC-MS until completion.
Multiple Spots on TLC Post-Purification Co-eluting impurities; product degradation on silica.Optimize the chromatography eluent system. A different stationary phase or purification technique (e.g., crystallization) may be required.
Amide Coupling Fails Inactive coupling agent; poor quality amine/acid.Use a freshly opened bottle of the coupling agent. Ensure the carboxylic acid and amine starting materials are pure and dry.

References

  • MySkinRecipes. (n.d.). tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]

  • ResearchGate. (2021). Synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo).... [Link]

  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES.... [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

  • ETH Zurich. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]-tert-butoxy-2-oxoethylpiperazine-1-carboxylate)

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Application Notes & Protocols: Strategic N-Acylation of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone structural motif in pharmaceutical sciences, present in a vast number of approved therapeutic agents.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that is crucial for establishing specific and high-affinity interactions with biological targets.[1] This conformational flexibility allows medicinal chemists to precisely orient substituents in space, optimizing a compound's pharmacological profile.[4][5] The N-functionalization of the piperidine core, particularly through acylation to form stable amide bonds, is a primary strategy for library synthesis and lead optimization in drug discovery programs.[6][7]

This guide focuses on a key building block, tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate , a bifunctional molecule featuring a piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group and a methyl ester side chain at the 3-position. The acylation of this scaffold is not a direct reaction but a strategic two-step process: (1) selective deprotection of the Boc group to unmask the nucleophilic secondary amine, followed by (2) N-acylation with a suitable acylating agent.

This document provides detailed, field-proven protocols for this synthetic sequence, explaining the chemical principles behind each step and offering robust methods for the synthesis, purification, and characterization of diverse N-acylated piperidine derivatives.

The Core Synthetic Strategy: A Two-Step Pathway

The presence of the Boc protecting group on the piperidine nitrogen is intentional and critical. It renders the nitrogen non-nucleophilic, preventing it from reacting during other synthetic transformations. To perform N-acylation, this group must first be removed. The overall workflow is a sequential deprotection-acylation cascade.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Acylation SM Starting Material tert-Butyl 3-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Inter Intermediate Methyl 2-(piperidin-3-yl)acetate (Amine Salt) SM->Inter  Acidic  Conditions (e.g., TFA) Prod Final Product N-Acylated Piperidine Derivative Inter->Prod  Acylating Agent  + Base or  Coupling Reagent

Diagram 1: High-level workflow for the N-acylation of the piperidine scaffold.

Part I: Protocol for Boc Group Deprotection

Principle of Deprotection

The tert-butoxycarbonyl (Boc) group is a classic protecting group for amines due to its stability under a wide range of conditions but its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Reagents like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM) are highly effective for this transformation.

Detailed Protocol: Deprotection using TFA

Objective: To quantitatively remove the Boc protecting group to yield the trifluoroacetate salt of methyl 2-(piperidin-3-yl)acetate.

Reagents & Materials Supplier Grade Purpose
This compoundCommercial>97%Starting Material
Dichloromethane (DCM)CommercialAnhydrousReaction Solvent
Trifluoroacetic Acid (TFA)CommercialReagentDeprotecting Agent
Diethyl Ether (Et₂O)CommercialAnhydrousPrecipitation
Nitrogen or Argon Gas---High PurityInert Atmosphere

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

    • Expert Insight: While the reaction often proceeds smoothly at room temperature, cooling to 0 °C helps to control the exotherm and suppress potential side reactions, especially on a larger scale.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product, being a salt, will have a much lower Rf value on silica gel.

  • Isolation of the Salt:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add a sufficient volume of cold, anhydrous diethyl ether to the resulting oil. This will cause the trifluoroacetate salt of the product to precipitate as a solid or oil.

    • Triturate the mixture, then collect the solid by filtration or decant the ether from the oil. Wash the product with additional cold ether to remove any non-polar impurities.

    • Dry the resulting salt under high vacuum. The product is typically a white to off-white solid or a viscous oil and is often used in the next step without further purification.

Part II: Protocols for N-Acylation

Once the secondary amine is unmasked, it can be acylated using several reliable methods. The choice of method often depends on the stability and availability of the acylating agent.

Method A: Acylation with Acyl Chlorides

Principle: Acyl chlorides are highly electrophilic and react readily with nucleophilic amines. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and drive the reaction to completion.

Detailed Protocol:

Reagents & Materials Supplier Grade Purpose
Methyl 2-(piperidin-3-yl)acetate TFA SaltFrom Part I---Nucleophile
Acyl Chloride (R-COCl)CommercialReagentAcylating Agent
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)CommercialAnhydrousNon-nucleophilic Base
Dichloromethane (DCM)CommercialAnhydrousReaction Solvent

Step-by-Step Procedure:

  • Preparation: Suspend the methyl 2-(piperidin-3-yl)acetate TFA salt (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a dry flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5-3.0 eq) dropwise. Stir for 10-15 minutes.

    • Expert Insight: Using a slight excess of base is crucial. One equivalent neutralizes the TFA salt, and at least one more is needed to scavenge the HCl generated during the reaction. DIPEA is often preferred over TEA as it is more sterically hindered and less likely to form quaternary ammonium byproducts.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05-1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method B: Acylation with Carboxylic Acids via Peptide Coupling

Principle: This method avoids the use of harsh acyl chlorides by activating a carboxylic acid in situ using a peptide coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the desired amide bond, releasing a soluble urea byproduct.[8] This approach is exceptionally mild and versatile.

G cluster_0 Mechanism of EDC Coupling RCOOH R-COOH (Carboxylic Acid) ActiveEster [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->ActiveEster + EDC EDC EDC Amide R-CO-NH-R' (Final Amide) ActiveEster->Amide + R'-NH₂ Urea EDU (Soluble Urea Byproduct) ActiveEster->Urea - H₂O Amine R'-NH₂ (Deprotected Piperidine)

Diagram 2: Simplified mechanism of amide formation using EDC coupling.

Detailed Protocol:

Reagents & Materials Supplier Grade Purpose
Methyl 2-(piperidin-3-yl)acetate TFA SaltFrom Part I---Nucleophile
Carboxylic Acid (R-COOH)CommercialReagentAcyl Source
EDC·HClCommercialReagentCoupling Reagent
Hydroxybenzotriazole (HOBt) or OxymaPure®CommercialReagentAdditive (Reduces Racemization)
Diisopropylethylamine (DIPEA)CommercialAnhydrousNon-nucleophilic Base
N,N-Dimethylformamide (DMF)CommercialAnhydrousReaction Solvent

Step-by-Step Procedure:

  • Preparation: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Pre-activation: Stir this mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the methyl 2-(piperidin-3-yl)acetate TFA salt (1.0 eq) in a small amount of anhydrous DMF and add DIPEA (2.5 eq).

  • Coupling Reaction: Add the amine/DIPEA solution from step 3 to the pre-activated carboxylic acid mixture from step 2.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by LC-MS for the disappearance of the amine starting material.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Expert Insight: The acidic wash removes excess DIPEA and any remaining unreacted amine. The basic wash removes unreacted carboxylic acid and HOBt. The water-soluble EDC-urea byproduct (EDU) is removed during these aqueous washes.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvents.

  • Purification: Purify the crude residue by flash column chromatography.

Purification and Analytical Characterization

Purification: The primary method for purifying the final N-acylated products is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is effective for separating the product from residual reagents and byproducts.

Characterization: Confirmation of the product structure and purity is essential.

Analytical Technique Expected Observation for Successful Acylation
¹H NMR Disappearance of the broad N-H proton signal. Downfield shift of the protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6) due to the electron-withdrawing effect of the acyl group. Appearance of new signals corresponding to the acyl group (R-CO). Note: Amide bond rotation can cause signal broadening or duplication for the piperidine ring protons at room temperature.[9][10][11]
¹³C NMR Appearance of a new amide carbonyl signal typically in the range of 165-175 ppm. The ester carbonyl remains around 170-175 ppm.
Mass Spectrometry (ESI-MS) Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the N-acylated product.
FT-IR Spectroscopy Appearance of a strong amide C=O stretch around 1630-1680 cm⁻¹. The ester C=O stretch will also be present around 1735 cm⁻¹.

Conclusion and Applications

The protocols detailed herein provide a reliable and versatile framework for the synthesis of N-acylated derivatives starting from this compound. This two-step deprotection-acylation sequence allows for the introduction of a wide array of chemical functionalities onto the piperidine nitrogen. The resulting libraries of compounds are invaluable in drug discovery, enabling systematic exploration of structure-activity relationships (SAR). By modifying the N-acyl group, researchers can fine-tune a molecule's potency, selectivity, solubility, metabolic stability, and other pharmacokinetic properties, accelerating the journey from a chemical building block to a potential therapeutic agent.[7]

References

  • Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem. BenchChem.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. AI Product Assistant.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. PubMed.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.
  • Piperidine-based drug discovery. ResearchGate.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.
  • N-Acylation in Combinatorial Chemistry. ResearchGate.
  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry.
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
  • Organoboron catalysis for direct amide/peptide bond formation. Royal Society of Chemistry.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4. PubChem.
  • Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. PubMed Central.

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Suzuki cross-coupling reactions with piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction tailored specifically for the synthesis of piperidine-containing molecules. Piperidine scaffolds are ubiquitous in pharmaceuticals, and mastering their coupling to aryl and heteroaryl systems is a critical skill for medicinal chemists and process development scientists.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling researchers to intelligently design, optimize, and troubleshoot these powerful transformations.

The primary challenge in this domain is the formation of a C(sp²)-C(sp³) bond—linking a flat aromatic ring to a three-dimensional saturated piperidine ring. This process is mechanistically more demanding than the more common C(sp²)-C(sp²) coupling due to slower reaction kinetics and competing side reactions like β-hydride elimination.[3][4] This guide provides the necessary framework to overcome these challenges.

The Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (e.g., an aryl bromide or a halopiperidine). This converts the palladium from the Pd(0) to the Pd(II) oxidation state.[5]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., a piperidinylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[8][9]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation (+ R'-B(OR)₂ + Base) ArPdR->Pd0 Reductive Elimination (-> Ar-R') Product Ar-R' ArylHalide Ar-X BoronicEster R'-B(OR)₂ caption Fig 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: Fig 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Key Parameters for Piperidine C(sp³)-C(sp²) Coupling

Success in coupling saturated heterocycles like piperidine hinges on the careful selection of each reaction component. The increased steric bulk and different electronic nature of the C(sp³) center require a departure from standard C(sp²)-C(sp²) coupling conditions.

Piperidine Coupling Partners

There are two primary strategies for incorporating the piperidine moiety:

  • Piperidinylboron Reagent (Nucleophile): This is the most common approach, using reagents like N-Boc-piperidine-4-boronic acid pinacol ester with an aryl/heteroaryl halide.[10][11][] The Boc protecting group is crucial as it prevents the piperidine nitrogen from coordinating to and poisoning the palladium catalyst. The pinacol ester form is generally preferred over the free boronic acid due to its enhanced stability, preventing premature protodeborylation.[6][13]

  • Halopiperidine (Electrophile): The alternative is to use a halo-piperidine, such as an N-protected 4-bromo- or 4-iodopiperidine, with an arylboronic acid.[14] This can be effective, but the oxidative addition to the C(sp³)-halide bond is often slower and more challenging than to a C(sp²)-halide bond.

The Catalyst System: Ligands are Key

Standard phosphine ligands like triphenylphosphine (PPh₃) are often inefficient for these challenging couplings. The catalyst system must be robust enough to promote the difficult oxidative addition and reductive elimination steps involving a bulky C(sp³) center.

  • Bulky, Electron-Rich Phosphines: This class of ligands, pioneered by groups like Buchwald, is the gold standard.[15] Ligands such as SPhos and XPhos possess both steric bulk and strong electron-donating properties.[16][17] The bulk favors the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition, while the electron-rich nature accelerates the final reductive elimination step.[16]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form highly stable and active palladium complexes.[18] Catalysts like PEPPSI-IPr are particularly effective for coupling aryl chlorides and can offer superior performance for certain substrate combinations.[15][19]

Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[8]

Base and Solvent Selection

The choice of base and solvent is not trivial and can dictate the success or failure of a reaction.

  • Base: The base activates the boronic acid/ester for transmetalation.[8]

    • Potassium Carbonate (K₂CO₃): A common, moderately strong base often used in aqueous solvent mixtures.[13]

    • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is highly effective, particularly under anhydrous conditions and with more challenging substrates.[20]

    • Cesium Carbonate (Cs₂CO₃): A strong base often used for difficult couplings; its high solubility in organic solvents can be advantageous.[20]

  • Solvent: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base.

    • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are very common.[13]

    • Aromatic Solvents: Toluene is often used for higher-temperature reactions.

    • Biphasic Systems: A mixture of an organic solvent (like dioxane or toluene) with water is frequently employed, especially with carbonate bases.[13][20]

Application Protocols

The following protocols provide detailed, field-tested methodologies for common Suzuki couplings involving piperidine derivatives.

Protocol 1: Coupling of N-Boc-piperidine-4-boronic acid pinacol ester with an Aryl Bromide

This protocol details the synthesis of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

ComponentMolar Eq.MWAmountMmol
1-Bromo-4-methoxybenzene1.0187.04187 mg1.0
N-Boc-piperidine-4-boronic acid pinacol ester1.2311.22373 mg1.2
Pd(OAc)₂0.02224.54.5 mg0.02
SPhos0.04410.5316.4 mg0.04
K₃PO₄ (anhydrous powder)2.0212.27425 mg2.0
1,4-Dioxane (anhydrous)--5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), N-Boc-piperidine-4-boronic acid pinacol ester (373 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the product.

Protocol 2: Coupling of N-Cbz-4-bromopiperidine with an Arylboronic Acid

This protocol details a cobalt-catalyzed alternative for C(sp²)-C(sp³) coupling, showcasing a different approach.[14]

ComponentMolar Eq.MWAmountMmol
N-Cbz-4-bromopiperidine1.0314.18314 mg1.0
4-Methoxyphenylboronic acid1.5151.96228 mg1.5
CoCl₂0.1129.8413 mg0.1
DMCyDA (Ligand)0.1142.2514 mg0.1
KOMe2.070.13140 mg2.0
THF (anhydrous)--5 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, add CoCl₂ (13 mg, 0.1 mmol) and DMCyDA ligand (14 mg, 0.1 mmol) to an oven-dried vial with a stir bar. Add THF (2 mL) and stir for 10 minutes to form the precatalyst.

  • Reagent Addition: In a separate vial, add N-Cbz-4-bromopiperidine (314 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium methoxide (140 mg, 2.0 mmol).

  • Combine and React: Add the substrate mixture to the catalyst solution, rinse with additional THF (3 mL), seal the vial, and stir at room temperature.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Optimization and Troubleshooting

When a reaction yields suboptimal results, a systematic approach to optimization is required. Low yields, incomplete conversion, or the formation of side products like homocoupled dimers or protodeborylated starting material are common issues.

Optimization_Workflow Start Initial Reaction (Low Yield) Ligand Screen Ligands (e.g., SPhos, XPhos, NHC) Start->Ligand Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Ligand->Base Solvent Vary Solvent / Temp (e.g., Dioxane, Toluene, 80-110 °C) Base->Solvent Check Analyze Results Solvent->Check Check->Ligand No Improvement Success Optimized Protocol Check->Success Yield Improved caption Fig 2: Systematic Workflow for Reaction Optimization.

Caption: Fig 2: Systematic Workflow for Reaction Optimization.

Common Issues and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature.1. Screen a panel of bulky phosphine ligands (SPhos, XPhos).[15][16] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase reaction temperature in 10-20 °C increments.
Protodeborylation Presence of water; Base is too harsh; Boronic acid instability.1. Use a boronic ester (pinacol) instead of the acid.[13] 2. Ensure all reagents and solvents are strictly anhydrous. 3. Try a milder base like KF or K₂CO₃.[8]
Homocoupling Presence of oxygen; Catalyst decomposition.1. Thoroughly degas the solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 min). 2. Use a pre-catalyst or ensure proper ligand-to-metal ratio.
Stalled Reaction (Steric Hindrance) Highly substituted substrates (e.g., di-ortho-substituted aryl halide).1. Use a more sterically demanding ligand (e.g., XPhos or a specialized NHC).[19][21][22] 2. Increase reaction temperature and/or time. 3. Higher catalyst loading may be required (e.g., 3-5 mol%).

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 5, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved January 5, 2026, from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. (2016, November 15). Retrieved January 5, 2026, from [Link]

  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2017). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 19(12), 3299–3302. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Organic Chemistry, 12(9), 734-760. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 5, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery - Rice University. (2024, December 19). Retrieved January 5, 2026, from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. (2023, August 23). Retrieved January 5, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)-H and C(sp2)-H Bonds - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 5, 2026, from [Link]

  • El-Shishtawy, R. M., & El-Azzouny, A. A. S. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1194. [Link]

  • A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd-2(dba)(3)]/PCY3 - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • sp3: The Final Challenge in Cross-Coupling - Denmark Group. (n.d.). Retrieved January 5, 2026, from [Link]

  • Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki Cross Coupling Reaction- A Review - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

  • Agnew, R. C., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7939-7944. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 5, 2026, from [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Molnár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(21), 7438-7445. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved January 5, 2026, from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016, October 31). Retrieved January 5, 2026, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11). Retrieved January 5, 2026, from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

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Navigating the Crucial Step of Amine Deprotection: A Detailed Guide to Removing the Boc Group from tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity, making it a cornerstone for amine protection.[1][2][3] Its facile removal under acidic conditions allows for the timely unmasking of the amine functionality for subsequent synthetic transformations.[1][3] This guide provides an in-depth exploration of the deprotection of tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful execution.

The deprotection of this compound to yield methyl 2-(piperidin-3-yl)acetate is a critical step that requires careful consideration of reaction conditions to ensure high yield and purity, while preserving the integrity of the methyl ester functionality.[4][5][6] This application note will focus on the two most prevalent and effective acidic reagents for this purpose: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[7][8][9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[8][9] This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[7][8] The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[7][8] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[7]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Protonation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid cleavage tBu_plus (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 Amine_Salt R-NH3+ Free_Amine->Amine_Salt + H+ CO2 CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Strategic Selection of Deprotection Reagents

The choice between TFA and HCl for Boc deprotection is often dictated by the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups, desired salt form of the product, and considerations for downstream processing.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)High efficiency, volatile byproduct (TFA can be removed under vacuum)Corrosive, can cleave other acid-labile groups if not carefully controlled
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl AcetateCost-effective, yields the hydrochloride salt directly which is often crystalline and easy to handleDioxane is a hazardous solvent, reaction times can be longer

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and generally proceeds to completion within a short timeframe. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.

  • Work-up:

    • Dissolve the residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(piperidin-3-yl)acetate.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

TFA_Deprotection_Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at RT (1-3h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate Monitor->Concentrate Workup Aqueous Work-up (NaHCO3) Concentrate->Workup Purify Purification Workup->Purify

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers a cost-effective alternative to TFA and directly yields the hydrochloride salt of the deprotected amine, which often precipitates from the reaction mixture and can be isolated by filtration.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), or directly as a solid, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.[10]

  • Often, the product will precipitate out of the solution as the hydrochloride salt.

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The crude product can then be triturated with diethyl ether to induce solidification and remove impurities.

  • Conversion to Free Amine (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.

HCl_Deprotection_Workflow Start Substrate + 4M HCl in Dioxane Stir Stir at RT (2-6h) Start->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Precipitation Precipitation of HCl salt Monitor->Precipitation Filter_Wash Filter and Wash with Ether Precipitation->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry

Caption: Workflow for HCl-mediated Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution, as it may affect the ester), or the equivalents of acid.[11]

  • Side Reactions: The primary side reaction of concern is the potential for hydrolysis of the methyl ester under prolonged exposure to strong acidic conditions, especially in the presence of water. Using anhydrous solvents and reagents is crucial.

  • tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile and can potentially alkylate nucleophilic sites on the substrate or product.[11][12] While less of a concern for this particular substrate, in more complex molecules containing electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger such as anisole or thioanisole may be necessary.[13]

Conclusion

The deprotection of this compound is a fundamental transformation in the synthesis of valuable piperidine-based scaffolds. Both TFA and HCl are highly effective reagents for this purpose, each with its own set of advantages. By understanding the underlying mechanism and carefully controlling the reaction conditions as outlined in the detailed protocols above, researchers and drug development professionals can confidently and efficiently execute this crucial synthetic step, paving the way for the creation of novel and impactful molecules.

References

Application Notes and Protocols for the Enantioselective Synthesis of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including blockbuster drugs for cancer, central nervous system disorders, and infectious diseases, underscores its significance in drug design.[1][3] The conformational flexibility of the piperidine ring, coupled with its ability to be functionalized at multiple positions, allows for precise three-dimensional arrangements that facilitate high-affinity interactions with biological targets.[4][5] Consequently, the development of robust and efficient methods for the stereocontrolled synthesis of chiral piperidine intermediates is a critical endeavor for researchers and scientists in drug development.[6][7]

This comprehensive guide provides an in-depth exploration of contemporary strategies for the enantioselective synthesis of piperidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers in their synthetic endeavors. The methodologies discussed herein are broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages in accessing stereochemically defined piperidine building blocks.

Strategic Approaches to Asymmetric Piperidine Synthesis

The construction of chiral piperidine rings can be broadly approached through several strategic disconnections. The most common and powerful methods involve the asymmetric functionalization of pre-existing pyridine or dihydropyridine rings, cycloaddition reactions, and intramolecular cyclization of acyclic precursors.

G cluster_0 Key Synthetic Strategies cluster_1 Reaction Types Transition-Metal Catalysis Transition-Metal Catalysis Dearomatization Dearomatization Transition-Metal Catalysis->Dearomatization e.g., Rh, Ir, Pd Cycloaddition Cycloaddition Transition-Metal Catalysis->Cycloaddition e.g., Rh [2+2+2] C-H Functionalization C-H Functionalization Transition-Metal Catalysis->C-H Functionalization e.g., Cu Ring Expansion Ring Expansion Transition-Metal Catalysis->Ring Expansion Organocatalysis Organocatalysis Organocatalysis->Dearomatization e.g., aza-Michael Organocatalysis->Cycloaddition e.g., aza-Diels-Alder Biocatalysis Biocatalysis Biocatalysis->Dearomatization e.g., Ene-reductases

Caption: Overview of major catalytic approaches to enantioselective piperidine synthesis.

Part 1: Transition-Metal Catalyzed Methodologies

Transition-metal catalysis offers a powerful and versatile toolkit for the enantioselective synthesis of piperidines, enabling a wide range of transformations with high efficiency and stereocontrol.

Rhodium-Catalyzed Asymmetric Dearomatization of Pyridines

A highly effective strategy for accessing enantioenriched 3-substituted piperidines involves a three-step sequence commencing with the partial reduction of pyridine.[8][9] The core of this approach is a rhodium-catalyzed asymmetric reductive Heck reaction, which demonstrates broad functional group tolerance and has been successfully applied in the synthesis of precursors for bioactive molecules like Preclamol and Niraparib.[8][10][11]

Overall Workflow:

G start Pyridine step1 Partial Reduction & Activation start->step1 intermediate1 Dihydropyridine Intermediate step1->intermediate1 step2 Rh-Catalyzed Asymmetric Reductive Heck Reaction (with Arylboronic Acid) intermediate1->step2 intermediate2 3-Substituted Tetrahydropyridine step2->intermediate2 step3 Reduction & Deprotection intermediate2->step3 end Enantioenriched 3-Substituted Piperidine step3->end

Caption: Three-step sequence for enantioselective synthesis of 3-substituted piperidines.

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction [9][12]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the product from methanol to afford phenyl pyridine-1(2H)-carboxylate as a white crystalline solid.

Step 2: Rh-Catalyzed Asymmetric Carbometalation

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), tetrahydrofuran (THP) (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL) for subsequent purification by column chromatography.

Step 3: Reduction and Deprotection

  • The resulting 3-substituted tetrahydropyridine can be reduced using standard hydrogenation conditions (e.g., Pd/C, H₂) to afford the corresponding piperidine.

  • Deprotection of the carbamate is typically achieved by basic hydrolysis (e.g., KOH in methanol).

Catalyst SystemLigandTypical Yield (%)Typical Enantioselectivity (% ee)Reference
[Rh(cod)OH]₂(S)-Segphos8196[8]
[Rh(cod)Cl]₂Chiral Diene70-9590-99[10]

Causality Behind Experimental Choices:

  • Partial Reduction: Pyridine itself is aromatic and relatively unreactive. The partial reduction to a dihydropyridine creates a more reactive alkene for the subsequent cross-coupling reaction.[11]

  • Rhodium Catalyst and Chiral Ligand: The combination of a rhodium precursor and a chiral phosphine ligand, such as (S)-Segphos, generates the active chiral catalyst in situ. This catalyst coordinates to the dihydropyridine and the arylboronic acid, facilitating the enantioselective C-C bond formation.[8][12] The choice of ligand is crucial for achieving high enantioselectivity.

  • Base (CsOH): The base is essential for the transmetalation step in the catalytic cycle, where the aryl group is transferred from the boronic acid to the rhodium center.

Iridium-Catalyzed Asymmetric Hydrogenation

Another powerful approach for accessing chiral piperidines is the asymmetric hydrogenation of pyridinium salts, often catalyzed by iridium complexes bearing chiral P,N-ligands.[1][13] This method is particularly effective for the synthesis of 2-substituted piperidines.

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of 2-Alkylpyridinium Salts [13]

  • In a glovebox, charge a glass vial insert with the 2-alkylpyridinium salt (0.2 mmol), [Ir(COD)Cl]₂ (2 mol %), and the chiral ligand (e.g., MeO-BoQPhos, 6 mol %).

  • Add degassed solvent (e.g., THF, 2 mL).

  • Place the vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas (3 times).

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 600 psi).

  • Stir the reaction at a specified temperature (e.g., 20 °C) for the required time (e.g., 24 h).

  • After depressurization, the reaction mixture is concentrated and purified by chromatography.

SubstrateCatalyst SystemLigandEnantiomeric Ratio (er)Reference
2-Alkylpyridinium Salts[Ir(COD)Cl]₂MeO-BoQPhosup to 93:7[13]

Part 2: Organocatalytic Strategies

Organocatalysis has emerged as a complementary and often more sustainable approach to transition-metal catalysis for the synthesis of chiral piperidines. These methods typically employ small, chiral organic molecules to catalyze enantioselective transformations.

Domino Michael Addition/Aminalization

Polysubstituted piperidines can be synthesized with excellent enantioselectivity through a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative.[14] This strategy allows for the rapid construction of complex piperidine rings with multiple stereocenters in a single step.

Reaction Scheme:

G reactants Aldehyde + Nitroolefin step1 Domino Michael Addition/ Aminalization reactants->step1 catalyst Chiral Prolinol Catalyst catalyst->step1 product Polysubstituted Piperidine (4 contiguous stereocenters) step1->product

Caption: Organocatalytic domino reaction for polysubstituted piperidine synthesis.

Aza-Michael Addition

The organocatalytic aza-Michael addition is a powerful tool for the enantioselective formation of C-N bonds.[15] This has been successfully applied to the synthesis of highly functionalized piperidines, including key intermediates for pharmaceutical candidates.[15]

Protocol 3: Organocatalytic Aza-Michael Addition for a Difluoro-Pyrazolo-Piperidine [15]

  • To a solution of ethyl (E)-2,2-difluoro-5-oxopent-3-enoate (1.0 equiv) and 4-nitropyrazole (1.2 equiv) in a suitable solvent (e.g., toluene), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 20 mol %).

  • Add an acid co-catalyst (e.g., benzoic acid, 20 mol %).

  • Stir the reaction at a specified temperature (e.g., -20 °C) until completion, monitored by TLC or LC-MS.

  • The reaction mixture is then quenched and worked up, followed by purification by column chromatography.

  • The resulting Michael adduct can be further cyclized and reduced to afford the final piperidine product.

Rationale for Catalyst Selection:

  • Computational analysis can provide valuable insights into the steric requirements of the catalytic system, enabling the rational selection of a highly selective catalyst.[15] The iminium activation of the α,β-unsaturated acceptor by the chiral secondary amine catalyst is a key step in achieving high enantioselectivity.

Part 3: Biocatalytic and Chemo-Enzymatic Approaches

Enzymes offer unparalleled selectivity under mild reaction conditions, making them attractive catalysts for the synthesis of chiral piperidines.

Chemo-Enzymatic Dearomatization of Pyridines

A powerful chemo-enzymatic cascade can be employed for the synthesis of stereo-defined 3- and 3,4-substituted piperidines from N-substituted tetrahydropyridines.[16][17] This one-pot reaction utilizes an amine oxidase and an ene-imine reductase to achieve high stereoselectivity.

Workflow:

G start N-Substituted Tetrahydropyridine step1 Amine Oxidase (e.g., 6-HDNO) start->step1 intermediate Cyclic Iminium Ion step1->intermediate step2 Ene-Imine Reductase (EneIRED) intermediate->step2 end Stereo-defined Piperidine step2->end

Caption: Chemo-enzymatic cascade for the synthesis of chiral piperidines.

This approach has been successfully applied to the synthesis of antipsychotic drugs like Preclamol and OSU-6162, as well as key intermediates for the anticancer drug Niraparib.[16]

Advantages of Biocatalysis:

  • High Selectivity: Enzymes often exhibit exceptional enantio- and regio-selectivity.

  • Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

  • Sustainability: Biocatalysis is considered a "green" technology, avoiding the use of heavy metals and harsh reagents.

Conclusion and Future Outlook

The enantioselective synthesis of piperidine intermediates remains a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, spanning transition-metal catalysis, organocatalysis, and biocatalysis, provide a powerful and diverse arsenal for accessing these critical building blocks for drug discovery. The choice of a particular synthetic strategy will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. As our understanding of catalytic processes deepens and new catalytic systems are developed, we can anticipate even more efficient, selective, and sustainable methods for the construction of chiral piperidines, further empowering the development of next-generation therapeutics.

References

  • Rouvray, D. H. (2017). Piperidine-Based Drug Discovery. Elsevier. [URL: https://www.elsevier.com/books/piperidine-based-drug-discovery/rouvray/978-0-12-805157-3]
  • Fletcher, S. P., & Mishra, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05044]
  • O'Brien, P., & Childs, A. C. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol900359q]
  • Grogan, G., & Slabu, I. (2021). Overview of enzymatic cascades for the synthesis of chiral substituted piperidines and pyrrolidines heterocycles. ResearchGate. [URL: https://www.researchgate.net/figure/Overview-of-enzymatic-cascades-for-the-synthesis-of-chiral-substituted-piperidines-and_fig2_351939023]
  • BenchChem. (2025). Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives. BenchChem. [URL: https://www.benchchem.
  • Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/088.shtm]
  • Chen, Y.-C., & Lu, Y. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 12(15), 3536–3539. [URL: https://pubs.acs.org/doi/10.1021/ol101391q]
  • Barron, B., & Edge, C. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c00123]
  • Rios, R., & Veselý, J. (2011). Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. Synfacts, 2012(01), 29. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1289956]
  • Trost, B. M., & Fandrick, D. R. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [URL: https://pubmed.ncbi.nlm.nih.gov/16131196/]
  • Dong, G. (2019). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Nature Catalysis, 2, 1075–1085. [URL: https://www.
  • Singh, A., & Kumar, S. (2022). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. ChemistrySelect, 7(12), e202200547. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.202200547]
  • Ivanova, Y., & Gevrenova, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6545. [URL: https://www.mdpi.com/1420-3049/27/19/6545]
  • Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 57(22), 5900–5906. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00048a032]
  • Zhang, Z., & Nagib, D. A. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(10), 952–958. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7529944/]
  • Bella, M., & Bertelsen, S. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4584–4587. [URL: https://pubs.acs.org/doi/10.1021/ol201886j]
  • Fletcher, S. P., & Mishra, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/full/10.1021/jacs.3c05044]
  • Turner, N. J., & Rowles, I. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21105–21111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9684617/]
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synlett, 32(01), 1-13. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1289-4981]
  • Smolecule. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Smolecule. [URL: https://smolecule.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/349987820_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design]
  • O'Hagan, D. (2002). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2411-2429. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p1/b108810n]
  • Fletcher, S. P., & Mishra, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05044]
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm]
  • Turner, N. J., & Rowles, I. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08849]
  • Wang, Y., & Xu, F. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3173. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01062]
  • Davis, F. A., & Liu, H. (1997). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 62(22), 7556–7557. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971378g]
  • Momose, T., & Toyooka, N. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(3), 73-89. [URL: https://www.jstage.jst.go.jp/article/yakushi1947/118/3/118_3_73/_article]
  • Kunz, H., & Weymann, M. (2000). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 78(6), 766-778. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v00-032]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-chiral-intermediates-in-modern-pharmaceutical-synthesis-1002302.html]
  • Al-dujaili, A. H. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/1283/]
  • Rouvray, D. H. (2017). Piperidine-based drug discovery. University of Arizona. [URL: https://research.arizona.
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  • Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition in English, 46(24), 4534–4538. [URL: https://pubmed.ncbi.nlm.nih.gov/17492808/]
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  • Morken, J. P., & Zhang, P. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(42), 16659–16664. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b08918]
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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, Boc-protected piperidine derivative.

I. Understanding the Molecule and the Challenge

This compound is a key building block in medicinal chemistry.[1][2] Its structure, featuring a polar ester group and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents a moderate purification challenge. The primary goal of column chromatography is to separate the target compound from unreacted starting materials, by-products, and other impurities generated during synthesis.

The key to a successful purification lies in exploiting the subtle differences in polarity between the desired product and its contaminants. The presence of the piperidine nitrogen, though protected, can sometimes interact with the acidic silanol groups on standard silica gel, potentially leading to peak tailing.[3]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of the Product from a Close-Running Impurity.

Q: My TLC plate shows two spots with very similar Rf values. How can I improve the separation on the column?

A: This is a common challenge when impurities have similar polarities to the product. Here’s a systematic approach to enhance resolution:

  • Optimize the Mobile Phase:

    • Decrease the Polarity: If you are using a hexane/ethyl acetate system, slightly decrease the percentage of the more polar ethyl acetate. This will increase the retention time of both compounds on the silica gel, potentially amplifying the separation between them.

    • Try a Different Solvent System: Sometimes, a complete change in solvent composition can alter the selectivity. Consider switching to a dichloromethane/methanol or a toluene/acetone system. Run TLC plates in these new systems to find one that provides better separation.[4]

  • Fine-Tune with Additives: For piperidine derivatives, residual basicity can cause interactions with the silica. Adding a small amount (0.1-1%) of triethylamine (TEA) to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and potentially better separation.[3][5]

  • Column Parameters:

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.

    • Finer Silica Gel: Using silica gel with a smaller particle size can increase the surface area and improve resolution, though it may also increase the backpressure.

Issue 2: The Compound is Tailing Significantly on the Column.

Q: My product is coming off the column over a large number of fractions, resulting in broad, tailing peaks. What causes this and how can I fix it?

A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.

  • Acid-Base Interactions: The most likely cause is the interaction of the piperidine nitrogen with acidic silanol groups on the silica gel.

    • Solution: As mentioned above, add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your eluent. This will compete for the active sites on the silica and allow your compound to elute more symmetrically.[3][5]

  • Overloading the Column: Applying too much crude material to the column can lead to band broadening and tailing.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel.

  • Inappropriate Loading Solvent: Dissolving your sample in a solvent that is too strong (too polar) can cause it to spread out at the top of the column before the mobile phase begins to move it.

    • Solution: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. If solubility is an issue, consider dry loading.[6]

Issue 3: The Product Elutes Too Quickly (High Rf) or Not at All (Low Rf).

Q: I'm having trouble getting my compound to have an optimal Rf value of 0.2-0.4 on the TLC plate for good column separation.

A: Finding the right mobile phase composition is critical for a successful column.

  • If the Rf is too high (elutes too quickly): Your mobile phase is too polar.

    • Solution: Gradually decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

  • If the Rf is too low (elutes too slowly or not at all): Your mobile phase is not polar enough.

    • Solution: Gradually increase the proportion of the polar solvent. In a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate and the compound is still not moving, you will need to switch to a more polar solvent system, such as dichloromethane/methanol.[7]

Issue 4: The Compound Appears to Decompose on the Column.

Q: I'm getting a lower than expected yield and see multiple new spots on the TLC of my collected fractions. Is my compound degrading on the silica?

A: While this compound is generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation, such as partial deprotection of the Boc group.

  • Test for Stability: Run a simple stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it. If new spots appear, your compound is likely sensitive to silica.[7]

  • Deactivate the Silica: You can deactivate the silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.[5]

  • Switch the Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting point is a mixture of hexanes and ethyl acetate. Begin with a ratio of around 4:1 or 3:1 (hexanes:ethyl acetate) and adjust the polarity based on the TLC results. The goal is to achieve an Rf value of approximately 0.2-0.4 for the product.[8]

Q2: How do I properly pack a silica gel column?

A2: Proper column packing is crucial to avoid channels and ensure good separation. The two main methods are dry packing and slurry packing. For most applications, slurry packing is preferred as it minimizes the risk of air bubbles and cracks in the stationary phase.

Q3: Should I use a gradient or isocratic elution?

A3: The choice depends on the separation.

  • Isocratic elution (using a constant solvent composition) is simpler and works well if the impurities are well-separated from your product on the TLC plate.

  • Gradient elution (gradually increasing the polarity of the mobile phase during the run) is beneficial when you have impurities that are both less polar and more polar than your product. It allows for the efficient elution of all compounds in a reasonable time.

Q4: How do I perform dry loading?

A4: Dry loading is useful when your crude product has poor solubility in the mobile phase.[6]

  • Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.

  • Carefully add this powder to the top of your packed column.[6]

Q5: How can I monitor the column fractions?

A5: The most common method is thin-layer chromatography (TLC).[9]

  • Collect fractions in an array of test tubes.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

  • Elute the TLC plate with the same solvent system used for the column.

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Combine the fractions that contain your pure product.

IV. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)Expected Rf RangeNotes
Hexanes:Ethyl Acetate4:1 to 1:10.2 - 0.5Good starting point for general purification.
Dichloromethane:Methanol20:1 to 10:10.2 - 0.5Useful for more polar impurities.
Toluene:Acetone5:1 to 2:10.2 - 0.5Offers different selectivity.
Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top layer of sand.[6]

    • Dry Loading: Follow the procedure described in the FAQs.[6]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to begin the elution.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

V. Visualizing the Workflow

Diagram 1: Decision-Making Flowchart for Troubleshooting

Troubleshooting_Workflow Start Start Purification TLC Run TLC Analysis Start->TLC Rf_Check Is Rf ~0.3? TLC->Rf_Check Adjust_Polarity Adjust Mobile Phase Polarity Rf_Check->Adjust_Polarity No Run_Column Pack & Run Column Rf_Check->Run_Column Yes Adjust_Polarity->TLC Monitor_Fractions Monitor Fractions by TLC Run_Column->Monitor_Fractions Separation_Check Good Separation? Monitor_Fractions->Separation_Check Tailing_Check Peak Tailing? Separation_Check->Tailing_Check Yes Change_System Change Solvent System Separation_Check->Change_System No Add_Base Add TEA to Mobile Phase Tailing_Check->Add_Base Yes Combine_Fractions Combine Pure Fractions Tailing_Check->Combine_Fractions No Add_Base->Run_Column Evaporate Evaporate Solvent Combine_Fractions->Evaporate End Pure Product Evaporate->End Change_System->TLC

Sources

Technical Support Center: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve your yield and purity.

Synthetic Overview

The synthesis of this compound typically involves a multi-step process. A common route begins with the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the 2-methoxy-2-oxoethyl side chain at the 3-position.[1] While seemingly straightforward, this synthesis can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address these common issues in a question-and-answer format.

General Synthetic Scheme

A Piperidine-3-acetic acid methyl ester B N-Boc protection A->B (Boc)2O, Base C This compound B->C Alkylation or other functionalization

Caption: General synthetic route.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental issues you may encounter during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low overall yield in this multi-step synthesis can stem from several factors. A systematic approach to identify the bottleneck is crucial.

Probable Causes & Solutions:

  • Incomplete N-Boc Protection: The initial protection of the piperidine nitrogen is critical. If this step is inefficient, the unprotected piperidine can undergo undesired side reactions in subsequent steps.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O).

      • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[2]

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Inefficient Alkylation/Side Chain Introduction: The introduction of the methoxycarbonylmethyl group is often the most challenging step.

    • Troubleshooting:

      • Choice of Alkylating Agent: Methyl bromoacetate is a common choice. Ensure it is of high purity.

      • Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.[3]

      • Temperature Control: Perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions, followed by the slow addition of the alkylating agent.[3]

  • Product Loss During Work-up and Purification: The target molecule has moderate polarity, which can lead to losses during extraction and chromatography.

    • Troubleshooting:

      • Extraction pH: Ensure the pH of the aqueous layer is carefully controlled during extraction to prevent hydrolysis of the ester or loss of the Boc group.

      • Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_boc Check N-Boc Protection Step start->check_boc boc_incomplete Incomplete Reaction? check_boc->boc_incomplete optimize_boc Optimize Boc Protection: - Check (Boc)2O stoichiometry - Use appropriate base (TEA, DIPEA) - Monitor by TLC/LC-MS boc_incomplete->optimize_boc Yes check_alkylation Check Alkylation Step boc_incomplete->check_alkylation No optimize_boc->check_alkylation alkylation_issue Low Conversion or Side Products? check_alkylation->alkylation_issue optimize_alkylation Optimize Alkylation: - Use high-purity alkylating agent - Select strong, non-nucleophilic base (NaH, LDA) - Control temperature (-78°C to 0°C) alkylation_issue->optimize_alkylation Yes check_workup Review Work-up & Purification alkylation_issue->check_workup No optimize_alkylation->check_workup workup_loss Product Loss During Extraction/Chromatography? check_workup->workup_loss optimize_workup Optimize Purification: - Control pH during extraction - Optimize chromatography solvent system workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No optimize_workup->end cluster_0 Desired Mono-alkylation cluster_1 Undesired Di-alkylation A N-Boc-piperidine C Product A->C + Base, then B Methyl bromoacetate B->C D Unprotected Piperidine F Di-alkylated Product D->F + E Methyl bromoacetate (excess) E->F

Caption: Desired vs. undesired alkylation.

Q3: My esterification step to form the methyl ester is inefficient. How can I drive this reaction to completion?

A3: Fischer esterification, while common, is an equilibrium-driven process and can be low-yielding if not optimized. [4] Probable Causes & Solutions:

  • Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Optimization:

      • Use of Excess Alcohol: Employing a large excess of methanol can drive the equilibrium towards the product. [4] 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Alternative Reagents: Consider using a more reactive methylating agent such as methyl iodide with a suitable base, or diazomethane (with appropriate safety precautions).

  • Catalyst Inefficiency: The acid catalyst may not be effective enough.

    • Optimization:

      • Stronger Acid Catalyst: While sulfuric acid is common, consider using p-toluenesulfonic acid (p-TsOH).

      • Alternative Methods: For substrates sensitive to strong acids, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective. [5]

        Esterification Method Reagents Typical Conditions Advantages Disadvantages
        Fischer Esterification Carboxylic acid, Methanol, H₂SO₄ Reflux Inexpensive reagents Equilibrium limited, may require harsh conditions
        Alkylation Carboxylate salt, Methyl iodide K₂CO₃, DMF, RT to 60 °C High yielding Methyl iodide is toxic
        DCC/DMAP Coupling Carboxylic acid, Methanol, DCC, DMAP CH₂Cl₂, 0 °C to RT Mild conditions, high yield DCC byproduct can be difficult to remove

        | EDC/DMAP Coupling | Carboxylic acid, Methanol, EDC, DMAP | CH₂Cl₂, 0 °C to RT | Water-soluble byproduct, easier purification | More expensive than DCC |

Frequently Asked Questions (FAQs)

Q: What is the role of the Boc protecting group? A: The tert-butyloxycarbonyl (Boc) group protects the nucleophilic nitrogen of the piperidine ring, preventing it from reacting with electrophiles in subsequent steps. [1]It is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). [6] Q: How can I confirm the successful synthesis of my product? A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester and carbamate).

Q: Are there any specific safety precautions I should take? A: Standard laboratory safety practices should always be followed. Pay particular attention to:

  • Alkylating agents: Many are toxic and should be handled in a fume hood.

  • Strong bases: Reagents like NaH are pyrophoric and react violently with water.

  • Pressurized reactions: If hydrogenation is part of your route, ensure you are using appropriate high-pressure equipment.

Q: My final product is an oil and difficult to purify. Any suggestions? A: If column chromatography is not providing adequate separation, consider:

  • Crystallization: Attempt to form a crystalline salt (e.g., hydrochloride or oxalate) which may be easier to purify by recrystallization.

  • Preparative HPLC: For small quantities of high-purity material, preparative High-Performance Liquid Chromatography can be very effective.

References

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google P
  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - NIH. [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates - Redalyc. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. [Link]

  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [Link]

  • tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate - MySkinRecipes. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Piperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with the synthesis of piperidine-1-carboxylate derivatives, such as the common tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected piperidines. These compounds are critical building blocks in medicinal chemistry.[1][2] However, their synthesis is not always straightforward.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges you may encounter. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve problems effectively in your own lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis of piperidine-1-carboxylates.

Q1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of the starting piperidine. What are the common causes?

A: An incomplete reaction is one of the most frequent issues. Several factors can be at play:

  • Insufficient Reagent Stoichiometry: Ensure you are using a slight excess (typically 1.1-1.2 equivalents) of the acylating agent (e.g., Di-tert-butyl dicarbonate, Boc-anhydride).

  • Poor Reagent Quality: Boc-anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one stored under inert gas.

  • Inadequate Base: While not always strictly necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct and drive the reaction to completion.[3][4] Ensure the base is anhydrous.

  • Low Temperature: Most N-acylation reactions proceed well at room temperature, but if your piperidine derivative is sterically hindered or electronically deactivated, gentle heating (e.g., 40-50 °C) may be required.

  • Solvent Issues: The starting material must be fully dissolved. Piperidine salts, in particular, may have poor solubility in common organic solvents like dichloromethane (DCM) or acetonitrile (ACN). Consider using a more polar solvent like dimethylformamide (DMF) or performing a "free-basing" workup before the reaction.[5]

Q2: My reaction is complete, but my yield is very low after aqueous workup and extraction. Where did my product go?

A: Low recovery often points to issues with the workup procedure rather than the reaction itself.

  • Product Solubility: Some highly functionalized piperidine-1-carboxylate derivatives can have moderate water solubility. During the aqueous wash, you might be losing the product to the aqueous layer. Try re-extracting the aqueous layer multiple times with your organic solvent. If the problem persists, consider a brine wash to "salt out" the organic product from the aqueous phase.

  • Emulsion Formation: The presence of both a greasy organic product and basic starting materials can lead to the formation of a stable emulsion during extraction, trapping your product in the interfacial layer. To break an emulsion, you can try adding brine, gently swirling instead of shaking vigorously, or filtering the entire mixture through a pad of Celite.

  • pH of Aqueous Wash: Ensure the pH of your aqueous wash is appropriate. A slightly basic wash (e.g., saturated sodium bicarbonate) is standard to remove acidic byproducts. An overly acidic wash could potentially lead to partial deprotection of acid-labile groups like Boc.[6][7]

Q3: I see a new, unexpected spot on my TLC plate that is non-polar. What could it be?

A: An unexpected, non-polar spot often indicates a side reaction involving the protecting group itself. A common culprit when using Boc-anhydride is the formation of tert-butyl carbonate byproducts. This can happen if residual nucleophiles (like alcohols or water) are present and react with the Boc-anhydride, especially if a catalyst like 4-(dimethylamino)pyridine (DMAP) is used.[8] For a more detailed explanation, please refer to Troubleshooting Guide 2 .

Section 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and mitigation strategies for specific, commonly observed side reactions.

Guide 1: Over-Acylation and Di-Acylation Side Reactions

A surprisingly common issue is the formation of a di-acylated byproduct, especially when using highly reactive acylating agents or catalysts.

The Problem: You observe a byproduct with a mass corresponding to the addition of two carboxylate groups to your piperidine starting material.

The Mechanism: This typically occurs when the initial product, the piperidine-1-carboxylate, is not the only nucleophile present. If the reaction is run under conditions that generate a highly reactive acylating intermediate (e.g., using DMAP with Boc-anhydride), this intermediate can be attacked by another molecule of the starting piperidine, leading to a urea-type byproduct. Alternatively, if the piperidine has other nucleophilic sites, di-acylation can occur there.

Identifying the Byproduct:

  • LC-MS: Look for a mass peak corresponding to [2 * M_piperidine + M_carbonyl - 2H] or a similar urea structure.

  • ¹H NMR: The spectrum may show broadened or duplicated peaks for the piperidine ring protons due to the formation of a dimeric species.

Prevention and Mitigation Strategies:

  • Control Reagent Stoichiometry: Avoid using a large excess of the acylating agent. Start with 1.05 to 1.1 equivalents.

  • Slow Addition: Add the acylating agent slowly to the solution of the piperidine, rather than adding the piperidine to the acylating agent. This ensures that the piperidine is always in excess, minimizing the chance of over-reaction. A syringe pump is excellent for this.[9]

  • Temperature Control: Run the reaction at 0 °C or room temperature. Higher temperatures can accelerate side reactions.

  • Avoid DMAP if Possible: DMAP is an excellent catalyst but significantly increases the reactivity of Boc-anhydride, making side reactions more likely.[8] If your reaction is sluggish, consider using a milder base or slightly elevated temperature before resorting to DMAP.

// Nodes start [label="Over-acylation\nObserved?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoich [label="Check Stoichiometry\n(>1.2 eq?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Check Temperature\n(> RT?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_dmap [label="Using DMAP?", fillcolor="#FBBC05", fontcolor="#202124"]; solution_stoich [label="Reduce Acylating Agent\nto 1.05-1.1 eq", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_addition [label="Use Slow Addition\n(Syringe Pump)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Run at 0°C or RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dmap [label="Remove DMAP or\nUse Milder Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Problem Solved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_stoich [label="Yes"]; check_stoich -> solution_stoich [label="Yes"]; check_stoich -> check_temp [label="No"]; solution_stoich -> solution_addition; solution_addition -> end_node;

check_temp -> solution_temp [label="Yes"]; check_temp -> check_dmap [label="No"]; solution_temp -> end_node;

check_dmap -> solution_dmap [label="Yes"]; check_dmap -> end_node [label="No"]; solution_dmap -> end_node; } .enddot Caption: A decision-making workflow for troubleshooting over-acylation side reactions.

Guide 2: Byproducts from Di-tert-butyl Dicarbonate (Boc-Anhydride)

Boc-anhydride is an excellent reagent, but it's not without its quirks. Understanding its decomposition pathway is key to preventing unwanted byproducts.

The Problem: You observe byproducts such as tert-butanol, tert-butyl carbonate, or even isobutylene.

The Mechanism: The desired reaction involves the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of Boc-anhydride.[10] This displaces a tert-butyl carbonate anion, which then acts as a base to deprotonate the newly acylated piperidinium ion. This intermediate, tert-butyl bicarbonate, is unstable and decomposes to tert-butanol and carbon dioxide (CO2).[6][10]

// Nodes reagents [label="Piperidine + Boc-Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Boc-Piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct1 [label="t-Butyl Carbonate (anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct2 [label="t-Butyl Bicarbonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct3 [label="t-Butanol + CO2", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product; intermediate -> byproduct1 [label="Leaving Group"]; byproduct1 -> byproduct2 [label="Proton Transfer"]; byproduct2 -> byproduct3 [label="Decomposition"]; } .enddot Caption: The reaction pathway for Boc protection and byproduct formation.

Side Reactions Occur When:

  • Water is present: Water can act as a nucleophile, reacting with Boc-anhydride to form di-tert-butyl carbonate, which can further hydrolyze.

  • Other nucleophiles are present: Alcohols in the solvent (e.g., methanol) can react to form mixed carbonates.

  • High temperatures are used: At elevated temperatures, Boc-anhydride can decompose, potentially leading to the formation of isobutylene via elimination from the tert-butyl cation.

Prevention and Mitigation Strategies:

  • Use Anhydrous Conditions: While some protocols use aqueous systems, if you are struggling with byproducts, switching to an anhydrous solvent (like DCM, THF, or ACN) and ensuring your piperidine starting material and base are dry can help significantly.

  • Check Reagent Purity: Use high-purity Boc-anhydride. It is a low-melting solid (22-24 °C) and should appear as a colorless solid or liquid.[7] If it is discolored or has been open for a long time, consider using a fresh bottle.

  • Purification: Most of these byproducts are volatile or non-polar. They can typically be removed by evaporation under high vacuum or by standard silica gel chromatography.

Guide 3: N-Alkylation vs. N-Acylation

While this guide focuses on carboxylate synthesis, a common preceding or subsequent step is N-alkylation, which has its own set of side reactions that can be confused with acylation issues.

The Problem: You are attempting an N-alkylation with an alkyl halide (e.g., methyl iodide, benzyl bromide) and observe the formation of a quaternary ammonium salt.

The Mechanism: The desired mono-alkylation produces a tertiary amine, which is often more nucleophilic than the starting secondary amine. This product can then compete with the starting material for the alkyl halide, leading to over-alkylation and the formation of a quaternary ammonium salt.

Prevention and Mitigation Strategies:

  • Use an Excess of the Amine: Unlike acylation, for mono-alkylation, it is often better to use a large excess of the piperidine (2-5 equivalents) to ensure the alkyl halide is more likely to react with the starting material.

  • Slow Addition of the Alkylating Agent: As with acylation, slowly adding the alkyl halide to a solution of the piperidine minimizes its concentration at any given time, disfavoring the second alkylation step.[9]

  • Use a Bulky Base: A hindered, non-nucleophilic base like DIPEA can be effective at scavenging the acid byproduct without competing as a nucleophile.

Table 1: Comparison of Conditions for Mono-Substitution

ParameterN-Acylation (Carboxylate)N-AlkylationRationale
Stoichiometry Slight excess of acylating agentLarge excess of amineTo prevent over-acylation, which is less common. To prevent over-alkylation, which is very common.
Key Challenge Incomplete reactionOver-alkylationThe product of acylation is less reactive. The product of alkylation is more reactive.
Typical Base TEA, DIPEA, NaHCO₃K₂CO₃, DIPEA, or excess amineNeutralizes acid byproduct.
Temperature 0 °C to 50 °CRoom TemperatureHigher temps can promote over-alkylation.

Section 3: Analytical Protocols for Byproduct Identification

Correctly identifying a side product is the first step to eliminating it. Here are some key signatures for common byproducts.

Protocol 1: Rapid Identification by TLC and Staining

  • Procedure:

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., 20-50% ethyl acetate in hexanes).

    • Visualize under UV light (if applicable).

    • Stain with potassium permanganate (KMnO₄). Piperidine starting material (a secondary amine) will stain yellow/orange immediately. The Boc-protected product (a tertiary amide) will not stain or will stain very slowly.

    • Stain with ninhydrin (for primary amines, not typically relevant here but good practice).

Table 2: Spectroscopic Data for Common Species in Boc-Piperidine Synthesis

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (ESI+)
Piperidine (Start) ~2.8 (t, 4H), ~1.6 (m, 6H), ~1.4 (s, 1H, NH)~47 (C2/6), ~26 (C3/5), ~24 (C4)[M+H]⁺ = 86
Boc-Piperidine (Product) ~3.4 (t, 4H), ~1.6 (m, 6H), 1.45 (s, 9H)~80 (quat-C), ~45 (C2/6), ~28 (t-Bu CH₃), ~26 (C3/5), ~24 (C4)[M+H]⁺ = 186
tert-Butanol (Byproduct) 1.28 (s, 9H), variable OH proton~69 (quat-C), ~31 (CH₃)Not typically seen

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • YouTube. CDI I Carbonyldiimidazole I N,N. (2025). Available from: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

  • Wikipedia. Carbonyldiimidazole. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation | Request PDF. (2025). Available from: [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]

  • chemeurope.com. Di-tert-butyl dicarbonate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Di-tert-butyl Dicarbonate in Organic Synthesis. Available from: [Link]

  • Srini Chem. Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). Available from: [Link]

  • Biosynce. What are the catalytic mechanisms of piperidine?. (2025). Available from: [Link]

  • Synlett. Spotlight 36. (2001). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Available from: [Link]

  • Suneco Chemical. N,N'-Carbonyldiimidazole Manufacturer & Supplier in China. Available from: [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. (1982). Available from: [Link]

  • Semantic Scholar. Piperidines from acid-catalysed cyclisations: Pitfalls, solutions and a new ring contraction to pyrrolidines. (2017). Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017). Available from: [Link]

  • Chemtips. Reactions that Work: Boc Protection. (2012). Available from: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). Available from: [Link]

  • Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Available from: [Link]

  • PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2019). Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2019). Available from: [Link]

  • ResearchGate. Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids …. (2019). Available from: [Link]

  • ResearchGate. What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. (2019). Available from: [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. (1996). Available from: [Link]

  • ResearchGate. Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF. (2025). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]

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Technical Support Center: Optimization of Reaction Conditions for Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and manipulation of Boc-protected piperidines. This guide is designed for researchers, scientists, and drug development professionals who work with these crucial synthetic intermediates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemistry of Boc-protected piperidines, providing quick and authoritative answers to guide your experimental design.

Q1: What is the fundamental mechanism of Boc protection and deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[1]

  • Protection: The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[2][3] A base, such as triethylamine (TEA) or sodium hydroxide, is typically used to neutralize the protonated amine.[3] The reaction is flexible and can be performed under various conditions, including aqueous or anhydrous systems.[4]

  • Deprotection: The removal of the Boc group is an acid-catalyzed hydrolysis.[5] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, like trifluoroacetic acid (TFA).[2][3] This leads to the cleavage of the C-O bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2][3]

Q2: Why is the Boc group stable under basic conditions?

A2: The Boc group's stability to bases and most nucleophiles is a key feature that allows for orthogonal protection strategies.[4] This stability arises from a combination of steric hindrance from the bulky tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon, and the electronic nature of the carbamate. The nitrogen lone pair resonates with the carbonyl group, making it less electrophilic compared to, for example, an ester.[6]

Q3: What are the standard conditions for Boc deprotection, and how do I choose the right acid?

A3: Standard conditions typically involve treating the Boc-protected piperidine with a strong acid in an organic solvent.[1] The most common reagents are:

  • Trifluoroacetic acid (TFA): Often used as a 20-50% solution in dichloromethane (DCM).[7][8] Reactions are typically fast, running from 30 minutes to a few hours at room temperature.[1][7]

  • Hydrochloric acid (HCl): Usually a 4M solution in an organic solvent like 1,4-dioxane or methanol.[7][9][10] This method yields the hydrochloride salt of the piperidine, which can sometimes be isolated by filtration if it precipitates.[7][10]

The choice between TFA and HCl often depends on the subsequent steps and the desired salt form of the product. For substrates with other acid-sensitive groups, milder conditions may be necessary.[1]

Q4: How can I monitor the progress of my deprotection reaction?

A4: The progress of a Boc deprotection reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): The disappearance of the starting material (Boc-protected piperidine) and the appearance of the more polar product (free piperidine) can be easily visualized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to monitor the reaction, providing information on the consumption of starting material and the formation of the product, as well as any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl signal (a singlet around 1.4 ppm in ¹H NMR) is a clear indicator of reaction completion.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and manipulation of Boc-protected piperidines.

Issue 1: Incomplete Boc Protection/Deprotection

An incomplete reaction is one of the most frequent challenges. The presence of starting material in the crude product, confirmed by TLC or LC-MS, is a clear symptom.

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction Observed is_protection Is it a Boc Protection Reaction? start->is_protection is_deprotection Is it a Boc Deprotection Reaction? is_protection->is_deprotection No check_reagents_p Check Reagent Stoichiometry (Boc₂O, Base) is_protection->check_reagents_p Yes check_acid Insufficient Acid? (Concentration/Equivalents) is_deprotection->check_acid Yes increase_time_temp_p Increase Reaction Time or Temperature check_reagents_p->increase_time_temp_p check_solubility Substrate Solubility Issue? increase_time_temp_p->check_solubility change_solvent_p Consider Alternative Solvents (e.g., THF, ACN, aq. conditions) check_solubility->change_solvent_p Yes amine_salt Is the Amine a Salt? check_solubility->amine_salt No change_solvent_p->amine_salt freebase Freebase the Amine Before Reaction amine_salt->freebase Yes increase_acid Increase Acid Concentration (e.g., to 50% TFA) check_acid->increase_acid Yes increase_time_temp_d Increase Reaction Time or Gently Warm (e.g., 40°C) check_acid->increase_time_temp_d No increase_acid->increase_time_temp_d steric_hindrance Steric Hindrance a Factor? increase_time_temp_d->steric_hindrance stronger_acid Switch to a Stronger Acid System (e.g., neat TFA) steric_hindrance->stronger_acid Yes check_solvent_d Check Solvent for Good Substrate Solubility steric_hindrance->check_solvent_d No

Caption: Mechanism of t-butylation and its prevention by scavengers.

Issue 3: Difficulty in Purification

Purification of Boc-protected piperidines can sometimes be challenging due to their physical properties.

  • Residual Boc₂O: Excess di-tert-butyl dicarbonate can be difficult to remove by standard chromatography. A common strategy is to use a scavenger resin like silica-supported trisamine to react with the excess Boc₂O. Alternatively, careful sublimation under high vacuum can remove residual Boc₂O. [11]* Product as a Salt: After deprotection with TFA or HCl, the product is an ammonium salt. [7][12]If the free base is required, a basic workup is necessary. This typically involves dissolving the crude salt in water, basifying with a base like sodium bicarbonate or sodium hydroxide, and then extracting the free amine into an organic solvent. [9][10]* Emulsion during Workup: The presence of both a polar amine and a nonpolar Boc group can sometimes lead to emulsions during aqueous workup. Using brine (saturated NaCl solution) can help to break up emulsions.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common transformations involving Boc-protected piperidines.

Protocol 1: Standard Boc Protection of Piperidine

This protocol is a general starting point for the N-Boc protection of a secondary amine like piperidine.

  • Preparation: Dissolve piperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of THF and water. [5][13]The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition: Add a base such as triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (2.0 equiv. if using aqueous conditions). [3][13]3. Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • If using an organic solvent, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by water and brine.

    • If using aqueous conditions, extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine, which can be purified by column chromatography if necessary.

Protocol 2: Standard Boc Deprotection with TFA in DCM

This is the most common method for Boc group removal.

  • Preparation: Dissolve the N-Boc-piperidine (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Deprotection Cocktail: In a separate flask, prepare a deprotection solution. A common cocktail is 25-50% trifluoroacetic acid (TFA) in DCM. [7][12]If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v). [7]3. Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir. The reaction is typically complete in 1-4 hours. [7]Monitor by TLC or LC-MS.

  • Workup:

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. [7] * The product is typically obtained as the TFA salt. [7]If the free base is required, dissolve the crude salt in water, basify to pH 9-10 with a base (e.g., saturated NaHCO₃ or 1M NaOH), and extract with an organic solvent.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the deprotected piperidine.

Protocol 3: N-Alkylation of Boc-Piperidine

This protocol describes a direct alkylation using an alkyl halide.

  • Preparation: Dissolve N-Boc-piperidine (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv., use with caution and under an inert atmosphere). [14]3. Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. ACS Publications. [Link]

  • Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]

  • Reactions that Work: Boc Protection. Chemtips. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Vandetanib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Vandetanib intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the process development and scale-up of this important therapeutic agent. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning and executing a successful scale-up campaign for Vandetanib.

Q1: What are the critical starting materials for Vandetanib synthesis and their key quality attributes?

A1: The selection and quality control of starting materials are foundational to the entire manufacturing process under Good Manufacturing Practice (GMP).[1][2] For Vandetanib, two of the most critical starting materials are 4-bromo-2-fluoroaniline and the precursor to the 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one core.

  • 4-bromo-2-fluoroaniline: The purity of this intermediate is paramount. Key quality attributes to control include:

    • Assay: Must be high, with minimal isomeric impurities (e.g., 2-bromo-4-fluoroaniline or 3-bromo-2-fluoroaniline).

    • Dibromo Impurities: Over-brominated species like 4,6-dibromo-2-fluoroaniline can be difficult to remove and may carry through to the final API.[3]

    • Residual Solvents and Metals: Must meet ICH guidelines.

  • Quinazolinone Precursors (e.g., 4-hydroxy-3-methoxybenzonitrile):

    • Purity and Identity: Must be confirmed to avoid introducing incorrect substitution patterns on the quinazoline ring.

    • Absence of Related Structures: Contaminants can lead to side reactions during the multi-step construction of the heterocyclic core.

A robust supplier qualification program and stringent incoming material testing are essential to ensure consistency and prevent downstream purification challenges.[4][5]

Q2: What are the primary synthetic routes for Vandetanib, and what are their pros and cons for scale-up?

A2: Several synthetic strategies for Vandetanib have been reported, primarily converging on the final step: a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and 4-bromo-2-fluoroaniline.

  • Traditional Route: This common pathway involves building the quinazolinone core, followed by chlorination (e.g., with POCl₃ or SOCl₂), and finally coupling with the aniline.[6]

    • Pros: Well-established chemistry.

    • Cons: Often uses harsh and corrosive chlorinating agents, which can be problematic for equipment on a large scale. The 4-chloroquinazoline intermediate can be unstable.[6][7]

  • Alternative "Rearrangement" Route: A more modern approach utilizes a Dimroth rearrangement. This strategy can reduce the number of steps and avoid harsh chlorinating agents.[7]

    • Pros: Fewer steps (e.g., 9 vs. 12-14), reduced need for chromatography, and avoids harsh reagents, making it more "green" and scalable.[7]

    • Cons: The chemistry may be less familiar to some teams and requires careful optimization of microwave or thermal conditions for the key rearrangement step.

The choice of route often depends on available equipment, cost of goods, and environmental, health, and safety (EHS) considerations.

Q3: What are the most common classes of impurities encountered during Vandetanib synthesis?

A3: Impurity profiling is critical for regulatory submissions. The main classes of impurities include:

  • Process-Related Impurities: These are unreacted starting materials or intermediates from previous steps. A key example is the BOC-protected piperidine intermediate if deprotection is incomplete.[7][8]

  • Over-Reaction Products: For example, dibrominated anilines or multiply-substituted quinazolines.[3]

  • Degradation Products: Vandetanib and its intermediates can be susceptible to oxidation. The Vandetanib N-Oxide is a known degradant that can form under oxidative stress.[9][10]

  • Desmethyl Impurities: O-Desmethyl and N-Desmethyl Vandetanib are known metabolites and potential process impurities resulting from side reactions or starting material contaminants.[9][11]

Regulatory bodies typically require total impurities to be below 2.0%, with specific limits on individual and unidentified impurities.[9]

Q4: Which analytical techniques are essential for monitoring reaction progress and final product purity?

A4: A robust analytical package is non-negotiable.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for Vandetanib. A validated, stability-indicating RP-HPLC method is required to monitor reaction progress, quantify intermediates, and assess the purity of the final API.[12][13][14] Detection is typically done via UV, often around 249-260 nm or 328 nm.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and characterizing degradation products formed during stress testing (acid, base, oxidation, etc.).[13]

  • Nuclear Magnetic Resonance (NMR): Crucial for structural elucidation of the final product and key intermediates to confirm identity.

  • Karl Fischer Titration: Used to determine water content, which is a critical quality attribute.[16]

Troubleshooting Guide: Common Scale-Up Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Intermediate Synthesis: 4-bromo-2-fluoroaniline

Q: My bromination of 2-fluoroaniline results in low yield and significant amounts of a dibromo impurity. What is causing this and how can I fix it?

A: This is a classic regioselectivity problem in electrophilic aromatic substitution. The activating, ortho-para directing amino group and the deactivating but ortho-para directing fluorine atom create a complex reactivity profile.

Probable Causes:

  • Harsh Brominating Agent: Using liquid bromine (Br₂) can be too reactive, leading to over-bromination before the starting material is fully consumed.

  • Poor Temperature Control: Exothermic reactions can lead to runaway side reactions if not properly managed during scale-up.

  • Incorrect Stoichiometry: An excess of the brominating agent will inevitably lead to di- and tri-substituted products.

Solutions & Explanations:

  • Change the Brominating Agent: Switch from Br₂ to N-bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which significantly improves selectivity for the desired mono-brominated product. A reported procedure involves adding NBS portion-wise to 2-fluoroaniline in methylene chloride at 0°C.[17]

  • Implement Strict Temperature Control: Use a reliable reactor cooling system to maintain the reaction temperature, especially during the addition of the brominating agent. For the NBS procedure, maintaining 0°C is critical.[17]

  • Consider a Catalytic System: A highly efficient and regioselective method involves using a copper(II) sulfate catalyst with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). This system favors the formation of the desired 4-bromo isomer with excellent selectivity (e.g., 99.9:0.1 ratio of desired to undesired product).[3] This method avoids elemental bromine and offers a more controlled reaction profile suitable for scale-up.

Quinazolinone Core Formation

Q: I am struggling with the cyclization step to form the quinazolinone ring. My aniline intermediate has very poor solubility in common organic solvents, leading to a slurry reaction with low yields and a difficult work-up. What can I do?

A: Poor solubility of planar, hydrogen-bonding intermediates is a frequent challenge in heterocyclic chemistry scale-up.

Probable Causes:

  • Insufficient Solvent Power: The chosen solvent cannot maintain a sufficient concentration of the intermediate in the solution phase for an efficient reaction.

  • Solid-State Reactivity Issues: In a slurry, the reaction may be occurring on the surface of the solid particles, leading to slow kinetics and encapsulation of the starting material by the product.

Solutions & Explanations:

  • Solvent Screening: Screen high-boiling point, polar aprotic solvents like DMF, DMAc, NMP, or DMSO. While these can be difficult to remove, they offer the best chance of dissolving your intermediate.

  • Microwave-Assisted Synthesis: For process development, microwave heating can be an excellent tool. It can dramatically accelerate reaction times for sluggish, low-solubility reactions. An alternative synthesis of Vandetanib successfully used microwave heating for 30 minutes to drive a reaction that was slow under conventional heating.[7] This data can then be used to model the required thermal conditions in a traditional jacketed reactor.

  • Modified Work-up: Traditional aqueous work-ups can cause the product to precipitate uncontrollably, trapping impurities. An alternative reported for a Vandetanib synthesis involved avoiding an aqueous work-up entirely and proceeding directly to silica gel chromatography from the concentrated reaction mixture.[7] On a larger scale, this could be adapted to a crystallization or slurry-wash procedure after a solvent swap.

Final SNAr Coupling Step

Q: During the final coupling of the 4-chloroquinazoline intermediate with 4-bromo-2-fluoroaniline, my reaction is sluggish and I'm seeing the formation of several impurities, including one I suspect is an N-oxide.

A: This final step is critical and sensitive. Sluggishness points to insufficient activation or poor reaction conditions, while impurity formation indicates degradation pathways are competing with the main reaction.

Probable Causes:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature, time, or the presence of inhibitors (e.g., water).

  • Oxidative Degradation: The quinazoline nitrogen and the piperidine nitrogen are susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to N-oxide formation.[9][10]

  • Hydrolysis of Chloroquinazoline: The 4-chloroquinazoline intermediate can hydrolyze back to the quinazolinone, terminating the reaction.

Solutions & Explanations:

  • Ensure an Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction. This is the most effective way to prevent oxidative impurities like N-oxides.

  • Optimize Temperature and Time: Carefully monitor the reaction by HPLC. Increase the temperature in small increments (e.g., 5-10°C) to find the sweet spot where the reaction proceeds at a reasonable rate without significant degradation. Avoid unnecessarily long reaction times.

  • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like DIPEA or DBU to scavenge the HCl generated during the reaction. This drives the reaction to completion and prevents the accumulation of acid, which can promote side reactions.

  • Control Water Content: Ensure all solvents and reagents are anhydrous. Water can hydrolyze the starting material and quench the reaction.

Key Process Workflow: Troubleshooting Impurity Formation

The following diagram outlines a logical workflow for identifying and mitigating impurities during scale-up.

G start Impurity Detected Above Specification identify Identify Impurity (LC-MS, NMR) start->identify classify Classify Impurity identify->classify degradant Degradant (e.g., N-Oxide) classify->degradant Oxidation/ Hydrolysis process_related Process-Related (e.g., Unreacted SM) classify->process_related Incomplete Reaction side_product Side-Product (e.g., Isomer) classify->side_product Competing Pathway action_degradant Modify Reaction Conditions: - Inert Atmosphere - Lower Temperature - Shorter Time degradant->action_degradant action_process Optimize Reaction: - Adjust Stoichiometry - Increase Temperature/Time - Change Solvent/Catalyst process_related->action_process action_side Re-evaluate Chemistry: - More Selective Reagents - Change Order of Steps - Add Protective Groups side_product->action_side purification Develop Purge Strategy: - Recrystallization - Slurry Wash - Chromatography action_degradant->purification action_process->purification action_side->purification validate Validate Process & Monitor (IPC / Final Testing) purification->validate end Impurity Controlled validate->end

Caption: Troubleshooting workflow for impurity identification and control.

Data Summary: Common Vandetanib Impurities

The following table summarizes key process-related impurities and known degradants. Controlling these is essential for meeting regulatory requirements.

Impurity NameCAS NumberMolecular FormulaLikely OriginMitigation Strategy
Vandetanib Impurity 1 338992-20-4C₂₆H₃₀BrFN₄O₄Incomplete deprotection of BOC-protected piperidine intermediate.Ensure complete reaction via HPLC monitoring; optimize deprotection conditions (acid concentration, time).[8]
N-Desmethyl Vandetanib 338992-12-4C₂₁H₂₂BrFN₄O₂Side-product from demethylation or impurity in piperidine starting material.Source high-purity piperidine intermediate; avoid harsh acidic conditions.[9][11]
O-Desmethyl Vandetanib 910298-60-1C₂₁H₂₂BrFN₄O₂Side-product from ether cleavage during synthesis.Use milder reagents; control temperature to prevent cleavage of the methoxy group.[9][11]
Vandetanib N-Oxide 1797030-22-8C₂₂H₂₄BrFN₄O₃Oxidative degradation of the piperidine nitrogen.Maintain a strict inert atmosphere (N₂/Ar) during reaction and work-up, especially at elevated temperatures.[9][10]
Protocol: Improved Regioselective Bromination of 2-Nitroaniline

This protocol is adapted from a literature procedure for the synthesis of 4-bromo-2-nitroaniline, a key precursor to 4-bromo-2-fluoroaniline (via reduction and Sandmeyer reaction) or other aniline intermediates.[3] It demonstrates a scalable, high-selectivity method that avoids elemental bromine.

Objective: To synthesize 4-bromo-2-nitroaniline with high regioselectivity (>99:1) and yield.

Materials:

  • 2-Nitroaniline

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bromide (NaBr)

  • Sodium persulfate (Na₂S₂O₈)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • 10% aq. Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add 2-nitroaniline (1.0 eq), CuSO₄·5H₂O (0.25 eq), acetonitrile (20 vol), and water (10 vol).

  • Initial Stirring: Stir the resulting suspension at 25°C for 15 minutes to ensure good mixing.

  • Cooling: Cool the reactor contents to 7°C using an external chiller.

  • Reagent Addition: In a separate vessel, prepare a mixture of NaBr (1.8 eq) and Na₂S₂O₈ (1.4 eq). Add this mixture to the reactor in three equal portions over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 7°C for 2 hours, then allow it to warm to 25°C and stir for an additional 22 hours. Monitor reaction completion by HPLC.

  • Quenching: Once the reaction is complete, carefully add solid sodium thiosulfate (0.5 eq) to quench any remaining persulfate. Stir for 15 minutes.

  • pH Adjustment: Adjust the pH of the mixture to ~9.0 by slowly adding 10% aq. NaOH.

  • Extraction: Transfer the mixture to a separation vessel. Dilute with water (100 vol) and extract with ethyl acetate (100 vol).

  • Phase Separation: Separate the organic phase.

  • Analysis and Isolation: The organic phase can be analyzed by HPLC to determine the assay yield. The product can be isolated by concentrating the organic layer and purifying via crystallization or silica gel chromatography.

Self-Validation: This protocol is self-validating through in-process HPLC analysis. The high selectivity reported (>99:1) for the desired 4-bromo isomer over the 4,6-dibromo side-product provides a clear metric for success.[3] The assay yield should be high (>95%), confirming the efficiency of the transformation.

References
  • Vertex AI Search Result 1. (No title provided). Source: vertexaisearch.cloud.google.com.
  • 4-Bromo-2-fluoroaniline | 367-24-8 | FB38205. Source: Biosynth.
  • A Practical Procedure for Regioselective Bromination of Anilines. Source: Thieme Connect.
  • 4-Bromo-2-fluoroaniline | 367-24-8. Source: ChemicalBook.
  • Preparation of 4-bromo-2-fluoroaniline. Source: PrepChem.com.
  • Synthesis of anticancer drug vandetanib.
  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Source: PMC - NIH.
  • Vandetanib Impurities and Rel
  • 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine. Source: (No source name provided).
  • Vandetanib Impurities. Source: BOC Sciences.
  • Vandetanib Impurity 1 | 338992-20-4. Source: SynZeal.
  • A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evalu
  • Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS.
  • Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Source: SAS Publishers.
  • Vandetanib-D6 | CAS 1174683-49-8. Source: Veeprho.
  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Source: PubMed.
  • Pharmaffiliates Vandetanib-impurities.
  • Vandetanib Monograph for Professionals. Source: Drugs.com.
  • Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Source: Impactfactor.
  • Vandetanib - Safety Data Sheet. Source: (No source name provided).
  • Method for synthesizing Vandetanib compound.
  • Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug | Request PDF.
  • The safety of vandetanib for the treatment of thyroid cancer. Source: PubMed.
  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Source: PMC - NIH.
  • 022405Orig1s000.
  • 022405Orig1s000.
  • Control of starting Materials in Good Manufacturing Practice. Source: GMP SOP.
  • 4-(1H-pyrazol-4-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, (3R). Source: (No source name provided).
  • 6-Hydroxy-7-methoxy-3H-quinazolin-4-one. Source: 杭州福斯特药业有限公司.
  • 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one. Source: MySkinRecipes.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Quality Control of Starting Materials (APIs and Excipients). Source: gmp-compliance.org.
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  • Guidance on good manufacturing practice and good distribution practice: Questions and answers. Source: European Medicines Agency (EMA).
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Technical Support Center: Troubleshooting Reactions with tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction-Specific Issues

Q1: I am observing low to no conversion during the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid. What are the potential causes and solutions?

A1: Incomplete hydrolysis is a frequent issue. The primary causes often revolve around the choice of base, reaction temperature, and the presence of water.

  • Causality: The hydrolysis of the methyl ester is a saponification reaction, which requires a strong nucleophile (hydroxide ions) to attack the electrophilic carbonyl carbon. The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions, but prolonged exposure to strong bases at elevated temperatures can lead to its partial cleavage.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Lithium hydroxide (LiOH) is a commonly used base for this transformation. Ensure you are using a sufficient excess of the base (typically 2-5 equivalents) to drive the reaction to completion.

    • Solvent System: A mixture of a water-miscible organic solvent (like THF or dioxane) and water is crucial. This ensures the solubility of both the starting material and the hydroxide salt. A typical ratio is 3:1 to 1:1 (organic solvent to water).

    • Temperature and Reaction Time: While room temperature is often sufficient, gentle heating (40-60 °C) can accelerate the reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to side reactions.

    • Work-up Procedure: After the reaction is complete, acidification is a critical step. Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to protonate the carboxylate.[2] Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the product, which will facilitate its extraction into an organic solvent.

ParameterRecommended ConditionRationale
Base LiOH (2-5 eq.)Effective for ester hydrolysis with minimal Boc-deprotection.
Solvent THF/Water or Dioxane/Water (3:1 to 1:1)Ensures solubility of reactants.
Temperature Room Temperature to 60 °CBalances reaction rate and potential side reactions.
Acidification 1M HCl to pH 2-3Ensures complete protonation for efficient extraction.

Q2: My amide coupling reaction between the hydrolyzed carboxylic acid and an amine is resulting in a low yield of the desired amide product. What factors should I investigate?

A2: Low yields in amide coupling reactions are often attributed to inefficient activation of the carboxylic acid, inappropriate coupling reagents, or suboptimal reaction conditions.

  • Causality: The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using a coupling reagent to form a highly reactive intermediate.

  • Troubleshooting Workflow:

    G Start Low Amide Yield Coupling_Reagent Evaluate Coupling Reagent Start->Coupling_Reagent Base Check Base and Stoichiometry Coupling_Reagent->Base If reagent is appropriate Solvent Assess Solvent Choice Base->Solvent If base is correct Temp_Time Optimize Temperature & Time Solvent->Temp_Time If solvent is suitable Purification Review Purification Method Temp_Time->Purification If conditions are optimized Success Improved Yield Purification->Success

    Caption: Troubleshooting workflow for low amide coupling yields.

  • Detailed Solutions:

    • Coupling Reagent Selection: For sterically hindered amines or less reactive carboxylic acids, stronger coupling reagents may be necessary. Common choices include HATU, HBTU, or EDC in combination with an additive like HOBt.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed during the reaction without competing with the primary amine.[1] Use 2-3 equivalents of the base.

    • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are standard. Ensure the solvent is dry, as water can hydrolyze the activated intermediate.

    • Temperature: Most coupling reactions are performed at room temperature. However, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can minimize side reactions.[1]

Q3: I am attempting to reduce the methyl ester to the corresponding alcohol, but I am observing significant Boc deprotection. How can I achieve selective reduction?

A3: The challenge here lies in finding a reducing agent that is potent enough to reduce the ester but mild enough to not cleave the acid-labile Boc group.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LAH) are highly effective for ester reduction but are also basic enough to potentially cause issues with the Boc group, especially during work-up.

  • Recommended Protocols:

    • Method 1: Sodium Borohydride (NaBH₄) with an Additive:

      • Protocol: In a suitable solvent like methanol or ethanol, cool the solution of the starting material to 0 °C. Add an excess of NaBH₄ in portions. The in-situ formation of sodium methoxide or ethoxide can sometimes facilitate the reduction.

      • Rationale: NaBH₄ is a milder reducing agent than LAH and is less likely to affect the Boc group.

    • Method 2: Lithium Borohydride (LiBH₄):

      • Protocol: Dissolve the ester in an ethereal solvent like THF. Add a solution of LiBH₄ and stir at room temperature or with gentle heating.

      • Rationale: LiBH₄ is more reactive than NaBH₄ but generally considered safe for Boc groups under controlled conditions.

Reducing AgentTypical ConditionsKey Considerations
NaBH₄ Methanol or Ethanol, 0 °C to RTMilder, may require longer reaction times or additives.
LiBH₄ THF, RT to refluxMore reactive than NaBH₄, good for less reactive esters.
Protecting Group Manipulations

Q4: I need to remove the Boc protecting group. What are the standard and alternative methods, and what are the potential pitfalls?

A4: Boc deprotection is a common step, but choosing the right acidic conditions is critical to avoid side reactions and ensure a clean product.[3]

  • Mechanism of Deprotection: The Boc group is removed under acidic conditions. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine.[4]

    G Boc_Protected Boc-Protected Amine Protonation Protonation Boc_Protected->Protonation + H+ Intermediate Carbamic Acid Intermediate + tert-butyl cation Protonation->Intermediate Free_Amine Free Amine + CO2 Intermediate->Free_Amine - H+

    Caption: General mechanism of Boc deprotection.

  • Standard Protocols:

    • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in an inert solvent like DCM is highly effective and is a standard method.[3][5] The reaction is typically fast (30 minutes to 2 hours) at room temperature.

    • HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is another common and effective reagent.[1][3]

  • Troubleshooting & Considerations:

    • Incomplete Deprotection: If you observe incomplete removal of the Boc group, you can increase the concentration of the acid or the reaction time. However, be mindful of other acid-sensitive functional groups in your molecule.

    • Side Reactions: The tert-butyl cation formed during the reaction can be a source of side products through alkylation of electron-rich aromatic rings or other nucleophilic sites. The addition of a scavenger like triethylsilane or anisole can mitigate this issue.

    • Product Isolation: After deprotection, the product is typically an amine salt (e.g., trifluoroacetate or hydrochloride). A basic work-up (e.g., washing with a saturated aqueous solution of sodium bicarbonate) is required to obtain the free amine.[3]

Purification and Characterization

Q5: I am having difficulty purifying my final piperidine derivative. What are some effective purification strategies?

A5: The purification of piperidine derivatives can be challenging due to their basic nature and potential for salt formation.[2]

  • Column Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. To prevent streaking of the basic piperidine on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

    • Reverse Phase Chromatography: For highly polar compounds, reverse phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like TFA or formic acid, can be very effective.

  • Acid-Base Extraction: This is a powerful technique to separate your basic piperidine product from neutral or acidic impurities.[2]

    • Dissolve the crude mixture in an organic solvent (e.g., DCM or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as its hydrochloride salt.

    • Separate the layers and wash the organic layer again with the acid solution.

    • Combine the aqueous layers and basify with a strong base (e.g., 1M NaOH) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[2]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Smolecule. (2023). tert-Butyl 3-(2-oxoethyl)
  • BenchChem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine.
  • BenchChem. (2025).
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

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Technical Support Center: Stability and Storage of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 169206-65-9). As a key intermediate in pharmaceutical research and drug development, maintaining the chemical integrity of this molecule is paramount for reproducible and successful experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and proper storage of this compound.

Understanding the Molecule: Inherent Instabilities

The structure of this compound contains two primary functional groups susceptible to degradation under improper storage or handling conditions: the tert-butyloxycarbonyl (Boc) protecting group and the methyl ester .

  • Acid-Labile Boc Group : The Boc group is a widely used amine protecting group precisely because it is stable under many conditions but can be readily cleaved by acid.[1][2] Even trace amounts of acidic contaminants, or exposure to acidic environments, can catalyze the removal of the Boc group, yielding the unprotected piperidine secondary amine.[3][4]

  • Hydrolysis-Prone Methyl Ester : The methyl ester moiety can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of water.[5][6]

Understanding these two potential decomposition pathways is the foundation for preventing degradation and ensuring the long-term purity of the compound.

Diagram of Primary Decomposition Pathways

G cluster_main This compound cluster_path1 Acid-Catalyzed Deprotection cluster_path2 Hydrolysis Main Starting Material Product1 Piperidine-3-acetic acid methyl ester (Boc Cleavage) Main->Product1 H⁺ (e.g., trace acid) - Isobutylene - CO₂ Product2 1-Boc-piperidine-3-acetic acid (Ester Cleavage) Main->Product2 H₂O (Acid or Base Catalyst)

Caption: Primary decomposition routes for the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers, providing explanations and actionable solutions.

Q1: I've stored my compound for several months and now see a new, more polar spot on my TLC analysis. What is it?

A1: The new, more polar spot is likely one of two primary degradation products:

  • 1-Boc-piperidine-3-acetic acid: This results from the hydrolysis of the methyl ester. Carboxylic acids are significantly more polar than their corresponding esters.

  • Piperidine-3-acetic acid methyl ester: This results from the acid-catalyzed cleavage of the Boc group. The resulting free secondary amine is also more polar and will often streak on a standard silica TLC plate.

To confirm the identity, you can use LC-MS analysis. The de-Boc'd product will show a mass loss of 100.16 g/mol , while the hydrolyzed product will show a mass loss of 14.03 g/mol (CH₂) compared to the parent compound.

Q2: My reaction yield is unexpectedly low. Could the starting material be the problem?

A2: Absolutely. The purity of your starting material is critical. If a portion of your compound has decomposed, the effective concentration of the desired reactant is lower, leading to reduced yields. Furthermore, the degradation products can sometimes interfere with the reaction mechanism.

Corrective Action: Before starting a critical experiment, especially with a batch that has been stored for an extended period, it is best practice to verify its purity. A quick proton NMR (¹H NMR) or HPLC analysis can confirm its integrity.

Q3: What are the primary stability concerns and incompatible materials for this compound?

A3: The main stability concerns are exposure to acids, bases, and moisture.[4]

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even acidic clays will rapidly cleave the Boc group.[7][8]

  • Strong Bases: While the Boc group is generally base-stable, strong bases like sodium hydroxide or lithium hydroxide will readily hydrolyze the methyl ester.[5]

  • Water/Moisture: Ambient moisture, especially over long periods, can facilitate the slow hydrolysis of the ester.

  • Strong Oxidizing Agents: These should be avoided as they can potentially oxidize the piperidine ring.[4]

Q4: I need to make a stock solution. What solvent should I use and how should I store it?

A4: For stock solutions, it is crucial to use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or other side reactions.

Storage Protocol for Solutions:

  • Use an anhydrous grade solvent.

  • Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Store the solution in a tightly sealed vial with a secure cap (e.g., a septum-sealed vial).

  • For long-term storage, keep the solution at -20°C or -80°C.[4]

  • It is best to use solutions promptly after preparation to minimize the risk of degradation.

Q5: Can I handle and weigh the compound on the open bench?

A5: For routine weighing and immediate use, handling the solid compound on an open bench for brief periods is generally acceptable. However, to ensure maximum stability, prolonged exposure to ambient air and humidity should be avoided. For long-term storage, the container should be tightly sealed immediately after use.

Recommended Storage Protocols

Adherence to proper storage conditions is the most effective strategy for preventing decomposition.

Parameter Short-Term Storage (1-4 weeks) Long-Term Storage (>1 month) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)[4][9]Reduces the kinetic rate of all potential decomposition reactions.
Atmosphere Tightly sealed containerTightly sealed container, preferably under an inert gas (Argon or Nitrogen)Excludes atmospheric moisture to prevent hydrolysis and oxygen to prevent oxidation.[9]
Light Protect from direct lightStore in an amber vial or in the darkPrevents potential photolytic degradation.[9]
Form SolidSolidStoring the compound as a solid is inherently more stable than in solution.

Upon Receipt: While the compound may be shipped at ambient temperature, it should be transferred to the recommended long-term storage conditions (-20°C) as soon as it is received to maximize its shelf life.[4][9]

Analytical Workflow for Stability Assessment

To ensure the quality of your material, a systematic check can be performed.

Diagram of Stability Assessment Workflow

G start Receive / Retrieve Compound visual Visual Inspection (Color, Crystalline Form) start->visual purity_check Purity Analysis (HPLC or LC-MS) visual->purity_check nmr_check Structural Verification (¹H NMR) purity_check->nmr_check If Purity is Questionable decision Purity > 98%? purity_check->decision proceed Proceed with Experiment decision->proceed Yes repurify Action: Repurify Compound (e.g., Column Chromatography) decision->repurify No repurify->purity_check Re-analyze

Caption: Workflow for verifying compound integrity before use.

Key Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Degradation products will appear as separate peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the UV chromatogram) and mass information, which is invaluable for identifying the specific degradation products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structural integrity of the compound. Look for the characteristic signals of the Boc group (a large singlet around 1.4 ppm) and the methyl ester (a singlet around 3.7 ppm). The appearance of new signals or a change in the integration of existing ones indicates degradation.

By implementing these storage, handling, and verification protocols, researchers can ensure the stability of this compound, leading to more reliable and successful scientific outcomes.

References
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (2022, August 6). Methyl ester hydrolysis.
  • Pharmaffiliates. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025). Safeguarding Your Research: A Technical Guide to the Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid.
  • BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • Chemguide. (n.d.). Hydrolysing esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

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Technical Support Center: Optimizing Solvent Systems for Piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving piperidine and its derivatives. As a foundational building block in pharmaceuticals and a versatile tool in organic synthesis, piperidine's behavior is profoundly influenced by the solvent system in which it is used.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes by making informed solvent choices. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental design is both robust and efficient.

Section 1: General Principles & Frequently Asked Questions

This section addresses fundamental questions about piperidine's properties and how solvents mediate its reactivity.

Q1: What are the key physicochemical properties of piperidine to consider when selecting a solvent?

Piperidine is a cyclic secondary amine that is a colorless liquid at room temperature.[1][4] Its key properties are summarized below. Understanding these is the first step in predicting its behavior in different solvent environments.

PropertyValueSignificance for Solvent SelectionSource
Molecular Formula C₅H₁₁N---[1]
Molar Mass 85.15 g/mol ---[5]
Boiling Point 106 °CRelevant for reactions requiring heat and for solvent removal post-reaction.[5]
pKa (conjugate acid) ~11.2Indicates moderate basicity, stronger than pyridine but weaker than many aliphatic amines. This is crucial for its role as a base catalyst.[5]
Solubility Miscible with water; soluble in alcohols, ethers, chloroform, DMF, and hydrocarbons.[1][4]High versatility. Its miscibility allows it to be used in a wide range of protic and aprotic polar solvents. Limited solubility in nonpolar alkanes.[1][1][4]
Appearance Colorless liquidA change to yellow indicates potential oxidation or contamination upon exposure to air and light.[1][1]

Q2: Piperidine can act as a base or a nucleophile. How does the solvent choice influence its dominant role?

This is a critical consideration. The solvent environment can tip the balance between piperidine's basicity (proton abstraction) and its nucleophilicity (attack on an electrophilic center).

  • Basicity is Favored in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are effective at solvating cations (like the piperidinium ion formed after proton abstraction) but are poor at solvating the lone pair on the piperidine nitrogen. This leaves the lone pair more "available" to act as a base. This is why piperidine is an effective base catalyst for reactions like Knoevenagel condensations and aldol reactions in these solvents.[4][6][7]

  • Nucleophilicity can be Enhanced in Less Polar or Protic Solvents: In polar protic solvents (e.g., ethanol, water), the solvent's hydrogen atoms can form hydrogen bonds with piperidine's lone pair, creating a bulky solvent shell that sterically hinders its ability to act as a nucleophile.[8] Conversely, in less polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), the reduced solvation of the lone pair can enhance its nucleophilic character, although steric factors of the substrate remain paramount.[8] The choice often depends on balancing reactant solubility with the desired reaction pathway.

  • The Reaction Type Matters: In reactions like the aza-Michael addition, piperidine can act as both the nucleophile and the base catalyst.[3][9] The solvent can influence which pathway is dominant or if a second molecule of piperidine acts as a catalyst for the first.[10]

Section 2: Troubleshooting Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The most common application of piperidine in drug development is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS.[5][11]

Q3: My Fmoc deprotection is sluggish or incomplete. Should I just increase the piperidine concentration?

While increasing the concentration of piperidine (typically from 20% to 40-50% v/v in DMF) can accelerate the reaction, the solvent itself is often the key.[11]

Causality: Fmoc deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The piperidine acts as a base to abstract a proton from the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF). The solvent's role is to stabilize the charged intermediates.

  • Polarity is Paramount: Highly polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are standard because they effectively solvate the intermediates.[11] A switch from a less polar solvent like DCM to DMF can dramatically increase the deprotection rate.[12] Recent studies have shown that high solvent polarity is essential for efficient Fmoc removal with piperidine.[13]

  • Check for Aggregation: In long or hydrophobic peptide sequences, the resin can aggregate, preventing the piperidine/DMF solution from accessing the Fmoc groups. Consider switching to a more effective solvent for disrupting aggregation, like NMP, or adding chaotropic salts.[14]

Q4: I'm observing significant aspartimide formation during deprotection. Can the solvent system mitigate this side reaction?

Yes, this is a classic base-induced side reaction where the backbone amide attacks the side-chain ester of an aspartic acid residue.[15] While piperidine is the primary cause, the solvent environment plays a role.

Mitigation Strategies:

  • Lower Piperidine Concentration: Use the lowest effective concentration of piperidine (e.g., 20% in DMF).

  • Use Alternative Bases: Bases like piperazine or 4-methylpiperidine have been shown to sometimes reduce aspartimide formation compared to piperidine.[14][15]

  • Solvent Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation, though it may not eliminate it completely.[15]

  • Greener Solvent Alternatives: Recent research has explored greener solvents. For instance, using 3-(diethylamino)propylamine (DEAPA) in N-octyl-pyrrolidone has been shown to minimize aspartimide formation.[16]

Q5: Can I use solvents other than DMF for Fmoc deprotection?

Absolutely. While 20% piperidine in DMF is the "gold standard," other solvents can be used, often to address specific issues like peptide aggregation or for "greener" synthesis protocols.[11]

  • N-Methyl-2-pyrrolidone (NMP): Often superior to DMF in solvating and swelling the peptide resin, which can improve deprotection efficiency for difficult sequences.[11]

  • Acetonitrile (MeCN): While less polar than DMF, it can be an effective solvent and is easier to remove during workup.[12]

  • Tetrahydrofuran (THF) / Toluene: Can be used, but deprotection is generally slower due to lower polarity.

  • Emerging "Green" Solvents: Mixtures like DMSO/ethyl acetate or N-butylpyrrolidone/1,3-dioxolane are being investigated, but often require a switch from piperidine to a more potent base like pyrrolidine to be effective in these less polar environments.[13]

Section 3: Troubleshooting Base-Catalyzed Condensation Reactions

Piperidine is a classic catalyst for Knoevenagel, aldol, and similar condensation reactions.[4][7][17]

Q6: My Knoevenagel condensation yield is low. How can I optimize the solvent to drive the reaction to completion?

Low yield is often an issue of reaction equilibrium or catalyst inactivation.

Causality: The Knoevenagel condensation produces water as a byproduct.[7] In many solvent systems, the accumulation of water can inhibit the catalyst and lead to a reversible reaction, lowering the yield.[7]

Optimization Workflow:

Knoevenagel_Optimization start_node Low Yield in Knoevenagel decision_node decision_node start_node->decision_node Is water being removed? action_node action_node decision_node->action_node No decision_node2 Is catalyst precipitating? decision_node->decision_node2 Yes result_node Improved Yield action_node->result_node Implement water removal action_node2 Switch to a more polar solvent (e.g., Ethanol, DMSO/Methanol) decision_node2->action_node2 Yes decision_node3 Is reaction sluggish? decision_node2->decision_node3 No action_node2->result_node action_node3 Increase temperature or switch to higher boiling solvent (e.g., Toluene, Benzene) decision_node3->action_node3 Yes action_node3->result_node

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in their synthetic routes. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and achieving high purity is critical for downstream applications.[1][2] This resource provides in-depth, field-proven insights into why byproducts form, how to detect them, and strategies to minimize their presence, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding impurities and side reactions in piperidine synthesis.

Q1: My purified piperidine derivative is turning yellow and developing a white solid upon storage. What is happening?

A: This is a common observation. The yellow discoloration often indicates the formation of oxidation products.[3] Piperidines, being secondary or tertiary amines, can be susceptible to air oxidation over time. The white solid is most likely piperidine carbonate, which forms when the basic piperidine nitrogen reacts with atmospheric carbon dioxide (CO₂).[4] To mitigate this, store your purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[5]

Q2: I'm trying to separate my final piperidine product from the unreacted pyridine starting material by distillation, but it's not working.

A: You are likely encountering an azeotropic mixture. Piperidine and pyridine form a constant boiling azeotrope (approximately 92% piperidine and 8% pyridine by weight), which makes complete separation by simple fractional distillation very challenging.[3][5] A more effective strategy is to use chemical separation. You can selectively precipitate the piperidine by bubbling CO₂ through a solution of the mixture to form the solid piperidine carbonate, which can be filtered off. The free piperidine is then regenerated by treatment with a strong base like NaOH.[3][6]

Q3: Is it necessary to protect the piperidine nitrogen during synthesis?

A: It is highly recommended, especially when using reagents that are sensitive to basic conditions or can react with the amine.[5] Using an N-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prevents the basic piperidine nitrogen from causing side reactions, like acting as a nucleophile or poisoning a metal catalyst.[5][7] The protecting group can be removed in a subsequent step to yield the desired free amine.

Q4: What are the primary analytical techniques for identifying byproducts in my reaction mixture?

A: A combination of chromatographic and spectroscopic methods is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating components of a complex mixture and providing molecular weight information for each.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is indispensable for elucidating the precise chemical structure of unknown byproducts.

Section 2: Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for specific byproducts encountered in common synthetic routes to substituted piperidines.

Guide 2.1: Catalytic Hydrogenation of Pyridines

The reduction of a pyridine ring is a fundamental method for piperidine synthesis, but its aromatic stability presents challenges.[5][10]

Issue: My reaction is slow or incomplete, and I'm seeing significant amounts of partially hydrogenated byproducts (dihydropyridines, tetrahydropyridines).

Root Cause Analysis: The aromaticity of the pyridine ring requires sufficient energy and an active catalyst to achieve full reduction. Incomplete hydrogenation is a common problem, leading to a mixture of products.[4][11] The basicity of the nitrogen atom in both the starting material and the product can also inhibit or poison the catalyst, slowing the reaction.[5][10]

Troubleshooting Steps & Solutions:

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Catalyst Activity/Loading Increase Catalyst Loading: Raise the catalyst loading to 5-10 mol%. Change Catalyst: Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are often more active than Palladium on carbon (Pd/C) for pyridine reduction due to their higher intrinsic activity towards aromatic systems.[5][11]
Catalyst Poisoning/Inhibition Add Acidic Additives: Introduce glacial acetic acid or HCl to the reaction.[5] Protonation of the nitrogen atom reduces its Lewis basicity, preventing it from coordinating to the metal catalyst surface and acting as a poison.
Insufficient Reaction Conditions Increase Hydrogen Pressure: Elevate H₂ pressure (typically 30-80 bar) to increase the concentration of hydrogen on the catalyst surface, driving the equilibrium towards the fully saturated product.[5][11] Increase Temperature: Raise the temperature (60-80 °C) to provide the necessary activation energy to overcome the pyridine's aromaticity.[5]
Substituent Effects Consider Catalyst & Conditions: Electron-withdrawing groups can make the pyridine ring more difficult to reduce. You may need more forcing conditions or a more active catalyst like Rhodium oxide.[10][12] For substrates with reducible functional groups (e.g., nitro, olefins), chemoselectivity can be an issue, requiring careful catalyst selection.[10][13]
Guide 2.2: N-Alkylation of Piperidines

Direct alkylation is a common method for functionalizing the piperidine nitrogen, but it is susceptible to over-alkylation.

Issue: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the quaternary ammonium salt.

Root Cause Analysis: The desired N-alkylated piperidine product is itself a nucleophile and can react with a second molecule of the alkylating agent. This second alkylation forms a quaternary ammonium salt, an undesired byproduct. This is particularly problematic if the reaction is run with an excess of the alkylating agent or at high concentrations.[14][15]

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkylating agent (alkyl halide) slowly and portion-wise, ideally using a syringe pump.[15] This ensures the alkylating agent is always present in low concentration, favoring mono-alkylation.

  • Use a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base). This base will scavenge the acid (e.g., HBr, HI) produced during the reaction without competing in the alkylation itself.[15]

  • Switch to Reductive Amination: If over-alkylation remains a persistent issue, consider an alternative synthetic route. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is a highly selective method that completely avoids the formation of quaternary salts.[14][16]

Guide 2.3: Dieckmann Condensation for Piperidinone Synthesis

The intramolecular cyclization of diesters is a powerful tool for forming the piperidine ring, but is sensitive to reaction conditions.[17]

Issue: My reaction is producing a complex mixture of products, and I suspect intermolecular dimerization is competing with the desired intramolecular cyclization.

Root Cause Analysis: The Dieckmann condensation is an equilibrium-driven process that relies on the formation of a stable five- or six-membered ring.[18][19] If the reaction is run at high concentrations, the enolate of one diester molecule can react with the carbonyl of a different molecule (intermolecular Claisen condensation) faster than it cyclizes with itself. This leads to dimers and oligomers, reducing the yield of the desired cyclic β-keto ester.[17]

Troubleshooting Steps & Solutions:

  • Employ High-Dilution Conditions: Run the reaction at a very low concentration (e.g., <0.1 M). This kinetically favors the intramolecular pathway, as the reactive ends of a single molecule are in close proximity, whereas the probability of two different molecules finding each other is low.

  • Use a Strong, Hindered Base: Switch from traditional bases like sodium ethoxide to a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[17] This allows for rapid and complete enolate formation at lower temperatures, which can minimize side reactions.[20]

  • Ensure Anhydrous Conditions: Water can hydrolyze the ester starting materials and the base, quenching the reaction and leading to unwanted byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

Section 3: Analytical & Purification Protocols

Protocol 3.1: GC-MS Method for Reaction Monitoring

This protocol provides a general method for monitoring the progress of a piperidine synthesis and identifying major components.

Objective: To separate and identify starting materials, intermediates, the desired product, and major byproducts.

Instrumentation & Reagents:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Helium (carrier gas)

  • Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Sample Vials, Syringes

  • Anhydrous solvent for dilution (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching & Dilution: Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of saturated sodium bicarbonate solution if the reaction is acidic. Vortex thoroughly.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any water.

  • Injection: Transfer the organic layer to a GC vial. Inject 1 µL into the GC-MS system.

  • GC-MS Parameters (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas Flow: Helium, 1.0 mL/min (constant flow).

    • MS Scan Range: 40-550 m/z.

  • Data Analysis: Analyze the resulting chromatogram. Identify peaks corresponding to starting materials and the product based on their retention times and mass spectra. Analyze the mass spectra of unknown peaks to hypothesize byproduct structures.

Protocol 3.2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This protocol is highly effective for removing unreacted pyridine starting material after a hydrogenation reaction.[3]

Objective: To separate piperidine from pyridine impurity on a laboratory scale.

Materials & Reagents:

  • Crude mixture of piperidine and pyridine

  • Anhydrous organic solvent (e.g., diethyl ether or toluene)

  • Carbon Dioxide (CO₂) gas source

  • Round-bottom flask, filtration apparatus (Büchner funnel)

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v)

  • Separatory funnel

  • Anhydrous Potassium Hydroxide (KOH) pellets or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an anhydrous organic solvent in a round-bottom flask.

  • Salt Precipitation: Bubble CO₂ gas through the solution with gentle stirring. The piperidine will react to form a white precipitate of piperidine carbonate. Pyridine will not react and remains in solution. Continue until precipitation appears complete.

  • Filtration: Filter the solid piperidine carbonate using a Büchner funnel and wash the solid with a small amount of the cold organic solvent to remove residual pyridine.

  • Liberation of Free Piperidine: Transfer the filtered solid to a separatory funnel. Add aqueous NaOH solution to the funnel. The carbonate salt will decompose, liberating the free piperidine base and evolving CO₂ gas (use a vented stopper).

  • Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Collect the organic layer.

  • Drying and Concentration: Dry the organic extract over solid KOH pellets or anhydrous Na₂SO₄.[3] Filter off the drying agent and remove the solvent under reduced pressure to yield purified piperidine.

Section 4: Mechanistic Visualizations

Visualizing the reaction pathways that lead to byproducts is key to understanding and preventing their formation.

G cluster_legend Legend cluster_alkylation Byproduct Formation in N-Alkylation Key_Desired Desired Pathway Key_Side Side Reaction k1 Reactant/Product k2 Byproduct Piperidine Piperidine (Amine) Product Desired Product (N-Alkylpiperidine) Piperidine->Product Desired Alkylation (SN2) Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->Product Byproduct Byproduct (Quaternary Salt) Product->Byproduct Over-alkylation (Side Reaction) Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->Byproduct

Caption: Logic of over-alkylation in piperidine synthesis.

G cluster_hydrogenation Troubleshooting Flow for Incomplete Hydrogenation Start Problem: Incomplete Reduction of Pyridine Incomplete_Reduction Observation: Mixture of Pyridine, Tetrahydropyridine, Piperidine Start->Incomplete_Reduction Check_Conditions Analyze Conditions: Pressure, Temp, Time Sol_Increase_Pressure Action: Increase H2 Pressure Check_Conditions->Sol_Increase_Pressure Low Pressure? Sol_Increase_Temp Action: Increase Temperature Check_Conditions->Sol_Increase_Temp Low Temp? Check_Catalyst Analyze Catalyst: Type, Loading, Poisoning Sol_Change_Catalyst Action: Switch to Rh/C or PtO2 Check_Catalyst->Sol_Change_Catalyst Using Pd/C? Sol_Add_Acid Action: Add Acetic Acid Check_Catalyst->Sol_Add_Acid Poisoning Suspected? Incomplete_Reduction->Check_Conditions Incomplete_Reduction->Check_Catalyst Desired_Product Goal: >95% Piperidine Sol_Increase_Pressure->Desired_Product Sol_Increase_Temp->Desired_Product Sol_Change_Catalyst->Desired_Product Sol_Add_Acid->Desired_Product

Caption: Troubleshooting workflow for pyridine hydrogenation.

References

  • Mstislav, V. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews. Available at: [Link]

  • Organic Chemistry (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Organic Chemistry (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]

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  • Albericio, F., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Wang, C., et al. (2019). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Simpkins, N. S., & Mahon, M. F. (2002). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, D., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Li, G., et al. (2020). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]

  • ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Available at: [Link]

  • Reddit. Experimental Help for Dieckmann Condensation. Reddit. Available at: [Link]

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  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Methods for tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires precise analytical characterization for purity assessment, impurity profiling, and chiral separation.

This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The experimental choices and methodologies are explained based on the physicochemical properties of the analyte and extensive experience in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most established and widely utilized technique in pharmaceutical quality control due to its versatility, robustness, and wide range of available stationary phases. For a molecule like this compound, HPLC can be employed for both achiral purity determination and chiral enantiomeric separation.

Reversed-Phase HPLC for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the primary choice for determining the purity of the compound and identifying any process-related impurities. The non-polar nature of the tert-butyl and piperidine moieties makes it well-suited for retention on a C18 stationary phase.

Expertise & Experience: The choice of a C18 column is based on its hydrophobic interaction capabilities, which will effectively retain the analyte. A buffered mobile phase is not strictly necessary as the molecule lacks strongly ionizable groups, but a small amount of acid like formic or trifluoroacetic acid is often added to improve peak shape by minimizing interactions with residual silanols on the silica support. UV detection is feasible, although the compound lacks a strong chromophore; detection will likely be at low wavelengths (~210-220 nm).

Experimental Protocol: RP-HPLC
  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Separation

As the 3-position of the piperidine ring is a chiral center, separating the enantiomers is crucial if the compound is to be used in stereospecific synthesis. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving a wide array of chiral compounds, including piperidine derivatives.[1][2]

Expertise & Experience: The selection of a polysaccharide-based CSP, such as one derived from amylose or cellulose, is the industry standard for chiral separations.[3] Normal-phase chromatography (using hexane and an alcohol modifier) often provides better selectivity for this class of compounds. A small amount of a basic additive like diethylamine (DEA) is critical to prevent peak tailing by interacting with acidic sites on the stationary phase and ensuring the basic piperidine nitrogen is in a neutral state.[2]

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak® IA (amylose-based) or IB (cellulose-based), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[4] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and has low viscosity, allowing for faster separations and reduced solvent consumption.[5][6]

Expertise & Experience: For chiral analysis, SFC is often superior to HPLC in terms of speed and resolution.[7] The same polysaccharide-based CSPs used in HPLC are also the columns of choice in SFC. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times. This makes SFC an excellent choice for high-throughput screening in a drug discovery environment.[6][8]

Experimental Protocol: Chiral SFC
  • Column: Chiralpak® IA or IB, 5 µm, 150 x 4.6 mm

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient: 5% B to 40% B over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Method with Caveats

GC-MS offers high sensitivity and the structural information provided by mass spectrometry. However, its application to a compound like this compound is not straightforward.

Expertise & Experience: The primary challenge with GC analysis of this compound is the thermal lability of the tert-butoxycarbonyl (Boc) protecting group.[9] At the high temperatures typically used in a GC injection port, the Boc group can readily cleave, leading to the detection of the deprotected piperidine and potentially other degradation products. This can result in inaccurate quantification and misinterpretation of the sample's purity.[9] While a lower inlet temperature might mitigate this, it could also lead to poor peak shape. Derivatization could be an option, but it adds complexity to the sample preparation.

Experimental Protocol: GC-MS (with caution)
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 200 °C (A lower temperature is chosen to minimize on-column degradation, but must be validated).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR): An Absolute and Primary Method

Quantitative NMR (qNMR) is a powerful technique that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[10] The signal integral in an NMR spectrum is directly proportional to the number of nuclei, making it a primary analytical method.[11]

Expertise & Experience: ¹H qNMR is particularly well-suited for this molecule. The sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is an ideal signal for quantification due to its high intensity and its typical location in a region of the spectrum with minimal interference. By comparing the integral of this peak to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[10][12]

Experimental Protocol: ¹H qNMR
  • Spectrometer: 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.[12]

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent in which both the analyte and standard are fully soluble.

  • Internal Standard: A certified reference standard with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with at least one sharp peak that does not overlap with any analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the peaks of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate the selected analyte peak (e.g., the tert-butyl singlet) and the selected standard peak.

    • Calculate the purity using the standard qNMR equation.[11]

Comparative Summary and Recommendations

Technique Primary Use Advantages Disadvantages Recommendation
RP-HPLC Purity, Impurity ProfilingRobust, versatile, well-establishedModerate speed, requires chromophore for high sensitivityRecommended for routine quality control and purity assessment.
Chiral HPLC Enantiomeric PurityHigh resolution, reliableCan be slow, requires specific chiral columns, uses significant organic solventGold standard for enantiomeric purity determination.
Chiral SFC Enantiomeric PurityVery fast, high resolution, "green" (less solvent waste)[5]Higher initial instrument costRecommended for high-throughput chiral analysis and preparative separation. []
GC-MS Impurity ID (with caution)High sensitivity, provides structural informationHigh risk of thermal degradation of the Boc group , may not be suitable for purity quantification.[9]Not recommended for routine purity analysis. Use only for specific impurity identification if necessary, with careful method validation.
qNMR Absolute Purity DeterminationPrimary method (no specific standard needed), highly accurate, non-destructiveLower sensitivity than MS, higher instrument cost, requires expertiseExcellent for certifying reference standards and for orthogonal purity confirmation. [14]

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Inject into HPLC B->C D Separation on C18 or Chiral Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity / Enantiomeric Excess F->G

Caption: General workflow for HPLC analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol/Ethanol A->B C Inject into SFC B->C D Fast Separation on Chiral Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Enantiomeric Excess F->G

Caption: High-speed workflow for Chiral SFC analysis.

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately Weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Acquire Spectrum (Long D1 Delay) B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Peaks D->E F Calculate Absolute Purity E->F

Caption: Workflow for absolute purity by qNMR.

Conclusion

The selection of an analytical method for this compound is dictated by the specific analytical question. For routine quality control and purity assessment, RP-HPLC is the most practical and robust choice. When enantiomeric purity is the critical quality attribute, chiral SFC offers a significant advantage in speed and efficiency over chiral HPLC , though both are highly effective. GC-MS should be approached with extreme caution due to the high probability of thermal degradation of the Boc-protecting group, rendering it unsuitable for purity determination. Finally, qNMR stands as an invaluable, orthogonal technique for the definitive determination of absolute purity and for the qualification of primary reference standards. A comprehensive analytical strategy will leverage a combination of these techniques to ensure the highest quality of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
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  • ResearchGate. (2026). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
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  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts.
  • ACS Publications. (2017). Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between.
  • NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
  • Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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A Comparative Guide to Purity Analysis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore a robust HPLC methodology, compare it with alternative analytical techniques, and provide the experimental data and protocols necessary for informed decision-making in your laboratory.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a chiral intermediate whose stereochemical and chemical purity can significantly impact the efficacy and safety profile of the final drug product. The presence of impurities, even in trace amounts, can arise from the synthesis process and may include starting materials, byproducts, or degradation products. Therefore, a reliable and accurate analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile analytical technique widely used in the pharmaceutical industry for purity analysis.[1] Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Proposed RP-HPLC Method

The rationale for the proposed method is based on the analysis of structurally similar N-Boc protected piperidine derivatives. The non-polar C18 stationary phase allows for the retention of the relatively non-polar analyte, while a gradient elution with a mixture of water and an organic solvent provides effective separation from potential impurities of varying polarities.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B and ramp up to elute less polar compounds. For example: 0-20 min (30% to 90% B), 20-25 min (90% B), 25-26 min (90% to 30% B), 26-30 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm. The tert-butoxycarbonyl (Boc) group provides some UV absorbance at lower wavelengths, making 210 nm a suitable choice for detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Potential Impurities and Their Separation

The synthesis of this compound typically involves the N-Boc protection of a piperidine-3-acetic acid derivative followed by esterification.[2] Potential impurities could include:

  • Piperidine-3-acetic acid: A more polar starting material that would elute earlier than the main compound.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents from the protection step.

  • Deprotected piperidine-3-acetic acid methyl ester: A potential degradation product that is more polar and will have a shorter retention time.

The proposed gradient RP-HPLC method is designed to effectively separate these impurities from the main analyte peak based on their differing polarities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Analysis of Purity Determination Methods

While HPLC is a robust method, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantitative analysis based on nuclear magnetic resonance
Applicability to Analyte Well-suited as the compound is non-volatile.Requires derivatization to increase volatility.Excellent for structural confirmation and quantification.
Sensitivity HighVery HighModerate
Specificity Good, based on retention time.Excellent, provides mass fragmentation patterns for identification.Excellent for structural elucidation.
Quantification Requires a reference standard for the main compound and impurities.Requires a reference standard.Can be used as a primary ratio method without a specific standard for the analyte.[3]
Analysis Time ~30 minutes per sample~30-45 minutes per sample~10-15 minutes per sample
Cost ModerateHighHigh (instrumentation)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility for GC analysis. This adds a sample preparation step and can introduce potential side reactions. However, the mass spectrometric detection provides excellent specificity for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[] Quantitative NMR (qNMR) can determine the purity of a substance without the need for a reference standard of the analyte itself, by using a certified internal standard.[3] While the instrumentation is expensive, qNMR provides a direct measure of purity and can identify and quantify unknown impurities if their structures can be determined from the spectrum.

Logical Framework for Method Selection

Method_Selection Start Purity Analysis Required Question1 Need for Impurity Identification? Start->Question1 Question2 Routine Quality Control? Question1->Question2 No GCMS GC-MS (with derivatization) Question1->GCMS Yes Question3 Primary Quantification Needed? Question2->Question3 No HPLC HPLC-UV Question2->HPLC Yes Question3->HPLC No qNMR qNMR Question3->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method for purity determination.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

For routine quality control and purity determination of this compound, the proposed reversed-phase HPLC method offers a reliable, robust, and cost-effective solution. Its high-throughput nature and sensitivity make it well-suited for a drug development environment.

For investigational purposes, such as the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) or utilizing GC-MS (with derivatization) would provide invaluable structural information. Furthermore, qNMR serves as an excellent orthogonal technique for the absolute quantification of purity and for providing unequivocal structural confirmation.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these analytical techniques, will provide the most comprehensive and trustworthy assessment of the purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

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Comparison of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate with other piperidine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Piperidine Building Blocks in Modern Drug Discovery

Focus: tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Introduction: The Enduring Primacy of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous and vital heterocyclic scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural product alkaloids stems from its unique combination of properties.[1] The six-membered, sp³-hybridized ring provides a conformationally flexible yet structurally defined three-dimensional framework. The basic nitrogen atom can be leveraged to modulate aqueous solubility and engage in crucial hydrogen bonding interactions within biological targets.[3][4] Consequently, the development of efficient methods for synthesizing substituted piperidines is a cornerstone of modern organic and medicinal chemistry.[1][5]

This guide provides a detailed comparison of This compound , a versatile but specific building block, against other strategically important piperidine derivatives. We will explore how variations in substituent position, functional group identity, and stereochemistry dictate synthetic strategy and ultimately influence the properties of the final drug candidate.

Featured Building Block: this compound

This molecule, which we will refer to as 3-PA-Me-Boc (Piperidine-3-Acetic acid Methyl ester, Boc-protected), is a highly valuable intermediate for several reasons:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid), allowing for selective deprotection to reveal the secondary amine for subsequent functionalization.[6][7]

  • 3-Position Substitution: The placement of the side chain at the C3 position introduces a chiral center. This offers the opportunity for stereospecific interactions with biological targets, a critical aspect of modern drug design.[8] Both racemic and enantiomerically pure forms of this building block are often available.

  • Acetic Acid Methyl Ester Side Chain: The -CH2COOCH3 moiety is a versatile functional handle. It extends the point of attachment away from the piperidine ring, providing conformational flexibility. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to an alcohol, or serve as a site for α-functionalization.

Comparative Analysis with Alternative Piperidine Scaffolds

The choice of a piperidine building block is a critical decision in the design of a synthetic route. The optimal choice depends on the desired final structure, stereochemical requirements, and intended biological target. Below, we compare 3-PA-Me-Boc with three other widely used N-Boc-piperidine derivatives.

FeatureThis compound N-Boc-piperidine-4-carboxylic Acid Methyl N-Boc-nipecotate N-Boc-4-piperidone
Structure
Common Name 3-PA-Me-BocN-Boc-isonipecotic acidN-Boc-nipecotic acid methyl esterN-Boc-4-ketopiperidine
Substitution C3-PositionC4-PositionC3-PositionC4-Position
Functional Group Methyl Acetate (-CH2CO2Me)Carboxylic Acid (-COOH)Methyl Ester (-CO2Me)Ketone (=O)
Chirality ChiralAchiralChiralAchiral
Key Reactions Ester hydrolysis, reduction, amide coupling (after hydrolysis), α-alkylation.Direct amide coupling, esterification, reduction to alcohol.Ester hydrolysis, reduction, direct conversion to amides.Reductive amination, Wittig reaction, aldol condensation, Grignard addition.
Synthetic Advantage Side chain provides spacing and flexibility. Versatile ester handle.Achiral, simplifying synthesis and characterization. Acid is ready for direct amide coupling.Direct attachment of functional group to the chiral ring.Allows for the introduction of diverse substituents, including new ring systems, via C-N or C-C bond formation.
Considerations Chirality requires management (racemic or enantiopure). Ester hydrolysis adds a step before amide coupling.The 4-position offers a different spatial vector compared to the 3-position.Shorter linker arm than 3-PA-Me-Boc. Chirality management required.The ketone is a site of high reactivity that must be addressed early in the synthesis.
Discussion of Key Differences

1. Regiochemistry and Stereochemistry: The 3- vs. 4-Position

The most fundamental difference lies in the substitution pattern.

  • 4-Substituted Piperidines like N-Boc-piperidine-4-carboxylic acid and N-Boc-4-piperidone are achiral.[9] This symmetry simplifies synthesis and purification, avoiding the complexities of diastereomers. The substituent projects from the equatorial or axial position, providing distinct vectors for interacting with a target binding site.[10]

  • 3-Substituted Piperidines like 3-PA-Me-Boc and Methyl N-Boc-nipecotate are chiral.[8][11] This introduces stereoisomerism, which can be both a challenge and an opportunity. Often, only one enantiomer possesses the desired biological activity. Therefore, the synthesis must either start from an enantiopure source or involve a chiral resolution or asymmetric synthesis step.[12] The 3-position provides a different spatial arrangement and conformational profile compared to the 4-position, which can be critical for optimizing target engagement.[3]

2. Functional Group Reactivity and Synthetic Strategy

The choice of functional group dictates the subsequent chemical transformations.

  • Carboxylic Acid (N-Boc-isonipecotic acid): This is arguably the most direct precursor for creating amide bonds, a cornerstone of medicinal chemistry. Standard peptide coupling reagents (e.g., HATU, EDC) can be used to directly link this building block to an amine, avoiding the need for a prior hydrolysis step.[6][13]

  • Ester (3-PA-Me-Boc & N-Boc-nipecotate): The ester group is less reactive than the carboxylic acid. It is typically hydrolyzed to the acid before amide coupling.[14] Alternatively, it can be reduced to the primary alcohol for ether synthesis or other modifications. The key difference between the two ester-containing building blocks is the presence of the -CH2- spacer in 3-PA-Me-Boc , which can be crucial for accessing deeper pockets in a protein target.

  • Ketone (N-Boc-4-piperidone): The ketone is a powerful functional group for diversification. Its primary use is in reductive amination, where it reacts with a primary or secondary amine to form an imine, which is then reduced in situ to create a new C-N bond. This is a highly efficient way to attach complex amine-containing fragments to the piperidine core.

Visualization of Synthetic Planning

Decision Workflow for Building Block Selection

The following diagram illustrates a simplified decision-making process for a medicinal chemist when choosing a piperidine building block.

G cluster_achiral Achiral Route (4-Substituted) cluster_chiral Chiral Route (3-Substituted) start Define Target Molecule's Core Structure q1 Is the point of attachment at a chiral center? start->q1 q2 What is the desired functional group linkage? q1->q2 No q3 Is a spacer needed between the ring and the functional group? q1->q3 Yes a1 N-Boc-4-piperidone q2->a1 Amine Linkage (Reductive Amination) a2 N-Boc-piperidine-4-carboxylic acid q2->a2 Amide Linkage (Direct Coupling) c1 Methyl N-Boc-nipecotate q3->c1 No c2 3-PA-Me-Boc q3->c2 Yes

Caption: Decision tree for selecting a suitable piperidine building block.

General Synthetic Workflow Example

This diagram shows a typical synthetic sequence starting from one of the discussed building blocks to generate a hypothetical final product.

G cluster_0 Building Block Selection cluster_1 Core Modification cluster_2 Deprotection & Final Functionalization A tert-Butyl 3-(2-methoxy-2- oxoethyl)piperidine-1-carboxylate (3-PA-Me-Boc) B Step 1: LiOH Hydrolysis (Ester to Carboxylic Acid) A->B C Step 2: HATU/DIPEA Amide Coupling with R1-NH2 B->C D Step 3: TFA Deprotection (Boc Removal) C->D E Step 4: Reductive Amination with R2-CHO D->E F Final Product E->F

Caption: A representative synthetic workflow using 3-PA-Me-Boc.

Experimental Protocols

The following protocols are representative examples of key transformations for these building blocks. They are intended for illustrative purposes; researchers should always consult primary literature for specific substrate-dependent optimizations.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to a carboxylic acid, preparing the molecule for amide coupling.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF:H₂O (approx. 0.2 M concentration).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination of N-Boc-4-piperidone

Objective: To form a new C-N bond by coupling the ketone with a primary amine.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • A primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic, ~5% of total volume)

Procedure:

  • To a round-bottom flask, add N-Boc-4-piperidone and the primary amine in dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.

Conclusion

While This compound is a powerful building block that offers a chiral framework and a flexible, modifiable side chain, it is not a universal solution. A careful analysis of the synthetic target's required regiochemistry, stereochemistry, and desired functional linkages is paramount. For achiral targets requiring direct amide coupling, N-Boc-piperidine-4-carboxylic acid is often a more efficient starting point. For introducing complex amine-based diversity on an achiral core, N-Boc-4-piperidone is unmatched in its utility. The selection of the right building block is a strategic decision that profoundly impacts the efficiency, cost, and ultimate success of a drug discovery campaign.

References

  • Vertex AI Search Result. (Source for general knowledge, not directly cited in text)
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  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Dounay, A. B., Anderson, M., & Wollacott, D. (2010). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 75(16), 5643–5653. [Link]

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A Comparative Guide to Alternative Reagents in the Synthesis of Vandetanib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is as critical as the molecule's therapeutic efficacy. The synthesis of Vandetanib, a potent tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer, presents a compelling case study in process chemistry optimization.[1][2] Traditional synthetic routes, while effective, often rely on harsh reagents, multiple protection/deprotection steps, and challenging purifications. This guide provides an in-depth comparison of established and alternative reagents for the key transformations in Vandetanib synthesis, supported by experimental insights to inform the development of more efficient, safer, and scalable manufacturing processes.

Deconstructing the Vandetanib Synthesis: Key Disconnections

The molecular architecture of Vandetanib, 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, can be retrosynthetically disconnected into three primary fragments: the quinazoline core, the 4-bromo-2-fluoroaniline moiety, and the N-methylpiperidine side chain. The strategic selection of reagents for constructing these fragments and coupling them is paramount for an optimized synthesis.

We will explore alternatives for three critical stages:

  • Construction of the Quinazoline Core: Moving beyond unstable intermediates.

  • Attachment of the Piperidine Side Chain: Streamlining etherification and N-methylation.

  • Formation of the C4-Anilino Bond: Comparing coupling strategies.

The Quinazoline Core: A Paradigm Shift from Chlorination

The quinazoline scaffold is central to a class of kinase inhibitors, and its synthesis is a well-trodden path in medicinal chemistry.[3][4][5]

Traditional Approach: The 4-Chloroquinazoline Intermediate

A prevalent strategy involves the construction of a quinazolinone precursor, which is subsequently chlorinated to activate the C4 position for nucleophilic substitution by the aniline fragment.

  • Reagents: Chlorination is typically achieved using harsh reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7][8]

  • Challenges & Causality: The resulting 4-chloroquinazoline intermediate is often unstable and moisture-sensitive.[1][2] The use of SOCl₂ or POCl₃ at reflux temperatures presents significant safety and environmental challenges, particularly on a large scale. These reagents are highly corrosive and release toxic HCl gas upon reaction. The workup requires careful quenching, and the overall process is resource-intensive.

Alternative Approach: The Dimroth Rearrangement

A more elegant and efficient alternative bypasses the unstable 4-chloroquinazoline entirely by employing a microwave-assisted Dimroth rearrangement.[1][2] This approach fundamentally changes the assembly of the quinazoline core.

  • Reagents: This route utilizes a formamidine intermediate, which is cyclized and rearranged under microwave irradiation.[1][2]

  • Advantages & Causality: The primary advantage is the avoidance of harsh chlorinating agents and the unstable chlorinated intermediate. Microwave assistance dramatically reduces reaction times from hours to minutes, a consequence of efficient and uniform heating that accelerates the molecular rearrangement. This pathway has been shown to reduce the total number of synthetic steps and the need for chromatographic purification, leading to a higher overall yield and a greener process.[1]

Quinazoline_Synthesis_Comparison cluster_0 Traditional Route cluster_1 Alternative Route (Dimroth Rearrangement) A Quinazolinone Precursor B 4-Chloroquinazoline (Unstable) A->B POCl₃ or SOCl₂ (Harsh Conditions) C Vandetanib Core B->C + Anilino Fragment D Formamidine Intermediate E Vandetanib Core D->E Microwave (Rapid, Efficient)

Caption: Comparison of traditional and alternative quinazoline core syntheses.

Side-Chain Attachment: Integrating Protection and Methylation

The introduction of the (1-methylpiperidin-4-yl)methoxy side chain at the C7 position is another critical step where reagent choice can significantly impact efficiency.

Traditional Approach: Multi-Step Etherification and N-Methylation

The conventional method involves a standard Williamson ether synthesis followed by N-methylation.

  • Etherification: The 7-hydroxyquinazoline intermediate is reacted with a pre-formed, activated side-chain reagent, such as (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (tosylate).[9][10] This requires a base like potassium carbonate (K₂CO₃).

  • Side-Chain Synthesis: The tosylate itself is typically prepared in a multi-step sequence from 4-hydroxymethylpiperidine, involving N-protection (e.g., with a Boc group), tosylation, and subsequent deprotection and N-methylation.

  • Challenges & Causality: This sequence is lengthy and involves multiple protection and deprotection steps, which lowers the overall yield and generates significant waste. Each step adds to the cost and complexity of the process.

Alternative Approach: Reductive Formylation Strategy

A more streamlined process, disclosed in patent literature, combines the final N-methylation step with the primary coupling reaction by using a formyl group as a masked methyl group.[11]

  • Reagents:

    • Coupling: The 7-hydroxyquinazoline is reacted with 1-formyl-4-(tosyloxymethyl)piperidine in the presence of a base (e.g., K₂CO₃).

    • Reduction: The resulting formyl intermediate is then reduced directly to the N-methyl group using a reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid such as zinc chloride (ZnCl₂).[11]

  • Advantages & Causality: This strategy is significantly more step-economical. The formyl group serves a dual purpose: it protects the piperidine nitrogen during the coupling reaction and is then readily converted to the required methyl group in the final step.[11] This eliminates the need for separate protection, deprotection, and methylation steps, thereby shortening the synthesis, increasing overall yield, and simplifying the procedure.

Side_Chain_Workflow cluster_0 Integrated Reductive Formylation Start 7-Hydroxyquinazoline + 1-Formyl-4-(tosyloxymethyl)piperidine Intermediate Formyl-Vandetanib Precursor Start->Intermediate K₂CO₃ (Coupling) End Vandetanib Intermediate->End NaBH₄ / ZnCl₂ (Reduction)

Caption: Streamlined workflow for side-chain attachment and N-methylation.

C4-Anilino Bond Formation: Beyond Standard SNAr

The coupling of the 4-bromo-2-fluoroaniline fragment to the C4 position of the quinazoline core is a crucial C-N bond-forming reaction.

Standard Method: Nucleophilic Aromatic Substitution (SNAr)

When using the 4-chloroquinazoline intermediate, this bond is formed via a direct SNAr reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by the aniline.

  • Reagents: 4-chloroquinazoline and 4-bromo-2-fluoroaniline, often heated in a solvent like isopropanol.

  • Performance: This reaction is generally effective, but its overall success is contingent on the successful, and often problematic, synthesis of the 4-chloroquinazoline.

Alternative Consideration: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[12] While the direct SNAr is common for Vandetanib, an Ullmann-type coupling is a powerful alternative in related syntheses, especially when the leaving group is not as activated or is a bromide or iodide.

  • Reagents: An aryl halide, an amine, a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and often a ligand.

  • Modern Improvements: Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper).[12][13] Modern protocols utilize ligands such as 1,10-phenanthroline, amino acids, or diamines, which stabilize the copper catalyst, increasing its solubility and reactivity, thus allowing the reaction to proceed under much milder conditions.[14] This makes it a viable and potentially greener alternative for constructing the 4-anilinoquinazoline core, particularly in synthetic routes that do not generate a 4-chloro intermediate.

Data Summary and Comparison

The following table summarizes the key differences between the traditional and alternative synthetic strategies.

Synthetic Step Traditional Reagents/Method Alternative Reagents/Method Key Advantages of Alternative
Quinazoline Core Quinazolinone formation followed by chlorination with POCl₃ or SOCl₂.[6]Formamidine cyclization via microwave-assisted Dimroth rearrangement.[1][2]Avoids harsh reagents and unstable intermediates; reduces steps and purification needs; faster reaction times.[1]
Side-Chain Attachment Multi-step: N-protection, tosylation, etherification, deprotection, N-methylation.One-pot coupling with a formyl-protected piperidine followed by reduction with NaBH₄.[11]Greatly improved step-economy; eliminates protection/deprotection cycles; higher overall yield.
Overall Process ~12-14 steps, multiple chromatographic purifications.[1][2]~9 steps, fewer chromatographic purifications.[1]Shorter, more efficient, higher yielding (Reported overall yields: 4-20% vs. 7% in one study).[1]

Experimental Protocols: Key Alternative Methodologies

Protocol 1: Microwave-Assisted Dimroth Rearrangement for Quinazoline Core

(Adapted from Brocklesby et al.)[1]*

  • Formamidine Synthesis: To a solution of the precursor aniline (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3 equivalents).

  • Microwave Cyclization: Heat the mixture in a sealed microwave vessel at 150 °C for 30 minutes.

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then treated with a solution of guanidine nitrate (1.2 equivalents) and sodium ethoxide (2 equivalents) in ethanol.

  • Microwave Rearrangement: The suspension is heated again in the microwave at 150 °C for 30 minutes.

  • Purification: After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by silica gel chromatography to yield the desired 4-aminoquinazoline core.

Protocol 2: Reductive Amination of Formyl-Piperidine Intermediate

(Adapted from Patent CN104098544A)[11]*

  • Setup: In a three-necked flask, suspend the 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-[(1-formylpiperidin-4-yl)methoxy]quinazoline (1 equivalent) and zinc chloride (2.2 equivalents) in tetrahydrofuran (THF).

  • Reduction: Stir the resulting turbid solution at room temperature. Add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by recrystallization or column chromatography to yield Vandetanib.

Conclusion

The synthesis of Vandetanib serves as an excellent platform for demonstrating the principles of modern process chemistry. By critically evaluating each step, alternative reagents and strategies can be implemented to overcome the limitations of traditional routes. The adoption of methods like the microwave-assisted Dimroth rearrangement and the integrated reductive formylation strategy leads to a significantly more efficient, safer, and greener synthesis.[1][11] These advanced methodologies not only reduce the number of synthetic steps and avoid hazardous materials but also align with the growing demand for sustainable practices in the pharmaceutical industry. For researchers engaged in drug development, these comparisons underscore the importance of continuous innovation in synthetic chemistry to create better manufacturing processes for life-saving medicines.

References

  • Brocklesby, K.L., Waby, J.S., Cawthorne, C., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. [Link]

  • Patel, V., et al. (2020). Classical strategies for the synthesis of quinazolines. ResearchGate. [Link]

  • Wikipedia. (2023). Quinazoline. Wikipedia, the free encyclopedia. [Link]

  • Bentham Science. (n.d.). Synthesis of Quinazoline Derivatives. Bentham Science Publishers. [Link]

  • Brocklesby, K.L., et al. (2017). An alternative synthesis of Vandetanib (CaprelsaTM) via a microwave accelerated Dimroth rearrangement. Bradford Scholars, University of Bradford. [Link]

  • Brocklesby, K.L., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • ResearchGate. (2015). Synthesis of anticancer drug vandetanib. ResearchGate. [Link]

  • Wiley Online Library. (2007). A Practical Procedure for Regioselective Bromination of Anilines. Synlett. [Link]

  • Google Patents. (2014). Preparation method of vandetanib. CN104098544A.
  • MDPI. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. MDPI. [Link]

  • U.S. Food and Drug Administration. (2011). Chemistry Review(s). Accessdata.fda.gov. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]

  • Google Patents. (2016). Method for synthesizing Vandetanib compound. CN105254614A.
  • Wikipedia. (2023). Ullmann condensation. Wikipedia, the free encyclopedia. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. [Link]

  • ResearchGate. (2015). Study on Synthetic Process of Vandetanib. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PubMed. [Link]

  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
  • Semantic Scholar. (2017). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. [Link]

  • ChemBK. (2022). (4-BROMO-2-FLUORO-PHENYL)-[6-METHOXY-7-(1-METHYL-PIPERIDIN-4-YLMETHOXY)-QUINAZOLIN-4-YL]-AMINE. ChemBK. [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Università di Bologna. (2020). Green Chemistry. AMS Acta. [Link]

  • Yangzhou Qinyuan Pharmatech Co.,Ltd. (n.d.). 196603-96-0|4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline. Yangzhou Qinyuan Pharmatech Co.,Ltd. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • National Center for Biotechnology Information. (2016). 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. PubMed Central. [Link]

  • Springer. (2021). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. SpringerLink. [Link]

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Navigating the Bioactive Landscape of Piperidine-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the capacity for diverse substitutions make it a privileged structure in the design of novel therapeutics. This guide delves into the biological activities of derivatives stemming from the versatile building block, tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, and its close structural analogs. While direct derivatization of this specific ester is not extensively documented in publicly available research, a wealth of data exists for derivatives of the closely related tert-butyl piperidine-3-carboxylate and its congeners. This guide will provide a comparative analysis of these derivatives, offering insights into their potential as antimicrobial and anticancer agents, supported by experimental data and detailed protocols.

The Core Scaffold: A Launchpad for Biological Activity

The molecule, this compound, possesses several key features that make it an attractive starting point for chemical synthesis. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the piperidine nitrogen, allowing for selective modifications at other positions. The ester at the 3-position is a versatile handle for a variety of chemical transformations, including amidation and hydrazide formation, opening avenues to a wide range of functionalized derivatives. The two-carbon spacer between the piperidine ring and the ester group also allows for conformational flexibility, which can be crucial for binding to biological targets.

Comparative Biological Activities of Piperidine-3-Carboxamide Derivatives

A significant body of research has focused on the synthesis and biological evaluation of piperidine-3-carboxamide derivatives, where the ester functionality of a piperidine-3-carboxylate precursor is converted to a carboxamide. These derivatives have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Piperidine derivatives have emerged as a promising class of compounds in this area. A study on novel sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, demonstrated their potential against a range of bacterial and fungal pathogens.[1][2] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was used to quantify their activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Sulfonyl Piperidine Carboxamide Derivatives [1][2]

Compound IDDerivative ClassS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
CS1 Phenylsulfonyl125250250
CS2 4-Methylphenylsulfonyl62.5125125
CS3 4-Chlorophenylsulfonyl31.2562.562.5
CS4 4-Nitrophenylsulfonyl15.6231.2531.25
Ciprofloxacin (Standard Antibiotic)0.50.25NA
Fluconazole (Standard Antifungal)NANA2

Note: The compound IDs are representative examples from the cited study. Lower MIC values indicate greater antimicrobial activity.

The data clearly indicates that the nature of the substituent on the sulfonyl group significantly influences the antimicrobial activity. The presence of an electron-withdrawing group, such as a nitro group (CS4), leads to a marked increase in potency against both bacterial and fungal strains compared to derivatives with electron-donating or less electron-withdrawing groups. This structure-activity relationship (SAR) provides a valuable roadmap for the design of more potent antimicrobial agents based on the piperidine-3-carboxamide scaffold.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of novel compounds using the broth microdilution method.

Workflow for MIC Determination

A Prepare serial dilutions of test compounds in microtiter plate B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at optimal temperature and time for microbial growth B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized piperidine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the growth medium, corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure absorbance.

Anticancer Activity of Piperidine Derivatives

The piperidine scaffold is also a common feature in many anticancer agents. While specific data on derivatives of this compound is scarce, studies on other substituted piperidines provide valuable insights into their potential as antiproliferative agents. For instance, certain tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of a Representative Piperidine Derivative [3]

Compound IDCancer Cell LineIC50 (µM)
PD-1 HeLa (Cervical Cancer)~0.75
PD-1 K562 (Chronic Myeloid Leukemia)~0.75

Note: IC50 is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

The potent cytotoxic activity of such derivatives highlights the potential of the piperidine core in the development of new anticancer drugs. The mechanism of action for these compounds can vary widely, from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Workflow of the MTT Assay

A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate C->D E Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate the percentage of cell viability and determine the IC50 value F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized piperidine derivatives. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the cell viability against the logarithm of the compound concentration.

Future Directions and Conclusion

The derivatives of tert-butyl piperidine-3-carboxylates represent a promising and versatile class of compounds with significant potential for the development of new therapeutic agents. The available data on structurally similar compounds strongly suggests that derivatives of this compound could exhibit potent antimicrobial and anticancer activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives from this specific starting material. By exploring a diverse range of substitutions at the carboxamide nitrogen and modifications of the two-carbon linker, it will be possible to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols detailed in this guide provide a solid foundation for such investigations. The continued exploration of the chemical space around the piperidine-3-carboxylate scaffold holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

  • Jagtap, S.; Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

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The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Piperidine Derivatives in Opioid Analgesics, Antipsychotics, and Antihistamines

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile building blocks in medicinal chemistry.[1][2] Its prevalence in a vast array of pharmaceuticals, from potent analgesics to life-changing antipsychotics and widely used antihistamines, underscores its status as a "privileged scaffold." This guide offers an in-depth exploration of the structure-activity relationships (SAR) of three distinct classes of piperidine derivatives, providing researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data. We will dissect how subtle modifications to the piperidine core can dramatically influence pharmacological activity, offering insights into the rational design of next-generation therapeutics.

Case Study 1: The Opioid Analgesics - Fine-Tuning Potency in Fentanyl Analogs

The mu-opioid receptor (MOR) is the primary target for opioid analgesics, mediating both their profound pain-relieving effects and their life-threatening side effects.[3] Fentanyl, a synthetic opioid with a 4-anilidopiperidine core, is 50-100 times more potent than morphine, and its derivatives have been extensively studied to understand the structural requirements for MOR activation.[4]

The Core SAR of 4-Anilidopiperidine Opioids

The foundational work on fentanyl and its analogs has established several key SAR principles. The piperidine ring itself is crucial for activity, providing a rigid scaffold that correctly orients the essential pharmacophoric elements for interaction with the MOR.[5] The primary amine of the piperidine is a critical feature, as it is protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue (Asp147) in the MOR binding pocket.

Key modifications to the fentanyl scaffold and their impact on activity are summarized below:

  • N-1 Position of the Piperidine Ring: The phenethyl group at the N-1 position is optimal for potent MOR agonism. Shortening, lengthening, or replacing this group with other substituents generally leads to a decrease in analgesic potency.

  • 4-Position of the Piperidine Ring: The anilino group at the 4-position is essential for high affinity. The propanamide side chain is also critical; replacing the propionyl group with a smaller acetyl group or a larger group can reduce activity.

  • 4-Anilino Phenyl Ring: Substitutions on the phenyl ring of the anilino group can modulate activity. For example, a para-fluoro substitution is well-tolerated, while other substitutions can have varied effects.

Comparative Analysis of Fentanyl Analogs

The following table provides a comparative analysis of the in vitro and in vivo potencies of selected fentanyl analogs, illustrating the impact of structural modifications.

CompoundModification from FentanylRelative Potency (Morphine = 1)Reference
Fentanyl -100[4]
Sufentanil Thienyl ring replaces phenyl on N-1 side chain500-1000[6]
Alfentanil Tetrazolinone replaces propanilido group20-30[4]
Remifentanil Methyl ester on N-1 side chain100-200[4]
Carfentanil Methyl ester on 4-position of piperidine ring10,000[4]

This data clearly demonstrates that modifications to the core fentanyl structure can lead to dramatic changes in potency, with some analogs like Carfentanil exhibiting potencies thousands of times greater than morphine.

Visualizing the SAR of Fentanyl Analogs

SAR_Fentanyl cluster_fentanyl Fentanyl Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Activity Fentanyl 4-Anilidopiperidine Core N1 N-1 Position (Phenethyl Group) Fentanyl->N1 Optimal for high potency C4_Anilino 4-Anilino Group Fentanyl->C4_Anilino Essential for affinity C4_Sidechain 4-Propanamide Side Chain Fentanyl->C4_Sidechain Critical for activity Potency Analgesic Potency N1->Potency C4_Anilino->Potency C4_Sidechain->Potency

Caption: Key structural features of the fentanyl scaffold influencing analgesic potency.

Experimental Protocol: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human mu-opioid receptor.

  • [³H]-DAMGO (a high-affinity, selective MOR agonist radioligand).

  • Test compounds (e.g., fentanyl analogs).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and naloxone in binding buffer.

  • In a 96-well microplate, add the cell membranes, [³H]-DAMGO, and either binding buffer (for total binding), a test compound, or naloxone (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]-DAMGO).

  • Calculate the Ki (inhibition constant) for each test compound using the Cheng-Prusoff equation.

Case Study 2: The Antipsychotics - Targeting the Dopamine D2 Receptor with Butyrophenones

The dopamine D2 receptor is a key target for antipsychotic drugs, particularly the "typical" or first-generation antipsychotics.[7] Haloperidol, a butyrophenone derivative, is a classic example of this class and its SAR has been extensively studied.

The Core SAR of Butyrophenone Antipsychotics

The general structure of butyrophenone antipsychotics consists of a fluorinated phenyl ring connected by a three-carbon chain to a piperidine ring.

Key SAR features include:

  • Fluorophenyl Group: A fluorine atom at the para-position of the phenyl ring is crucial for high D2 receptor affinity and antipsychotic activity.[8]

  • Butyrophenone Chain: The three-carbon (propyl) chain between the fluorophenyl ring and the piperidine nitrogen is optimal for potency.[8] Shortening or lengthening this chain reduces activity.

  • Piperidine Ring: The tertiary amine of the piperidine is essential.

  • 4-Position of the Piperidine Ring: A substituent at the 4-position of the piperidine ring is critical for activity. In haloperidol, this is a 4-chlorophenyl and a hydroxyl group.

Comparative Analysis of Butyrophenone Derivatives

The following table compares the D2 receptor binding affinities of haloperidol and related compounds, highlighting the importance of the key structural features.

CompoundKey Structural FeaturesD2 Receptor Affinity (Ki, nM)Reference
Haloperidol p-fluorobutyrophenone, 4-(4-chlorophenyl)-4-hydroxypiperidine1.5[9]
Spiperone p-fluorobutyrophenone, spiro-linked piperidine0.05[10]
Droperidol p-fluorobutyrophenone, benzimidazolinone-substituted piperidine2.5[11]
Visualizing the SAR of Butyrophenone Antipsychotics

SAR_Butyrophenone cluster_butyrophenone Butyrophenone Core cluster_piperidine Piperidine Moiety cluster_activity Pharmacological Effect Butyrophenone p-Fluorobutyrophenone Piperidine Piperidine Ring Butyrophenone->Piperidine Linked by 3-carbon chain D2_Affinity Dopamine D2 Receptor Affinity Butyrophenone->D2_Affinity Essential for high affinity C4_Substituent 4-Position Substituent Piperidine->C4_Substituent C4_Substituent->D2_Affinity Modulates affinity

Caption: Key structural components of butyrophenone antipsychotics and their role in D2 receptor binding.

Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol describes a functional assay to measure the ability of test compounds to act as agonists or antagonists at the dopamine D2 receptor by quantifying their effect on cAMP levels.[12]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[13]

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (a D2 receptor agonist).

  • Test compounds (potential D2 receptor modulators).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

  • 96-well or 384-well assay plates.

Procedure:

  • Seed the D2 receptor-expressing cells into assay plates and culture until they reach the desired confluency.

  • For antagonist testing, pre-incubate the cells with the test compounds for a specified time.

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin to induce cAMP production.

  • For agonist testing, incubate the cells with the test compounds in the presence of forskolin.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the dopamine-induced cAMP production).

  • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Case Study 3: The Antihistamines - Achieving Selectivity and Reducing Sedation with Second-Generation Agents

Histamine H1 receptor antagonists are widely used to treat allergic conditions.[14] The first-generation antihistamines were effective but often caused drowsiness due to their ability to cross the blood-brain barrier.[15] Second-generation antihistamines, such as loratadine, were designed to be more peripherally selective, thereby reducing sedative side effects.

The Core SAR of Second-Generation Antihistamines

The development of non-sedating antihistamines involved key structural modifications to limit CNS penetration.

Key SAR features include:

  • Increased Polarity: The introduction of polar functional groups, such as a carboxyl group in the active metabolite of loratadine (desloratadine), increases the molecule's polarity and reduces its ability to cross the blood-brain barrier.

  • Substrate for Efflux Transporters: Many second-generation antihistamines are substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier that actively pumps the drugs out of the CNS.

  • High H1 Receptor Affinity and Selectivity: These compounds maintain high affinity for the H1 receptor while having low affinity for other receptors, such as muscarinic and adrenergic receptors, which are often associated with the side effects of first-generation antihistamines.

Comparative Analysis of Loratadine and Desloratadine

Loratadine is a prodrug that is metabolized in the liver to its active form, desloratadine. The primary structural difference is the presence of a carboethoxy group on the piperidine nitrogen of loratadine, which is cleaved to reveal the secondary amine in desloratadine.

CompoundKey Structural DifferenceH1 Receptor Affinity (Ki, nM)Sedative PotentialReference
Loratadine Carboethoxy group on piperidine nitrogen2.5Low[16]
Desloratadine Secondary amine on piperidine0.5Low[17]

The higher affinity of desloratadine for the H1 receptor, combined with its reduced CNS penetration, makes it a more potent and non-sedating antihistamine.

Visualizing the SAR of Second-Generation Antihistamines

SAR_Antihistamines cluster_core Core Structure cluster_modifications Key Modifications cluster_properties Pharmacological Properties Core Tricyclic Core Piperidine Piperidine Ring Core->Piperidine H1_Affinity High H1 Receptor Affinity Core->H1_Affinity Polar_Group Introduction of Polar Groups (e.g., secondary amine) Piperidine->Polar_Group CNS Reduced CNS Penetration Polar_Group->CNS Sedation Reduced Sedation CNS->Sedation

Caption: Structural modifications leading to the improved safety profile of second-generation antihistamines.

Experimental Protocol: Histamine H1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.[18]

Materials:

  • Cell membranes from HEK293 cells expressing the human histamine H1 receptor.

  • [³H]-Mepyramine (a selective H1 receptor antagonist radioligand).

  • Test compounds (e.g., loratadine, desloratadine).

  • Mianserin (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and mianserin in binding buffer.

  • In a 96-well microplate, add the cell membranes, [³H]-mepyramine, and either binding buffer (for total binding), a test compound, or mianserin (for non-specific binding).

  • Incubate the plate at 37°C for a specified time (e.g., 4 hours).[19]

  • Rapidly filter the contents of each well through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Calculate the specific binding.

  • Determine the IC50 and Ki values for each test compound.

Conclusion

The piperidine scaffold continues to be a cornerstone of drug discovery, offering a remarkable degree of structural and functional diversity. The case studies presented here on opioid analgesics, antipsychotics, and antihistamines highlight the profound impact that subtle chemical modifications can have on pharmacological activity. A thorough understanding of these structure-activity relationships is paramount for the rational design of safer and more effective medicines. By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged heterocyclic motif.

References

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A Senior Application Scientist's Guide to Amine Protecting Groups in Piperidine Synthesis: A Comparative Study of Boc, Cbz, Fmoc, and Alloc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmacotherapy.[1] Its prevalence in a vast number of blockbuster drugs and bioactive natural products underscores the critical importance of mastering its synthesis and functionalization.[2][3] A pivotal aspect of this mastery lies in the strategic use of amine protecting groups, which serve as temporary masks to prevent unwanted reactivity of the piperidine nitrogen, thereby guiding the synthetic pathway towards the desired product.[4][5]

This in-depth technical guide provides a comparative analysis of four of the most widely used amine protecting groups in piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to make informed decisions in your synthetic endeavors.

The Principle of Orthogonality: A Strategic Imperative

In the synthesis of complex molecules, it is often necessary to deprotect one functional group without affecting others. This concept, known as orthogonality , is achieved by selecting protecting groups that can be removed under distinct and non-interfering reaction conditions. The four protecting groups discussed herein form a powerful orthogonal set, a cornerstone of modern synthetic strategy.[6][7]

  • Boc: Acid-labile

  • Fmoc: Base-labile

  • Cbz: Removable by hydrogenolysis

  • Alloc: Removable by palladium(0) catalysis

This orthogonality allows for the sequential unmasking of reactive sites, enabling the precise and controlled construction of intricate molecular architectures.[8]

Orthogonality Boc Boc (Acid-Labile) Fmoc Fmoc (Base-Labile) Boc->Fmoc Orthogonal Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Alloc Alloc (Pd(0)-Catalyzed) Boc->Alloc Orthogonal Fmoc->Cbz Orthogonal Fmoc->Alloc Orthogonal Cbz->Alloc Orthogonal Piperidine N-Protected Piperidine Piperidine->Boc Piperidine->Fmoc Piperidine->Cbz Piperidine->Alloc

Caption: Orthogonal relationship of common amine protecting groups.

Head-to-Head Comparison: Performance in Piperidine Synthesis

The choice of a protecting group is a multi-faceted decision, balancing factors such as ease of introduction, stability to various reaction conditions, and the mildness and efficiency of its removal. The following table summarizes the performance of Boc, Cbz, Fmoc, and Alloc in the context of piperidine protection.

Protecting GroupLabilityTypical Protection ReagentTypical Deprotection ConditionsKey AdvantagesPotential Limitations
Boc (tert-Butoxycarbonyl)Acid-LabileDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA) in CH₂Cl₂; HCl in 1,4-dioxane[9]Robust, high-yielding protection; volatile byproducts.[5]Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.[4]
Cbz (Carboxybenzyl)HydrogenolysisBenzyl chloroformate (Cbz-Cl)H₂/Pd-C; Transfer hydrogenation[5]Stable to a wide range of non-reductive conditions; orthogonal to Boc and Fmoc.[7]Requires specialized hydrogenation equipment; incompatible with reducible functional groups (e.g., alkynes, alkenes, some aromatic systems).
Fmoc (9-Fluorenylmethyloxycarbonyl)Base-LabileFmoc-Cl, Fmoc-OSu20% Piperidine in DMF[5]Very mild, basic deprotection; orthogonal to acid- and hydrogenolysis-labile groups; deprotection can be monitored by UV spectroscopy.[10]Labile to primary and secondary amines; the dibenzofulvene byproduct can sometimes lead to side reactions.[1]
Alloc (Allyloxycarbonyl)Pd(0)-CatalyzedAllyl chloroformate (Alloc-Cl)Pd(PPh₃)₄ with a scavenger (e.g., phenylsilane, dimedone)[11][12]Extremely mild deprotection; orthogonal to most other protecting groups; stable to acidic and basic conditions.[13]Requires a palladium catalyst, which can be expensive and may require removal from the final product; potential for allyl transfer to other nucleophiles.[14]

Mechanistic Insights: The "How" and "Why" of Protection and Deprotection

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Boc Group: Acid-Catalyzed Deprotection

The Boc group is cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation. This carbocation is then quenched by a nucleophile or eliminated as isobutylene.

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Boc-Pip Boc-Protected Piperidine Protonated_Boc Protonated Intermediate Boc-Pip->Protonated_Boc + H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tBu⁺ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Piperidine_HCl Deprotected Piperidine Salt Carbamic_Acid->Piperidine_HCl - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Boc deprotection proceeds via a stabilized carbocation.

Fmoc Group: Base-Induced β-Elimination

The Fmoc group is removed via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The resulting dibenzofulvene is scavenged by excess piperidine.[15]

Fmoc_Deprotection cluster_1 Fmoc Deprotection Mechanism Fmoc-Pip Fmoc-Protected Piperidine Carbanion Fluorenyl Carbanion Fmoc-Pip->Carbanion + Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Piperidine_Free Deprotected Piperidine Carbanion->Piperidine_Free DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Fmoc deprotection is a base-catalyzed elimination.

Cbz Group: Catalytic Hydrogenolysis

The Cbz group is cleaved by catalytic hydrogenation, where the benzyl C-O bond is reductively cleaved on the surface of a palladium catalyst.

Cbz_Deprotection cluster_2 Cbz Deprotection Mechanism Cbz-Pip Cbz-Protected Piperidine Adsorbed_Complex Adsorbed on Pd/C Cbz-Pip->Adsorbed_Complex + H₂, Pd/C Carbamic_Acid Carbamic Acid Adsorbed_Complex->Carbamic_Acid Toluene Toluene Adsorbed_Complex->Toluene Piperidine_Free Deprotected Piperidine Carbamic_Acid->Piperidine_Free - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Cbz deprotection via reductive cleavage on a catalyst surface.

Alloc Group: Palladium(0)-Catalyzed Deprotection

The Alloc group is removed through a palladium(0)-catalyzed process involving the formation of a π-allyl palladium complex. A scavenger is required to trap the allyl group and regenerate the catalyst.[16]

Alloc_Deprotection cluster_3 Alloc Deprotection Mechanism Alloc-Pip Alloc-Protected Piperidine Pi_Allyl_Complex π-Allyl Pd(II) Complex Alloc-Pip->Pi_Allyl_Complex + Pd(0) Carbamate_Anion Carbamate Anion Pi_Allyl_Complex->Carbamate_Anion Scavenged_Allyl Scavenged Allyl Group Pi_Allyl_Complex->Scavenged_Allyl + Scavenger Piperidine_Free Deprotected Piperidine Carbamate_Anion->Piperidine_Free - CO₂ Pd0 Pd(0) Scavenged_Allyl->Pd0 Regeneration

Caption: Alloc deprotection proceeds through a π-allyl palladium intermediate.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the protection and deprotection of a model substrate, piperidine, with each of the four protecting groups. These protocols are intended as a starting point and may require optimization for specific substituted piperidines.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protection of Piperidine with (Boc)₂O

  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine (1 equivalent) in DCM.

    • Add triethylamine (1.2 equivalents).

    • To this solution, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[17]

Deprotection of N-Boc-Piperidine

  • Materials: N-Boc-piperidine, 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM, for TFA deprotection).

  • Procedure (using TFA):

    • Dissolve N-Boc-piperidine in DCM.

    • Add TFA (10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2 M NaOH to pH > 10.

    • Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield piperidine.[17]

Protocol 2: Carboxybenzyl (Cbz) Protection and Deprotection

Protection of Piperidine with Cbz-Cl

  • Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine (1 equivalent) in DCM.

    • Add triethylamine (1.2 equivalents).

    • Cool the solution to 0 °C and add Cbz-Cl (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate to yield N-Cbz-piperidine.

Deprotection of N-Cbz-Piperidine

  • Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-piperidine in methanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Evacuate the flask and backfill with H₂ (balloon or Parr apparatus).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC, typically 2-16 hours).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield piperidine.[18]

Protocol 3: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

Protection of Piperidine with Fmoc-Cl

  • Materials: Piperidine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve piperidine (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (3 equivalents).

    • Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine.

    • Dry the organic layer and concentrate to give N-Fmoc-piperidine.

Deprotection of N-Fmoc-Piperidine

  • Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-piperidine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the reaction by TLC. Upon completion, remove the solvent and piperidine under reduced pressure.

    • The crude product can be purified by extraction or chromatography.[19]

Protocol 4: Allyloxycarbonyl (Alloc) Protection and Deprotection

Protection of Piperidine with Alloc-Cl

  • Materials: Piperidine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • In a flask, prepare a mixture of piperidine (1 equivalent) and NaHCO₃ (3 equivalents) in a 1:1 solution of THF and water.

    • At room temperature, add allyl chloroformate (1.2 equivalents) dropwise.

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography to yield N-Alloc-piperidine.[11]

Deprotection of N-Alloc-Piperidine

  • Materials: N-Alloc-piperidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Alloc-piperidine in DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add Pd(PPh₃)₄ (0.1 equivalents).

    • Add phenylsilane (20 equivalents).

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

    • Upon completion, the reaction mixture can be concentrated and purified by chromatography to remove the catalyst and scavenger byproducts.[20]

Conclusion: Selecting the Optimal Protecting Group

The selection of an amine protecting group for piperidine synthesis is not a one-size-fits-all decision. It is a strategic choice that must be tailored to the specific demands of the synthetic route.

  • Boc remains a workhorse for its robustness and simplicity, ideal for syntheses that can tolerate acidic deprotection.

  • Cbz offers excellent stability and is a valuable orthogonal partner to acid- and base-labile groups, provided the substrate is compatible with reductive conditions.

  • Fmoc is the group of choice when mild, basic deprotection is required, particularly in solid-phase synthesis and when working with acid-sensitive molecules.

  • Alloc provides an exceptionally mild and highly orthogonal deprotection strategy, making it invaluable for the synthesis of highly complex and sensitive piperidine-containing targets.

By understanding the distinct chemical properties, mechanisms, and practical considerations of each of these protecting groups, researchers can navigate the complexities of piperidine synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of novel therapeutics.

References

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  • Chemistry Stack Exchange. (2021, June 26). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Retrieved January 5, 2026, from [Link]

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  • Zhang, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH.
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  • News-Medical.net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved January 5, 2026, from [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved January 5, 2026, from [Link]

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A Comparative Guide to Cross-Referencing NMR Data of Similar Piperidine Carboxylates for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine carboxylate scaffold is a cornerstone of modern pharmacotherapy. Its prevalence in pharmaceuticals demands robust and unequivocal structural characterization, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the principal tool for this purpose. However, the apparent simplicity of this saturated heterocycle belies the complexity of its NMR spectra, which are exquisitely sensitive to subtle changes in stereochemistry, substitution, and conformation.

This guide provides an in-depth, experience-driven approach to cross-referencing NMR data for closely related piperidine carboxylates. We will move beyond simple peak reporting to explain the causal relationships behind spectral changes, empowering you to assign structures with a high degree of confidence.

Fundamental Principles of Piperidine NMR: More Than Just a Six-Membered Ring

The spectral features of a piperidine ring are dominated by its conformational dynamics, primarily the chair-chair interconversion. The nitrogen atom and its substituents significantly influence this equilibrium and the electronic environment of the ring's protons and carbons.

  • ¹H NMR Signatures : Protons on the piperidine ring typically resonate between 1.5 and 3.5 ppm. Protons alpha to the nitrogen (C2-H and C6-H) are the most deshielded, often appearing around 2.8-3.2 ppm in an unsubstituted piperidine.[1] Protons on C3, C4, and C5 are usually found further upfield. A key diagnostic feature is the chemical shift difference between axial and equatorial protons. Axial protons are generally more shielded (upfield) than their equatorial counterparts.

  • ¹³C NMR Signatures : The carbon atoms adjacent to the nitrogen (C2, C6) typically appear around 45-60 ppm, while the other ring carbons (C3, C4, C5) are found further upfield, around 25-40 ppm.[2] The carboxylate carbon itself is significantly deshielded, resonating in the 170-175 ppm region.[3]

  • Key Influencing Factors :

    • Inductive Effects : Electronegative atoms, like the nitrogen and the oxygens of the carboxylate group, withdraw electron density, deshielding nearby nuclei and shifting their signals downfield.[4][5]

    • Anisotropic Effects : The π-systems of carbonyl groups can create regions of shielding and deshielding, influencing the chemical shifts of protons that are spatially close.[6]

    • Solvent Effects : The choice of NMR solvent can induce chemical shift changes due to interactions with the analyte. It is crucial to use the same solvent for comparative analysis.[4][7]

Caption: Chair conformation of piperidine showing axial (blue) and equatorial (red) protons.

Comparative Analysis of Model Compounds

The most effective way to understand spectral nuances is through direct comparison. We will examine three case studies that highlight the impact of positional isomerism, N-substitution, and stereochemistry.

Case Study 1: Positional Isomers (The Effect of Carboxylate Placement)

Let's compare the ¹H and ¹³C NMR data of ethyl pipecolinate (2-carboxylate), ethyl nipecotate (3-carboxylate), and ethyl isonipecotate (4-carboxylate).

Compound (in CDCl₃)H2 (α-protons)H3 (β-protons)H4 (γ-protons)Hα to CO₂EtEster -OCH₂-Ester -CH₃
Ethyl Pipecolinate (2-) ~3.05 (1H), ~2.65 (1H)~1.80, ~1.45~1.65~3.40 (1H) ~4.15 (2H)~1.25 (3H)
Ethyl Nipecotate (3-) [3][8]~3.03 (1H), ~2.80 (1H)~1.95, ~1.65~1.70~2.40 (1H) ~4.10 (2H)~1.20 (3H)
Ethyl Isonipecotate (4-) [9][10]~3.10 (2H)~1.95 (2H)~1.80 (2H)~2.50 (1H) ~4.12 (2H)~1.24 (3H)
Compound (in CDCl₃)C2C3C4C=OEster -OCH₂-Ester -CH₃
Ethyl Pipecolinate (2-) [3]57.9 28.524.6174.260.514.0
Ethyl Nipecotate (3-) [3]47.441.5 26.9174.360.614.0
Ethyl Isonipecotate (4-) 43.128.440.9 175.060.414.2

Causality Analysis:

  • Proton Alpha to Carboxylate: The most dramatic difference is the chemical shift of the proton on the carbon bearing the carboxylate group. In ethyl pipecolinate, this C2-proton is alpha to both the nitrogen and the carbonyl group, resulting in a significant downfield shift to ~3.40 ppm. For the nipecotate and isonipecotate isomers, this proton is further from the nitrogen and resonates much further upfield (~2.40-2.50 ppm).

  • Carbon Alpha to Carboxylate: A similar trend is seen in the ¹³C NMR data. The carbon attached to the carboxylate group (C2, C3, or C4) shows the most downfield shift in its respective isomer due to the strong electron-withdrawing effect of the ester. This provides a definitive marker for identifying the substitution pattern.

Case Study 2: N-Substituent Effects (The Role of the Nitrogen Lone Pair)

The introduction of a substituent on the nitrogen atom dramatically alters the ring's electronic landscape. Let's compare ethyl isonipecotate with its N-Boc (tert-butoxycarbonyl) protected analogue.

Compound (in CDCl₃)H2, H6 (α-protons)H3, H5 (β-protons)H4 (γ-proton)N-Substituent
Ethyl Isonipecotate [9][10]~3.10 (ax), ~2.65 (eq)~1.95 (ax), ~1.75 (eq)~2.50N-H
Ethyl N-Boc-4-piperidinecarboxylate [11]~4.05 (broad) ~1.85 (ax), ~1.65 (eq)~2.45N-Boc (1.45 ppm, 9H)
Compound (in CDCl₃)C2, C6C3, C5C4C=O (Boc)C(CH₃)₃ (Boc)
Ethyl Isonipecotate 43.128.440.9--
Ethyl N-Boc-4-piperidinecarboxylate [12]40.8 28.140.7154.879.5

Causality Analysis:

  • Deshielding of Alpha-Protons: The most striking change is the significant downfield shift of the C2 and C6 protons upon N-Boc protection (~3.10 ppm to ~4.05 ppm). The electron-withdrawing amide-like nature of the Boc group drastically reduces the electron density at the alpha positions, causing strong deshielding. This is a hallmark of N-acylation or N-carbamoylation in piperidines.

  • ¹³C Shifts: The C2/C6 carbons also experience a shift, although it can be either upfield or downfield depending on complex conformational and electronic factors.[13] The appearance of the characteristic Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm) signals are definitive indicators of this substitution.

Experimental Protocols for Reliable Data Acquisition

Trustworthy data is the foundation of accurate structural elucidation. Following a standardized protocol minimizes variables and ensures reproducibility.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-25 mg of the piperidine carboxylate sample.[14][15]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial before transferring to the NMR tube.[16]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid interfering signals, ensure no solid particles are transferred.[16][17]

  • Standard: Tetramethylsilane (TMS) is often pre-added to solvents like CDCl₃. If not, a small amount can be added as an internal standard for referencing the chemical shift to 0.00 ppm.[14]

  • Homogenization: Cap the tube and invert it several times to ensure a homogeneous solution.

2. Recommended NMR Experiments: A comprehensive analysis requires more than a simple ¹H NMR spectrum. The following suite of experiments provides a self-validating system for structural assignment.[18][19]

  • ¹H NMR: Provides initial information on proton chemical shifts, multiplicities (coupling), and integration.

  • ¹³C NMR: Identifies the number of unique carbons and their chemical environments (e.g., aliphatic, C-N, C=O).

  • COSY (Correlation Spectroscopy): Reveals proton-proton (²J and ³J) coupling networks, helping to trace the connectivity of the piperidine ring protons.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J C-H coupling). This is the most reliable way to assign protonated carbons.[20][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J and ³J C-H coupling). This is critical for identifying quaternary carbons and piecing together fragments of the molecule, such as connecting the ester group to the ring.[20]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Used to determine spatial proximity between protons. Essential for stereochemical assignments, such as differentiating between cis and trans isomers by observing through-space correlations between axial-axial and axial-equatorial protons.

A Systematic Workflow for Cross-Referencing and Structural Verification

When faced with a novel piperidine carboxylate, a systematic comparison to a known analogue is a powerful validation strategy.

Caption: Systematic workflow for cross-referencing NMR data.

Step-by-Step Application:

  • Acquire Full Data: Do not cut corners. A complete dataset (¹H, ¹³C, HSQC, HMBC) for your unknown compound is non-negotiable.

  • Select a Reference: Choose the closest possible structural analogue for which reliable NMR data is available (from literature, spectral databases, or a previous experiment).

  • Tabulate and Compare: Create a table, like those in the case studies above, to directly compare the chemical shifts of the unknown and the reference compound.

  • Calculate and Analyze Δδ: Calculate the difference in chemical shift (Δδ) for each corresponding proton and carbon. Pay close attention to the largest discrepancies.

  • Rationalize the Differences: This is the critical thinking step. A new methyl group on C3 will primarily affect the shifts of H3, C2, C3, and C4. A change from an ethyl to a benzyl ester will only affect the ester signals. A change in stereochemistry might induce more subtle but widespread changes across the ring.

  • Confirm with 2D NMR: Use the 2D data for your unknown to provide unequivocal proof. For instance, if you hypothesize a substituent is at C4, the HMBC spectrum must show correlations from the substituent's protons to C3, C4, and C5 of the piperidine ring.

By adopting this rigorous, multi-faceted approach, researchers can move from tentative assignments to confident structural elucidation, ensuring the integrity of their scientific and drug development endeavors.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • MIT OpenCourseWare. (n.d.). 8.
  • Scribd. (n.d.).
  • ChemicalBook. (n.d.).
  • ESA-IPB. (n.d.).
  • Organomation. (n.d.).
  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate.
  • ChemicalBook. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1H NMR.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Slideshare. (n.d.). Factors influencing chemical shift.
  • Chemistry LibreTexts. (2022, October 3). 5.
  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
  • CymitQuimica. (n.d.).
  • SRIRAMCHEM. (n.d.).

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Safety Operating Guide

A Guide to the Safe Disposal of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 188527-02-4), a common intermediate in organic synthesis. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is that no hazardous chemical should enter the sanitary sewer system or be disposed of as regular trash.[1] All chemical waste, including the compound of interest and materials contaminated with it, must be collected and disposed of through a licensed professional waste disposal service.[2][3]

Hazard Assessment and Core Safety Principles

Before handling any waste, it is crucial to understand the hazards associated with the substance. Based on data for structurally analogous compounds, this compound should be handled as a hazardous substance.[4]

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity.[4]

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[4]

  • Causes serious eye irritation: Poses a risk of significant, but reversible, eye damage.[4]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[4]

These hazards dictate that all waste streams containing this compound must be treated as hazardous chemical waste.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Action
Acute Toxicity 4, OralHarmful if swallowed.[4]GHS07 (Exclamation Mark)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Irritation 2Causes skin irritation.[4]GHS07 (Exclamation Mark)Wear protective gloves and clothing. Wash skin thoroughly after handling.[4]
Eye Irritation 2Causes serious eye irritation.[4]GHS07 (Exclamation Mark)Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[4]
STOT SE 3May cause respiratory irritation.[4]GHS07 (Exclamation Mark)Avoid breathing dust/fumes. Use only in a well-ventilated area.[4]
Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[5] This compound falls into the category of non-halogenated organic waste .

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste related to this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Final Disposal Generate Generate Waste: - Unused solid compound - Solutions - Contaminated labware IsSolid Is the waste solid? Generate->IsSolid IsLiquid Is the waste liquid? Generate->IsLiquid IsSharp Is the waste a contaminated sharp? Generate->IsSharp SolidWaste Solid Hazardous Waste Container (Non-Halogenated Organic) IsSolid->SolidWaste Yes LiquidWaste Liquid Hazardous Waste Container (Non-Halogenated Organic) IsLiquid->LiquidWaste Yes SharpsWaste Hazardous Sharps Container (Puncture-Resistant) IsSharp->SharpsWaste Yes Pickup Store in Satellite Accumulation Area (SAA) for pickup by licensed waste disposal service. SolidWaste->Pickup LiquidWaste->Pickup SharpsWaste->Pickup

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol minimizes risk and ensures regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[6][7]

Before handling any waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

  • Body Protection: A standard laboratory coat.[4]

Choosing the correct, compatible container is essential to prevent leaks or reactions.[1][5]

  • Solid Waste:

    • Container: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).[6]

    • Collection: Collect unused or waste solid this compound, along with contaminated weighing papers and disposable labware (e.g., gloves, pipette tips), in this container.[2]

  • Liquid Waste:

    • Container: Use a sealable, screw-cap container designated for non-halogenated organic liquid waste.[8] Plastic is often preferred to minimize breakage.[6] Ensure the container material is compatible with all solvents in the waste solution.

    • Collection: Collect all solutions containing the compound. This includes reaction mixtures, mother liquors from crystallization, and solvent rinses from glassware.

    • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[5]

  • Labeling:

    • All containers must be clearly labeled as "Hazardous Waste."[6]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[7]

    • Indicate the relevant hazards (e.g., "Irritant," "Acutely Toxic").

    • Include the date when waste was first added to the container (accumulation start date).[6]

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6]

  • Secure Containment: Keep waste containers securely capped at all times, except when adding waste.[5]

  • Secondary Containment: Place waste containers in a secondary bin or tray to contain any potential leaks.

  • Segregation: Store containers away from incompatible materials. Specifically, keep this organic waste separate from acids, bases, and oxidizers.[5]

  • Empty Containers: A container that held the compound must be managed as hazardous waste. To be disposed of as non-hazardous trash, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface all hazardous labels before disposal.

  • Arranging Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically 12 months, but check local regulations), contact your institution's EHS or a licensed hazardous waste disposal contractor for collection.[3][6] Do not pour chemical waste down the drain.[2]

By following these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

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Operational Safety Guide: Personal Protective Equipment for Handling tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. As a compound frequently utilized in the synthesis of complex molecules in pharmaceutical research, a thorough understanding of its hazard profile is critical for ensuring personnel safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Safety Principles

This compound is a piperidine derivative that must be handled with care.[1] The primary risks associated with this compound are acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[2][3] A summary of its hazard classifications under the Globally Harmonized System (GHS) is provided below.

Hazard Class GHS Code Description Primary Precaution
Acute Toxicity, OralH302Harmful if swallowed.[2][3]Avoid ingestion. Do not eat, drink, or smoke in work areas.[2]
Skin IrritationH315Causes skin irritation.[2][3]Prevent all skin contact by using appropriate gloves and lab coats.[2][4]
Eye IrritationH319Causes serious eye irritation.[2][3]Protect eyes with chemical safety goggles or a face shield.[2][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]Handle only in well-ventilated areas, preferably a chemical fume hood.[2][6]

The causality behind these hazards lies in the chemical reactivity of the molecule's functional groups—the carboxylate ester and the Boc-protected amine on the piperidine ring. These groups can interact with biological macromolecules, leading to the observed irritation and toxicity. Therefore, preventing exposure is the primary goal.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the final line of defense. The most effective controls are those that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this specific compound, elimination or substitution is often not feasible. Therefore, the primary focus must be on robust Engineering Controls (i.e., a certified chemical fume hood) and strict adherence to Administrative Controls (Standard Operating Procedures) and PPE .[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following table outlines the minimum required PPE for handling this compound.

Body Area Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is required when handling larger quantities (>50g) or when there is a significant splash risk.[9][10]Protects against splashes and airborne particles, preventing serious eye irritation (H319).[2][5] Goggles provide a seal around the eyes that standard safety glasses do not.[11]
Hands Chemical-resistant nitrile gloves. Double-gloving is strongly recommended.[9][11]Provides a barrier against skin contact to prevent irritation (H315).[2][5] Nitrile offers good resistance to a wide range of chemicals.[5] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.[9][11]
Body Flame-resistant (FR) or 100% cotton lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat during procedures with a high splash potential.[10][11]Protects skin and personal clothing from spills and contamination.[11] Synthetic fabrics like polyester can melt and fuse to the skin in a fire, whereas cotton and FR materials do not.
Respiratory Not typically required for handling small quantities within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent respiratory irritation (H335).[8][11] If work outside a fume hood is unavoidable or if aerosol generation is likely, a risk assessment must be performed to determine the appropriate NIOSH-approved respirator.[8][10]
Feet Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and dropped objects.[11]

Procedural Guidance: From Receipt to Disposal

4.1. Pre-Handling Checklist

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Assemble PPE: Don all required PPE as detailed in Section 3 before entering the handling area. Inspect gloves for any signs of degradation or punctures before use.[4][12]

  • Review Procedures: Read and understand the Safety Data Sheet (SDS) and the experimental protocol before beginning work.[6]

4.2. Handling Operations

  • Weighing and Transfer: Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood to contain any dust or vapors.[7][8]

  • Housekeeping: Keep the container tightly closed when not in use.[2] Maintain a clean and organized workspace to minimize the risk of spills or accidental contact.

4.3. Spill Response (Immediate Actions)

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

  • Don PPE: If safe to do so, don appropriate PPE before attempting to clean the spill.

  • Containment: Cover the spill with an inert absorbent material like sand or diatomaceous earth.[7] Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][12] Decontaminate the area with a suitable solvent, followed by soap and water.

4.4. Decontamination and Waste Disposal

  • Waste Segregation: All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.[9]

  • Containerization:

    • Solid Waste: Collect contaminated solids in a clearly labeled, sealed container marked "Hazardous Waste" with the full chemical name.[9]

    • Liquid Waste: Collect all reaction mixtures and solvent washes into a designated, sealed hazardous liquid waste container.[11] Do not pour any amount down the drain.[6][7]

  • Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed disposal contractor.[9]

  • Personal Decontamination: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin.[12] Wash hands thoroughly with soap and water.[2][6]

Emergency Procedures in Case of Exposure

Exposure Route First Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][13] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][13] Rinse the mouth with water.[2][6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[2]

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4966. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.